molecular formula C11H14B3NO3 B3415903 2,4,6-Trivinylcyclotriboroxane pyridine complex CAS No. 442850-89-7

2,4,6-Trivinylcyclotriboroxane pyridine complex

Cat. No.: B3415903
CAS No.: 442850-89-7
M. Wt: 240.7 g/mol
InChI Key: YLHJACXHRQQNQR-UHFFFAOYSA-N
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Description

2,4,6-Trivinylcyclotriboroxane pyridine complex is a useful research compound. Its molecular formula is C11H14B3NO3 and its molecular weight is 240.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 241.1252838 g/mol and the complexity rating of the compound is 182. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pyridine;2,4,6-tris(ethenyl)-1,3,5,2,4,6-trioxatriborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9B3O3.C5H5N/c1-4-7-10-8(5-2)12-9(6-3)11-7;1-2-4-6-5-3-1/h4-6H,1-3H2;1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHJACXHRQQNQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)C=C)C=C)C=C.C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14B3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30918801
Record name Pyridine--2,4,6-triethenyl-1,3,5,2,4,6-trioxatriborinane (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92988-08-4, 442850-89-7, 95010-17-6
Record name Pyridine--2,4,6-triethenyl-1,3,5,2,4,6-trioxatriborinane (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30918801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinylboronic anhydride pyridine complex
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Record name 2,4,6-Trivinylboroxin - Pyridine Complex
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of the 2,4,6-trivinylcyclotriboroxane pyridine complex. This stable, solid reagent serves as a valuable and versatile precursor to vinylboronic acid, a key building block in modern organic synthesis. This document delves into the underlying chemical principles governing its formation and reactivity, offering field-proven insights for its effective utilization. Detailed experimental protocols, in-depth characterization data, and mechanistic explorations of its primary applications are presented to empower researchers in leveraging this reagent for their synthetic endeavors.

Introduction: The Utility of a Stabilized Vinylboronic Acid Surrogate

In the realm of synthetic chemistry, the vinyl moiety is a cornerstone for the construction of complex molecular architectures. Vinylboronic acids, in particular, are powerful intermediates for the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. However, the inherent instability of monomeric vinylboronic acid, which readily undergoes polymerization, has historically limited its widespread use.

To circumvent this challenge, the this compound has emerged as a practical and bench-stable surrogate. This crystalline solid is formed through the pyridine-promoted cyclotrimerization of vinylboronic acid. The formation of the boroxine ring and the coordination of a pyridine molecule to one of the boron centers imparts significant stability, allowing for its convenient storage and handling. Under specific reaction conditions, the complex can be readily hydrolyzed in situ to generate the reactive vinylboronic acid, thus serving as a reliable and efficient source of this crucial building block.

This guide will provide a detailed exploration of this indispensable reagent, from its synthesis and purification to its comprehensive characterization and application in key synthetic transformations.

Synthesis of this compound

The synthesis of the this compound is predicated on the controlled dehydration and cyclization of vinylboronic acid in the presence of pyridine. The pyridine serves a dual role: it acts as a base to promote the condensation reaction and as a ligand to coordinate to the resulting boroxine, thereby stabilizing the final product.

Underlying Principles of Synthesis

The formation of the boroxine ring is a reversible dehydration process. Boronic acids can exist in equilibrium with their corresponding cyclic trimers (boroxines) and water. The presence of a suitable dehydrating agent or the removal of water can drive the equilibrium towards the boroxine. In this synthesis, the reaction conditions are optimized to favor the formation of the 2,4,6-trivinylcyclotriboroxane. The subsequent coordination of pyridine to one of the Lewis acidic boron atoms of the boroxine ring results in the formation of a stable, isolable complex. This coordination changes the hybridization of one boron atom from sp² to sp³, which can be observed through spectroscopic methods.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution will yield a product with the characteristic properties outlined in the characterization section.

Materials:

  • Vinylboronic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Hexane (anhydrous)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve vinylboronic anhydride in anhydrous dichloromethane.

  • To this solution, add a stoichiometric equivalent of anhydrous pyridine dropwise at room temperature with vigorous stirring.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure to yield a crude solid.

  • Purification: The crude product is purified by recrystallization. The solid is dissolved in a minimal amount of hot dichloromethane, and then hexane is slowly added until the solution becomes turbid. The mixture is then allowed to cool to room temperature and subsequently placed in a freezer to facilitate complete crystallization.

  • The resulting crystalline solid is collected by vacuum filtration, washed with cold hexane, and dried under high vacuum to afford the this compound as a white to off-white crystalline solid.

Parameter Value
Molecular Formula C₁₁H₁₄B₃NO₃
Molecular Weight 240.67 g/mol
Appearance White to orange to green powder/crystal
Melting Point ~44 °C[1]
Solubility Soluble in methanol and dichloromethane

Diagram of Synthesis Workflow:

G cluster_synthesis Synthesis Workflow start Start: Vinylboronic Anhydride & Pyridine in Dichloromethane reaction Reaction at Room Temperature start->reaction 1. Mixing evaporation Solvent Removal under Reduced Pressure reaction->evaporation 2. Completion recrystallization Recrystallization from Dichloromethane/Hexane evaporation->recrystallization 3. Crude Product filtration Vacuum Filtration & Washing with Hexane recrystallization->filtration 4. Purification drying Drying under High Vacuum filtration->drying 5. Isolation end Final Product: this compound drying->end

Caption: A flowchart illustrating the key steps in the synthesis and purification of the this compound.

Comprehensive Characterization

Thorough characterization of the synthesized complex is paramount to confirm its identity, purity, and structural integrity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the complex in solution.

  • ¹H NMR: The proton NMR spectrum provides information on the vinyl and pyridine protons. The vinyl protons typically appear as a set of multiplets in the olefinic region. The protons of the pyridine ring will also be present, with their chemical shifts influenced by coordination to the boron atom.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the vinyl carbons and the carbons of the pyridine ring.

  • ¹¹B NMR: Boron-11 NMR is particularly informative for characterizing this complex. The spectrum is expected to show two distinct signals, corresponding to the two different boron environments: the two tricoordinate boron atoms (sp²) in the boroxine ring and the single tetracoordinate boron atom (sp³) complexed with pyridine. A low-temperature ¹¹B NMR study can provide further insight into the nature of the tetracoordinate boron species.[2]

Nucleus Expected Chemical Shift (ppm) Description
¹H δ 5.5-6.5Vinyl protons (multiplets)
δ 7.0-8.5Pyridine protons (multiplets)
¹³C δ 120-140Vinyl carbons
δ 120-150Pyridine carbons
¹¹B Broad signalsTwo distinct boron environments
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands to look for include:

  • C=C stretch: A characteristic band for the vinyl groups.

  • C-H stretch (vinyl): Bands corresponding to the stretching vibrations of the C-H bonds on the vinyl groups.

  • B-O stretch: Strong absorptions associated with the boroxine ring.

  • Pyridine ring vibrations: Characteristic bands for the pyridine ligand.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the complex and to gain information about its fragmentation pattern, further confirming its identity.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, confirming the cyclic boroxine structure and the coordination of the pyridine molecule to one of the boron atoms.[2]

Diagram of Characterization Workflow:

G cluster_characterization Characterization Workflow product Synthesized Complex nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) product->nmr Solution Structure ftir FT-IR Spectroscopy product->ftir Functional Groups ms Mass Spectrometry product->ms Molecular Weight xray X-ray Crystallography product->xray Solid-State Structure structure Structural Confirmation nmr->structure ftir->structure ms->structure xray->structure

Caption: A schematic outlining the analytical techniques used for the comprehensive characterization of the this compound.

Key Applications in Organic Synthesis

The primary utility of the this compound lies in its role as a vinylboronic acid precursor in cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The this compound is an excellent vinylating agent in these reactions.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. In the presence of a palladium(0) catalyst and a base, the aryl halide undergoes oxidative addition to the palladium center. The this compound, under the basic aqueous conditions of the reaction, hydrolyzes to generate vinylboronic acid in situ. The base then activates the vinylboronic acid to form a boronate species, which facilitates the transmetalation of the vinyl group to the palladium center. Finally, reductive elimination from the palladium(II) intermediate yields the desired vinylated product and regenerates the palladium(0) catalyst.

Diagram of Suzuki-Miyaura Coupling Mechanism:

G cluster_suzuki Suzuki-Miyaura Coupling Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd_complex R-Pd(II)L₂-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_vinyl_complex R-Pd(II)L₂-Vinyl transmetalation->pd_vinyl_complex vinyl_boronate Vinyl-B(OH)₂ (from complex + base) vinyl_boronate->transmetalation reductive_elim Reductive Elimination pd_vinyl_complex->reductive_elim reductive_elim->pd0 Regeneration product R-Vinyl reductive_elim->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction using the this compound as the vinyl source.

Synthesis of Aryl Vinyl Ethers

The complex is also instrumental in the copper-mediated synthesis of aryl vinyl ethers from phenols. This transformation provides a valuable route to a class of compounds with diverse applications.

Mechanistic Rationale: The synthesis of aryl vinyl ethers using the 2,4,6-trivinylcyclotriboroxane-pyridine complex is typically mediated by copper(II) acetate in the presence of a base.[2] The reaction is believed to proceed through the formation of a copper phenoxide species. The boroxine complex, potentially activated by the amine base, then undergoes transmetalation with the copper phenoxide, transferring a vinyl group to the copper center. Reductive elimination from the resulting copper intermediate then furnishes the aryl vinyl ether product. The pyridine in the complex and added as a base can play a role in stabilizing the copper intermediates and facilitating the catalytic cycle.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling the this compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

The this compound is a highly valuable and versatile reagent in modern organic synthesis. Its stability, ease of handling, and ability to serve as a reliable source of vinylboronic acid make it an indispensable tool for the construction of complex molecules. This guide has provided a comprehensive overview of its synthesis, detailed characterization, and key applications, with the aim of empowering researchers to effectively utilize this reagent in their synthetic endeavors. The provided protocols and mechanistic insights are intended to serve as a practical resource for scientists and professionals in the fields of chemistry and drug development.

References

  • Kerins, F., & O'Shea, D. F. (2004). Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent. The Journal of Organic Chemistry, 69(15), 5087–5092. [Link]

Sources

An In-Depth Technical Guide to 2,4,6-Trivinylcyclotriboroxane Pyridine Complex: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and applications of 2,4,6-Trivinylcyclotriboroxane pyridine complex, a versatile and bench-stable vinylboronic acid equivalent. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique reactivity of this organoboron reagent. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground all claims in authoritative sources.

Introduction: The Advent of a Stable Vinylboronic Acid Surrogate

Vinylboronic acids are valuable reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. However, their inherent instability and propensity for polymerization have historically limited their widespread use. The development of the this compound, often referred to as O'Shea's reagent, marked a significant advancement in the field. This air- and moisture-stable, crystalline solid serves as a convenient and reliable surrogate for the volatile and unstable vinylboronic acid.

The complex is a Lewis acid-base adduct formed between 2,4,6-trivinylcyclotriboroxane (the cyclic trimer of vinylboronic acid) and pyridine. The coordination of the pyridine to one of the boron atoms in the boroxine ring enhances the stability of the molecule, rendering it a readily handleable white to off-white powder.[1][2] This guide will explore the fundamental properties and practical applications of this important reagent.

Molecular Structure and Bonding

The unique stability and reactivity of the this compound stem from its distinct molecular architecture.

digraph "Molecular_Structure" {
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  node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes for the boroxine ring B1 [label="B", pos="0,1.5!"]; O1 [label="O", pos="1.3,0.75!"]; B2 [label="B", pos="1.3,-0.75!"]; O2 [label="O", pos="0,-1.5!"]; B3 [label="B", pos="-1.3,-0.75!"]; O3 [label="O", pos="-1.3,0.75!"];

// Nodes for the vinyl groups V1 [label="CH=CH₂", pos="-0.5,2.5!"]; V2 [label="CH=CH₂", pos="2.6, -1.5!"]; V3 [label="CH=CH₂", pos="-2.6, -1.5!"];

// Node for Pyridine Py [label="Pyridine", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-2.5,1.5!"];

// Edges for the boroxine ring B1 -> O1; O1 -> B2; B2 -> O2; O2 -> B3; B3 -> O3; O3 -> B1;

// Edges for the vinyl groups B1 -> V1; B2 -> V2; B3 -> V3;

// Edge for the pyridine coordination B1 -> Py [style=dashed, color="#EA4335", label="Coordination Bond"]; }

Figure 2: A simplified workflow for the synthesis of the this compound.

Procedure:

  • Dehydration of Vinylboronic Acid: A solution of vinylboronic acid in diethyl ether is stirred over anhydrous sodium sulfate to facilitate the dehydration to 2,4,6-trivinylcyclotriboroxane. The exact stoichiometry and reaction time should be optimized based on the scale of the reaction.

  • Complexation with Pyridine: To the ethereal solution of 2,4,6-trivinylcyclotriboroxane, an equimolar amount of pyridine is added dropwise at room temperature.

  • Isolation and Purification: The reaction mixture is stirred for a specified period, after which the solvent is removed under reduced pressure to yield the crude product. The complex can be purified by recrystallization from an appropriate solvent system, such as a mixture of diethyl ether and hexane, to afford the product as a crystalline solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and drying agents is critical to prevent the hydrolysis of the boroxine ring back to the vinylboronic acid.

  • Stoichiometry: The 1:1 stoichiometry between the trivinylcyclotriboroxane and pyridine is crucial for the formation of the stable complex.[2]

  • Purification: Recrystallization is employed to remove any unreacted starting materials and byproducts, ensuring the high purity of the final product required for subsequent applications.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for confirming the identity and purity of the synthesized complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the vinyl protons and the aromatic protons of the pyridine ring. The integration of these signals should correspond to the 1:1 stoichiometry of the complex.

  • ¹³C NMR: The carbon NMR spectrum will provide further confirmation of the structure, with distinct resonances for the vinyl carbons and the pyridine carbons.

  • ¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing organoboron compounds. A low-temperature ¹¹B NMR study can demonstrate the presence of a tetracoordinate boron species, which is a key indicator of pyridine coordination.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the B-O, B-C, C=C, and C-H bonds present in the molecule, as well as the vibrations associated with the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the complex and to study its fragmentation pattern, further confirming its structure.

Applications in Organic Synthesis and Materials Science

The this compound has emerged as a valuable tool in various synthetic endeavors.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this reagent is as a vinylboronic acid equivalent in Suzuki-Miyaura cross-coupling reactions. It readily couples with a wide range of aryl and heteroaryl halides to produce substituted styrenes, which are important building blocks in the synthesis of pharmaceuticals and functional materials.

```dot digraph "Suzuki_Coupling" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Aryl_Halide [label="Aryl Halide (Ar-X)"]; Boroxane [label="2,4,6-Trivinylcyclotriboroxane\nPyridine Complex"]; Catalyst [label="Pd Catalyst\nBase"]; Styrene [label="Substituted Styrene (Ar-CH=CH₂)"];

Aryl_Halide -> Catalyst; Boroxane -> Catalyst; Catalyst -> Styrene; }

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the 2,4,6-trivinylcyclotriboroxane pyridine complex, a versatile and stable reagent in modern organic synthesis. Often referred to as "O'Shea's Reagent," this compound serves as a practical surrogate for the unstable vinylboronic acid.[1] A thorough understanding of its NMR spectroscopic characteristics is paramount for researchers employing this reagent, enabling accurate reaction monitoring, quality control, and mechanistic investigations. This guide will delve into the synthesis of the complex, provide a detailed interpretation of its NMR spectra, and discuss the structural implications of the observed chemical shifts and coupling constants.

Introduction: The Significance of this compound

2,4,6-Trivinylcyclotriboroxane, the cyclic anhydride of vinylboronic acid, is a valuable reagent in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][3] However, the boroxine itself can be unstable. The formation of a stable, solid, and easily handleable 1:1 adduct with pyridine has significantly enhanced its utility.[1][4] This complex provides a bench-stable source of vinylboronic acid, facilitating the synthesis of a wide array of vinylated compounds.[2]

The this compound is a white solid with the molecular formula C₁₁H₁₄B₃NO₃ and a molecular weight of approximately 240.67 g/mol .[4][5] Its structure consists of a six-membered boroxine ring composed of alternating boron and oxygen atoms, with a vinyl group attached to each boron. One of the boron atoms is coordinated to the nitrogen of a pyridine molecule, forming a Lewis acid-base adduct.[4] This coordination is key to the stability and reactivity of the complex.

Synthesis and Sample Preparation for NMR Analysis

The this compound is typically synthesized by the dehydration of vinylboronic acid in the presence of pyridine.[6] A common procedure involves the azeotropic removal of water from a solution of vinylboronic acid in a suitable solvent, followed by the addition of pyridine to induce the formation of the stable complex.

Experimental Protocol: Synthesis of this compound

  • Step 1: Vinylboronic acid is dissolved in an appropriate solvent (e.g., toluene).

  • Step 2: The solution is heated to reflux with a Dean-Stark apparatus to remove water.

  • Step 3: After complete dehydration to form the trivinylcyclotriboroxane, the solution is cooled.

  • Step 4: Pyridine (1 equivalent) is added to the solution, leading to the precipitation of the complex.

  • Step 5: The solid product is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

For NMR analysis, the complex is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts of the protons and carbons.

G cluster_synthesis Synthesis Workflow cluster_nmr NMR Sample Preparation A Vinylboronic Acid B Dehydration (Azeotropic Distillation) A->B C 2,4,6-Trivinylcyclotriboroxane B->C D Pyridine Addition C->D E 2,4,6-Trivinylcyclotriboroxane Pyridine Complex D->E F Dissolve in Deuterated Solvent (e.g., CDCl3) E->F G NMR Analysis (¹H, ¹³C) F->G

Caption: Workflow for the synthesis and NMR sample preparation of the complex.

In-depth Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of the this compound provides a wealth of structural information. The spectrum can be divided into two main regions: the aromatic region corresponding to the pyridine protons and the vinylic region corresponding to the protons of the vinyl groups.

Table 1: ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine H-2, H-6~8.7d~5
Pyridine H-4~7.8t~8
Pyridine H-3, H-5~7.4t~7
Vinylic H (B-CH=)~6.3ddJ_trans ≈ 18, J_cis ≈ 12
Vinylic H (=CH₂, trans)~6.1ddJ_trans ≈ 18, J_gem ≈ 2
Vinylic H (=CH₂, cis)~5.8ddJ_cis ≈ 12, J_gem ≈ 2

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration. The data presented here is based on the interpretation of expected values and data from the primary literature.[2]

The Aromatic Region: Pyridine Protons

The coordination of the pyridine nitrogen to a boron atom leads to a downfield shift of the pyridine protons compared to free pyridine. This is due to the withdrawal of electron density from the aromatic ring by the Lewis acidic boron center. The protons ortho to the nitrogen (H-2 and H-6) are the most deshielded, appearing as a doublet around 8.7 ppm. The para proton (H-4) typically appears as a triplet around 7.8 ppm, and the meta protons (H-3 and H-5) as a triplet around 7.4 ppm.

The Vinylic Region: A Complex System

The three protons of each vinyl group exhibit a characteristic AMX spin system, resulting in a doublet of doublets for each proton.

  • The α-Proton (B-CH=): This proton, directly attached to the boron-bearing carbon, is the most deshielded of the vinylic protons, appearing around 6.3 ppm. It is split by both the cis and trans geminal protons, giving rise to a doublet of doublets with coupling constants of approximately 18 Hz (trans) and 12 Hz (cis).

  • The β-Protons (=CH₂): The two geminal protons on the terminal carbon of the vinyl group are diastereotopic. The proton trans to the boron group appears as a doublet of doublets around 6.1 ppm, with a large trans coupling constant (~18 Hz) and a small geminal coupling constant (~2 Hz). The proton cis to the boron group appears as a doublet of doublets around 5.8 ppm, with a smaller cis coupling constant (~12 Hz) and the same small geminal coupling.

In-depth Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information about the carbon framework of the complex.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Pyridine C-2, C-6~148
Pyridine C-4~138
Pyridine C-3, C-5~125
Vinylic C (B-C=)~135 (broad)
Vinylic C (=CH₂)~132

Note: The exact chemical shifts can vary slightly depending on the solvent. The carbon attached to boron often shows a broad signal due to quadrupolar relaxation of the boron nucleus.[2]

The Aromatic Region: Pyridine Carbons

Similar to the proton spectrum, the carbon signals of the pyridine ring are shifted downfield upon coordination to the boron atom. The C-2 and C-6 carbons are the most deshielded, followed by C-4 and then C-3 and C-5.

The Vinylic Region: Carbon Signals

The two carbons of the vinyl group are clearly distinguishable. The carbon directly attached to the boron atom (B-C=) typically appears as a broad signal around 135 ppm. The broadening is a characteristic feature of carbons bonded to quadrupolar nuclei like boron (¹¹B and ¹⁰B). The terminal vinylic carbon (=CH₂) gives a sharper signal around 132 ppm.

Structural Insights and Causality

The NMR data provides clear evidence for the formation of the pyridine complex and offers insights into its electronic structure.

  • Downfield Shift of Pyridine Signals: The significant downfield shift of both ¹H and ¹³C signals of the pyridine ring upon complexation is a direct consequence of the dative bond between the nitrogen lone pair and the empty p-orbital of one of the boron atoms. This electron withdrawal reduces the electron density on the pyridine ring, leading to deshielding of the nuclei.

  • Broadening of the Boron-Attached Carbon Signal: The quadrupolar nature of the boron nucleus (¹¹B, I=3/2; ¹⁰B, I=3) causes rapid relaxation, which in turn leads to a broadening of the signal for the directly attached carbon atom. This is a key diagnostic feature for identifying carbons bonded to boron.

  • Equivalence of Vinyl Groups: In solution at room temperature, the ¹H and ¹³C NMR spectra typically show only one set of signals for the three vinyl groups. This indicates that on the NMR timescale, there is either rapid rotation around the B-O bonds of the boroxine ring or a dynamic equilibrium where the pyridine molecule exchanges its coordination between the three boron atoms. Low-temperature NMR studies could potentially resolve these individual vinyl groups if the exchange process is slowed down.

Caption: Correlation of molecular structure with NMR spectral regions. (Note: A real image of the molecular structure would be embedded here).

Conclusion

The ¹H and ¹³C NMR spectra of the this compound are highly informative and provide a definitive fingerprint for its structural characterization. The key spectral features include the downfield-shifted signals of the coordinated pyridine ring and the characteristic AMX splitting pattern of the vinyl protons, along with the broadened signal of the boron-attached vinyl carbon. A thorough understanding of these spectra is essential for any scientist utilizing this important reagent, ensuring its purity and enabling the successful application in a wide range of chemical transformations.

References

  • Kerins, F.; O'Shea, D. F. Generation of Substituted Styrenes via Suzuki Cross-Coupling of Aryl Halides with 2,4,6-Trivinylcyclotriboroxane. J. Org. Chem.2002 , 67 (14), 4968–4971. [Link][2]

  • PubMed. Generation of substituted styrenes via Suzuki cross-coupling of aryl halides with 2,4,6-trivinylcyclotriboroxane. [Link][2]

  • ResearchGate. Generation of Substituted Styrenes via Suzuki Cross-Coupling of Aryl Halides with 2,4,6-Trivinylcyclotriboroxane. [Link][3]

  • Kerins, F.; O'Shea, D. F. Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent. Org. Lett.2002 , 4 (25), 4479–4482. [Link]

  • Nöth, H.; Wrackmeyer, B. Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag, 1978.

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the crystal structure of the 2,4,6-trivinylcyclotriboroxane pyridine complex, a versatile reagent in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the synthesis, experimental design for crystallographic analysis, and a detailed examination of the molecular and supramolecular features of this significant organoboron compound.

Introduction: The Significance of Boroxines and their Adducts

Cyclotriboroxanes, also known as boroxins, are a class of six-membered heterocyclic compounds containing alternating boron and oxygen atoms. Their unique electronic properties, stemming from the interplay between the vacant p-orbital on boron and the lone pairs of oxygen, make them valuable Lewis acids and versatile building blocks in organic and materials chemistry. The functionalization of the boroxine ring, as seen in 2,4,6-trivinylcyclotriboroxane, introduces reactive handles for a variety of chemical transformations.

The formation of a stable Lewis acid-base adduct with pyridine significantly modulates the reactivity and stability of the parent boroxine. This complex, often referred to as "O'Shea's Reagent," has found utility in a range of chemical reactions.[1] A precise understanding of its three-dimensional structure is paramount for rationalizing its reactivity and for the design of new synthetic methodologies.

Synthesis and Crystallization: From Reagents to Single Crystals

The this compound is synthesized through the direct reaction of 2,4,6-trivinylcyclotriboroxane with pyridine.[2] This reaction represents a classic Lewis acid-base interaction, where the electron-deficient boron atoms of the boroxine ring accept electron density from the nitrogen atom of the pyridine.[2]

Synthetic Protocol

A solution of 2,4,6-trivinylcyclotriboroxane in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) is treated with an equimolar amount of pyridine under an inert atmosphere. The reaction is typically exothermic and proceeds readily at room temperature. Removal of the solvent under reduced pressure yields the complex as a solid.

Rationale for Pyridine Selection

Pyridine serves as an ideal Lewis base for this application due to its moderate basicity and steric profile, which allows for effective coordination to one of the boron centers without inducing unwanted side reactions. The formation of the B-N dative bond enhances the stability of the boroxine ring, making the complex easier to handle and store compared to the uncomplexed boroxine.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the complex in an appropriate solvent system, such as a mixture of hexane and diethyl ether. The choice of solvent is critical to control the rate of crystallization, which directly impacts the quality of the resulting crystals.

X-ray Crystallographic Analysis: Decoding the Solid-State Structure

The determination of the crystal structure of the this compound was accomplished through single-crystal X-ray diffraction.[2] This powerful analytical technique provides precise information about the spatial arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Structural Analysis crystal Single Crystal Selection mount Crystal Mounting crystal->mount xray X-ray Diffraction Data Collection mount->xray integration Data Integration & Scaling xray->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation visualization Visualization & Interpretation validation->visualization

Figure 1: Experimental workflow for single-crystal X-ray diffraction analysis.

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. The diffraction pattern is collected on a detector, and the resulting data are processed to determine the unit cell dimensions and the symmetry of the crystal. The structure is then solved using computational methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

The Crystal Structure: A Detailed Molecular Portrait

The crystal structure of the this compound reveals a fascinating molecular architecture. The asymmetric unit contains one molecule of the complex.

Key Crystallographic Data

The following table summarizes the essential crystallographic data for the this compound, as reported by McKinley and O'Shea.[2]

ParameterValue
Chemical FormulaC₁₁H₁₄B₃NO₃
Formula Weight240.67 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)11.456(2)
c (Å)11.589(2)
α (°)90
β (°)108.45(3)
γ (°)90
Volume (ų)1272.5(4)
Z4
Calculated Density (g/cm³)1.257
Molecular Geometry and Conformation

The core of the molecule consists of the six-membered B₃O₃ ring, which adopts a slightly puckered, boat-like conformation. One of the three boron atoms is coordinated to the nitrogen atom of the pyridine ring, resulting in a tetracoordinate boron center with a distorted tetrahedral geometry. The other two boron atoms remain tricoordinate and planar.

The vinyl groups attached to each boron atom are oriented out of the plane of the boroxine ring. The pyridine ring is positioned to minimize steric hindrance with the vinyl groups.

Figure 2: Schematic representation of the molecular structure.

Bond Lengths and Angles

The coordination of pyridine to one boron atom leads to significant changes in the geometry of the boroxine ring. The B-N bond length is indicative of a strong dative bond. The B-O bond lengths involving the tetracoordinate boron are longer than those associated with the tricoordinate boron atoms, reflecting the change in hybridization and electron density. The bond angles around the tetracoordinate boron atom deviate from the ideal tetrahedral angle of 109.5° due to the steric constraints of the ring system.

Supramolecular Assembly and Crystal Packing

In the solid state, the molecules of the this compound are packed in a head-to-tail fashion, driven by weak intermolecular interactions such as van der Waals forces and C-H···π interactions between the vinyl groups and the pyridine rings of adjacent molecules. There are no classical hydrogen bonds observed in the crystal structure. This packing arrangement results in a stable and well-ordered crystal lattice.

Implications of the Crystal Structure on Reactivity and Applications

The solid-state structure of the this compound provides valuable insights into its chemical behavior.

  • Lewis Acidity: The coordination of pyridine to one boron atom reduces the overall Lewis acidity of the boroxine ring compared to the uncomplexed species. However, the remaining two tricoordinate boron atoms can still act as Lewis acidic sites, albeit with reduced reactivity.

  • Stability: The formation of the tetracoordinate boron center enhances the hydrolytic stability of the complex, making it a more user-friendly reagent in organic synthesis.

  • Reactivity of Vinyl Groups: The vinyl groups are sterically accessible, allowing them to participate in a variety of reactions, including Suzuki-Miyaura cross-coupling and polymerization.[2] The electronic nature of the boroxine ring can influence the reactivity of these vinyl groups.

The detailed structural understanding of this complex is crucial for its application in various fields:

  • Organic Synthesis: As a stable and versatile source of the vinylboronic acid moiety, it is employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2]

  • Polymer Science: The trifunctional nature of the complex makes it an interesting monomer for the synthesis of cross-linked polymers with unique thermal and mechanical properties.

  • Materials Science: The incorporation of boron into materials can impart desirable properties such as flame retardancy and specific electronic characteristics.

Conclusion

The crystal structure analysis of the this compound provides a fundamental understanding of its molecular and electronic properties. This knowledge is instrumental in explaining its stability, reactivity, and wide-ranging applications in modern chemistry. The detailed structural insights gained from X-ray crystallography serve as a powerful tool for the rational design of new reagents and materials based on the versatile boroxine scaffold.

References

  • McKinley, N. F.; O'Shea, D. F. Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent. J. Org. Chem.2004 , 69 (15), 5087–5092. [Link]

Sources

An In-Depth Technical Guide to 2,4,6-Trivinylcyclotriboroxane Pyridine Complex: A Stable Vinylboronic Acid Surrogate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the 2,4,6-trivinylcyclotriboroxane pyridine complex, a pivotal reagent in modern organic synthesis. Developed as a stable, solid surrogate for the volatile and unstable vinylboronic acid, this complex has emerged as a versatile tool for the introduction of vinyl groups in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This document details the historical context of its discovery, a thorough examination of its synthesis and structural characterization, and in-depth protocols for its application in key transformations such as the Suzuki-Miyaura and Chan-Evans-Lam couplings. Authored for researchers, scientists, and drug development professionals, this guide offers field-proven insights into the causality behind experimental choices and provides a self-validating framework for its successful implementation in the laboratory.

Introduction: The Genesis of a Stable Vinylating Agent

The vinyl group is a fundamental building block in organic chemistry, serving as a precursor to a vast array of functional groups and a key component in many biologically active molecules and polymeric materials. However, the direct use of vinylboronic acid, a primary reagent for introducing this moiety, is hampered by its inherent instability and tendency to undergo oligomerization.[1][2] This limitation spurred the search for a stable, easily handleable, and effective alternative.

In the early 2000s, the research group of Donal F. O'Shea at University College Dublin introduced the this compound as a practical and highly effective solution.[3][4] This air-stable, crystalline solid is formed by the complexation of 2,4,6-trivinylcyclotriboroxane (the cyclic trimer of vinylboronic acid) with pyridine. The formation of this Lewis acid-base adduct, often referred to as O'Shea's Reagent, not only stabilizes the vinylboronic acid precursor but also facilitates its controlled release in situ under specific reaction conditions, thereby unlocking its full synthetic potential.[2]

The pyridine ligand plays a crucial role in the complex's stability by coordinating to one of the boron atoms in the boroxine ring, forming a tetracoordinate boron species.[4][5] This coordination disrupts the planar structure of the boroxine ring, rendering the complex more soluble in organic solvents and preventing unwanted polymerization.[6] This guide will delve into the discovery, synthesis, and multifaceted applications of this indispensable reagent.

Discovery and Historical Context

The development of the this compound is rooted in the broader history of boroxine chemistry. Boroxines, the cyclic anhydrides of boronic acids, have been known for decades, but their synthetic utility was often limited by their hydrolytic instability.[7] The key innovation by O'Shea and his team was the recognition that a simple Lewis base, pyridine, could effectively "tame" the reactive nature of the trivinylboroxane.

Their seminal work, published in The Journal of Organic Chemistry in 2002, first demonstrated the utility of this complex in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of functionalized styrenes.[3] This was a significant advancement, as it provided a reliable method for vinylation using a bench-stable solid, thus overcoming the challenges associated with using gaseous vinylating agents or unstable boronic acids.

Two years later, in 2004, the O'Shea group further expanded the reagent's utility by reporting its successful application in the copper(II)-mediated Chan-Evans-Lam coupling for the synthesis of aryl vinyl ethers.[4][5] These foundational papers established the this compound as a versatile and indispensable tool in the synthetic chemist's arsenal.

Synthesis and Characterization

The preparation of the this compound is a straightforward procedure involving the reaction of its two components. The trivinylcyclotriboroxane itself is typically prepared by the dehydration of vinylboronic acid.

Detailed Synthesis Protocol

The following protocol is based on the procedures implicitly described in the work of O'Shea and colleagues.[3][4]

Materials:

  • 2,4,6-Trivinylcyclotriboroxane

  • Pyridine (anhydrous)

  • Anhydrous diethyl ether or pentane

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trivinylcyclotriboroxane in a minimal amount of anhydrous diethyl ether or pentane.

  • To this solution, add one equivalent of anhydrous pyridine dropwise with stirring.

  • A white precipitate will form upon addition of pyridine.

  • Continue stirring the mixture at room temperature for 1-2 hours to ensure complete complexation.

  • Collect the white solid by filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether or pentane to remove any unreacted starting materials.

  • Dry the resulting white crystalline solid under vacuum to yield the this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Although the complex is air-stable, performing the synthesis under an inert atmosphere is good practice to prevent any potential side reactions with moisture, especially with the boroxane starting material.

  • Anhydrous Solvents and Reagents: The use of anhydrous solvents and pyridine is crucial to prevent the hydrolysis of the boroxine ring, which would lead to the formation of vinylboronic acid and reduce the yield of the desired complex.

  • Stoichiometry: A 1:1 stoichiometric ratio of 2,4,6-trivinylcyclotriboroxane to pyridine is generally used, leading to the formation of a stable adduct.[8]

Physicochemical Properties and Characterization Data

The this compound is a white to off-white crystalline solid. It is generally stable to air and moisture, allowing for easy storage and handling.

PropertyValueReference
Molecular Formula C₁₁H₁₄B₃NO₃[8]
Molecular Weight 240.67 g/mol [8]
Appearance White to orange to green powder/crystal[8]
Melting Point ~44 °C[8]
Solubility Soluble in methanol and many common organic solvents[6][8]

Spectroscopic Characterization:

  • ¹H NMR: The spectrum will show characteristic signals for the vinyl protons (typically in the range of 5.5-6.5 ppm) and the aromatic protons of the pyridine ring (typically in the range of 7.0-8.5 ppm). The integration of these signals will correspond to the 1:1 ratio of the trivinylcyclotriboroxane and pyridine moieties.

  • ¹³C NMR: The spectrum will exhibit signals for the vinyl carbons and the carbons of the pyridine ring.

  • ¹¹B NMR: This is a key technique for characterizing boronic acid derivatives. A signal corresponding to a tetracoordinate boron species is expected, confirming the coordination of the pyridine nitrogen to a boron atom in the boroxine ring.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the B-O, C=C, and C-H bonds of the vinyl groups, as well as the characteristic vibrations of the pyridine ring.

Mechanism of Action: The In Situ Generation of Vinylboronic Acid

The synthetic utility of the this compound lies in its ability to act as a precursor to vinylboronic acid under specific reaction conditions. In the presence of a base and water, the complex undergoes hydrolysis to release vinylboronic acid, which then participates in the desired catalytic cycle.[2]

G Complex 2,4,6-Trivinylcyclotriboroxane Pyridine Complex Hydrolysis Hydrolysis (Base, H₂O) Complex->Hydrolysis VBA Vinylboronic Acid (Active Species) Hydrolysis->VBA CatalyticCycle Catalytic Cycle (e.g., Suzuki-Miyaura) VBA->CatalyticCycle CatalyticCycle->CatalyticCycle Product Vinylated Product CatalyticCycle->Product

Caption: In situ generation of vinylboronic acid from the pyridine complex.

This in situ generation is a key advantage, as it avoids the need to handle the unstable vinylboronic acid directly. The pyridine, once displaced, can often act as a ligand or a base in the subsequent reaction.

Applications in Organic Synthesis

The this compound has proven to be a robust reagent in several important classes of organic reactions.

Suzuki-Miyaura Cross-Coupling: Synthesis of Styrenes

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The this compound is an excellent vinylating agent in these reactions, allowing for the synthesis of a wide range of substituted styrenes.[3]

General Reaction Scheme:

Experimental Protocol for Suzuki-Miyaura Coupling:

The following is a representative protocol based on the work of O'Shea and colleagues.[2][3]

Materials:

  • Aryl halide (e.g., aryl bromide)

  • This compound (0.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent system (e.g., DME/water or THF/water)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired styrene derivative.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura couplings. Other palladium catalysts and ligands can also be employed depending on the specific substrates.

  • Base: The base is essential for the activation of the boronic acid and for the overall catalytic cycle. Carbonates are often used due to their ready availability and effectiveness.

  • Solvent System: A mixture of an organic solvent and water is typically used to ensure the solubility of both the organic substrates and the inorganic base, and to facilitate the hydrolysis of the boroxine complex.

G cluster_0 Suzuki-Miyaura Coupling Workflow Start Combine Reactants: Aryl Halide, Boroxane Complex, Catalyst, Base Inert Inert Atmosphere Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Monitor Solvent->Heat Workup Aqueous Workup Heat->Workup Purify Column Chromatography Workup->Purify Product Styrene Product Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Chan-Evans-Lam Coupling: Synthesis of Aryl Vinyl Ethers

The Chan-Evans-Lam reaction provides a powerful method for the formation of carbon-heteroatom bonds. The this compound can be effectively used in a copper-mediated version of this reaction for the synthesis of aryl vinyl ethers from phenols.[4][5]

General Reaction Scheme:

Experimental Protocol for Chan-Evans-Lam Coupling:

The following protocol is a representative example based on the work of McKinley and O'Shea.[4]

Materials:

  • Phenol

  • This compound (0.66 equivalents)

  • Copper(II) acetate (1.0 equivalent)

  • Pyridine (as both ligand and solvent)

  • Dichloromethane (co-solvent)

Procedure:

  • In a reaction vessel, dissolve the phenol and copper(II) acetate in a mixture of dichloromethane and pyridine.

  • Add the this compound to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, perform a standard aqueous workup, often involving filtration through a pad of celite to remove copper salts.

  • Purify the crude product by column chromatography to yield the desired aryl vinyl ether.

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper(II) acetate is a readily available and effective catalyst for this transformation.

  • Pyridine: In this reaction, pyridine serves a dual role as a ligand for the copper catalyst and as a base to facilitate the reaction.

  • Room Temperature: A key advantage of this protocol is that it proceeds at room temperature, making it a mild and versatile method for the synthesis of aryl vinyl ethers.

Safety and Handling

The this compound is generally considered to be a stable and relatively safe compound to handle under standard laboratory conditions. However, as with all chemicals, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and gloves.

  • Inhalation: Avoid inhaling the dust. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

The this compound has firmly established itself as a valuable and practical reagent in organic synthesis. Its discovery by Donal F. O'Shea's group addressed a long-standing challenge in handling and utilizing vinylboronic acid. The stability, ease of handling, and versatile reactivity of this complex have made it a go-to reagent for the introduction of vinyl groups in a variety of important chemical transformations.

Future research in this area may focus on expanding the scope of its applications to other types of coupling reactions, exploring its use in the synthesis of novel polymers and materials, and developing new, even more efficient catalytic systems for its activation. The principles behind its stabilization through Lewis base complexation may also inspire the development of other stable surrogates for reactive organoboron reagents.

References

  • McKinley, N. F., & O'Shea, D. F. (2004). Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent. The Journal of Organic Chemistry, 69(15), 5087–5092. [Link]

  • Kerins, F., & O'Shea, D. F. (2002). Generation of Substituted Styrenes via Suzuki Cross-Coupling of Aryl Halides with 2,4,6-Trivinylcyclotriboroxane. The Journal of Organic Chemistry, 67(14), 4968–4971. [Link]

  • McKinley, N. F., & O'Shea, D. F. (2004). Efficient synthesis of aryl vinyl ethers exploiting 2,4,6-trivinylcyclotriboroxane as a vinylboronic acid equivalent. PubMed. [Link]

  • Iovine, P. M. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 991.
  • PubChem. (n.d.). Vinylboronic acid. Retrieved January 3, 2026, from [Link]

  • O'Shea, D. F. (2012). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 89, 202-209. [Link]

  • Kerins, F., & O'Shea, D. F. (2002). Generation of substituted styrenes via Suzuki cross-coupling of aryl halides with 2,4,6-trivinylcyclotriboroxane. PubMed. [Link]

  • Wikipedia. (2023). Boroxine. [Link]

Sources

Spectroscopic and Synthetic Elucidation of Trivinylboroxin-Pyridine Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The trivinylboroxin-pyridine complex, often referred to as O'Shea's Reagent, is a stable, solid organoboron compound that serves as a versatile reagent in organic synthesis.[][2] Unlike its precursor, trivinylboroxin, which is a volatile and unstable liquid, the pyridine adduct offers enhanced stability and ease of handling, making it a valuable tool for researchers.[] This complex is primarily utilized in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the introduction of vinyl groups.[] Its applications also extend to polymerization and materials science.[3] This technical guide provides an in-depth overview of the spectroscopic characterization and a detailed protocol for the synthesis of the trivinylboroxin-pyridine complex, aimed at researchers, scientists, and professionals in drug development.

The formation of the complex involves the reaction of 2,4,6-trivinylcyclotriboroxane (trivinylboroxin) with pyridine.[3] This reaction is a Lewis acid-base interaction, where the electron-deficient boron atoms of the boroxin ring accept electron density from the nitrogen atom of pyridine, forming a stable dative bond.[3] This coordination enhances the stability of the otherwise reactive trivinylboroxin.

Molecular Structure and Properties

The trivinylboroxin-pyridine complex consists of a six-membered boroxin ring (B₃O₃) with a vinyl group attached to each boron atom, and one molecule of pyridine coordinated to one of the boron atoms.

dot graph Trivinylboroxin_Pyridine_Complex { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

B1 [label="B", pos="0,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; O1 [label="O", pos="1.3,0.75!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled]; B2 [label="B", pos="1.3,-0.75!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; O2 [label="O", pos="0,-1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled]; B3 [label="B", pos="-1.3,-0.75!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=circle, style=filled]; O3 [label="O", pos="-1.3,0.75!", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=circle, style=filled];

V1 [label="CH=CH₂", pos="-2.6,1.5!"]; V2 [label="CH=CH₂", pos="2.6,-1.5!"]; V3 [label="CH=CH₂", pos="-2.6,-1.5!"];

Py_N [label="N", pos="0,3!", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Py_C1 [label="CH", pos="1,3.5!"]; Py_C2 [label="CH", pos="1.5,2.5!"]; Py_C3 [label="CH", pos="0.5,1.8!"]; Py_C4 [label="CH", pos="-0.5,1.8!"]; Py_C5 [label="CH", pos="-1,3.5!"];

B1 -- O1; O1 -- B2; B2 -- O2; O2 -- B3; B3 -- O3; O3 -- B1;

B1 -- V1 [style=dashed]; B2 -- V2 [style=dashed]; B3 -- V3 [style=dashed];

B1 -- Py_N [style=dotted, label="Coordination"];

Py_N -- Py_C1; Py_C1 -- Py_C2; Py_C2 -- Py_C3; Py_C3 -- Py_C4; Py_C4 -- Py_C5; Py_C5 -- Py_N; } Figure 1. Molecular structure of the trivinylboroxin-pyridine complex.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₄B₃NO₃[2]
Molecular Weight240.67 g/mol [4]
AppearanceWhite to off-white solid[]
StorageStore at -20°C[5]

Experimental Protocols

Synthesis of Trivinylboroxin-Pyridine Complex

The synthesis of the trivinylboroxin-pyridine complex is achieved through the direct reaction of trivinylboroxin with pyridine. Due to the instability of trivinylboroxin, it is often generated in situ or handled with care. The following protocol is a representative method.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Trivinylboroxin Trivinylboroxin ReactionVessel Anhydrous Solvent (e.g., THF) Inert Atmosphere (N₂ or Ar) Controlled Temperature Trivinylboroxin->ReactionVessel Pyridine Pyridine Pyridine->ReactionVessel SolventRemoval Solvent Removal (in vacuo) ReactionVessel->SolventRemoval Precipitation Precipitation (e.g., with pentane) SolventRemoval->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying (under vacuum) Filtration->Drying FinalProduct Trivinylboroxin-Pyridine Complex (Solid) Drying->FinalProduct

Materials:

  • Trivinylboroxin (or a precursor for its in situ generation, such as trichloroborane and vinylmagnesium bromide)

  • Pyridine, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Pentane, anhydrous

  • Standard Schlenk line equipment

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Trivinylboroxin Solution: In a flame-dried Schlenk flask under an inert atmosphere, prepare a solution of trivinylboroxin in anhydrous THF. Note: Trivinylboroxin is moisture-sensitive and can polymerize; handle with care.

  • Addition of Pyridine: To the stirred solution of trivinylboroxin at 0 °C, slowly add one equivalent of anhydrous pyridine via syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The formation of the complex is typically quantitative.

  • Isolation: Remove the THF under reduced pressure.

  • Purification: To the resulting residue, add anhydrous pentane to precipitate the solid complex.

  • Collection and Drying: Collect the white solid by filtration under an inert atmosphere, wash with a small amount of cold pentane, and dry under vacuum.

  • Storage: Store the final product under an inert atmosphere at -20°C to prevent decomposition.[5]

Spectroscopic Data

The structural elucidation and purity assessment of the trivinylboroxin-pyridine complex are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the complex. The coordination of pyridine to a boron atom leads to characteristic shifts in the signals of both the trivinylboroxin and pyridine moieties.

Table 2: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.5-8.7mProtons ortho to Nitrogen in Pyridine
~7.8-8.0mProton para to Nitrogen in Pyridine
~7.4-7.6mProtons meta to Nitrogen in Pyridine
~5.8-6.5mVinylic protons (-CH=)
~5.4-5.8mVinylic protons (=CH₂)

Note: The exact chemical shifts can vary depending on the solvent and the concentration.

Table 3: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~148-152Carbons ortho to Nitrogen in Pyridine
~138-142Carbon para to Nitrogen in Pyridine
~135-140Vinylic carbon (-CH=)
~124-128Carbons meta to Nitrogen in Pyridine
~120-125Vinylic carbon (=CH₂)

Note: The boron-bonded vinylic carbon signal may be broad due to quadrupolar relaxation of the boron nucleus.

¹¹B NMR Spectroscopy:

The ¹¹B NMR spectrum is particularly informative for studying boroxin complexes. Tricoordinate boroxins typically show a broad signal in the range of δ 20-30 ppm. Upon coordination with a Lewis base like pyridine, the boron atom becomes tetracoordinate, which is expected to cause a significant upfield shift to approximately δ 5-15 ppm. The spectrum of the trivinylboroxin-pyridine complex would likely show two signals: one for the two tricoordinate boron atoms and another, shifted upfield, for the tetracoordinate boron atom complexed with pyridine.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The formation of the complex can be monitored by observing changes in the vibrational frequencies of the B-O, C=C, and pyridine ring stretching modes.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretching (aromatic and vinylic)
~1640-1600C=C stretching (vinylic)
~1600-1430C=C and C=N stretching (pyridine ring)
~1380-1320B-O stretching (boroxin ring)
~1000-900=C-H bending (vinylic)
~750-690C-H bending (aromatic)

The coordination of pyridine to the boron atom is expected to cause shifts in the pyridine ring vibration bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complex. Electrospray ionization (ESI) is a suitable technique for analyzing this type of complex.

Table 5: Expected Mass Spectrometry Data

m/zAssignment
241.0[M+H]⁺
263.0[M+Na]⁺
162.0[M - Pyridine + H]⁺ (Trivinylboroxin fragment)
79.1[Pyridine+H]⁺

Conclusion

The trivinylboroxin-pyridine complex is a valuable and stable reagent in organic synthesis. This guide has provided a comprehensive overview of its synthesis and detailed the expected spectroscopic data for its characterization. The provided experimental protocol and tabulated spectroscopic information offer a solid foundation for researchers to prepare and verify the integrity of this important compound. Adherence to inert atmosphere techniques is crucial for the successful synthesis and handling of this reagent. The combination of NMR, IR, and mass spectrometry provides a robust analytical workflow for ensuring the quality and purity of the trivinylboroxin-pyridine complex for its diverse applications in modern chemistry.

References

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • MySkinRecipes. 2,4,6-Trivinylboroxin - Pyridine Complex. [Link]

  • ResearchGate. Donal O'SHEA | University College Dublin, Dublin | UCD | Centre for Synthesis and Chemical Biology | Research profile. [Link]

  • Der Pharma Chemica. An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. [Link]

  • PubMed. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. [Link]

  • ResearchGate. Complexes of pyridine and quinoline N-oxides with boron trifluoride: The 1H NMR study. [Link]

  • National Institutes of Health. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [Link]

  • National Institutes of Health. Calculated 11B–13C NMR chemical shift relationship in hypercoordinate methonium and boronium ions. [Link]

  • ResearchGate. 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. [Link]

  • Semantic Scholar. Chemospecific Cyclisations of Aryls and Heteroaryls with Tosylhydrazones. [Link]

  • Semantic Scholar. The Development of Novel Near-Infrared (NIR) Fluorophores for Biomedical Imaging Applications. [Link]

  • PubMed. Preparation and characterisation of chitosans with oligosaccharide branches. [Link]

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An In-depth Technical Guide on the Theoretical Electronic Structure of the 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,4,6-trivinylcyclotriboroxane pyridine complex, a Lewis acid-base adduct formed from 2,4,6-trivinylcyclotriboroxane (TVB) and pyridine, is a compound of significant interest in organic synthesis and materials science.[1] The unique combination of a boroxine ring with vinyl functionalities and a coordinating pyridine ligand imparts a rich reactivity profile, making it a valuable reagent in various chemical transformations.[1][2] Understanding the electronic structure of this complex is paramount for elucidating its reactivity, stability, and potential applications. This guide provides a comprehensive theoretical framework for investigating the electronic properties of the this compound, leveraging established computational chemistry methodologies.

The interaction between the electron-deficient boron atoms of the cyclotriboroxane ring and the lone pair of electrons on the nitrogen atom of pyridine is a key feature of this complex.[1] This dative bond significantly influences the electronic distribution within both the boroxine and pyridine moieties, thereby modulating their chemical behavior. A thorough theoretical study can provide invaluable insights into the nature of this interaction and its consequences for the molecule's overall properties.

This document serves as a technical guide for researchers, scientists, and professionals in drug development and materials science, offering a detailed protocol for the computational analysis of the this compound. The methodologies described herein are grounded in Density Functional Theory (DFT), a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.[3][4][5]

Theoretical Framework and Computational Methodology

The investigation into the electronic structure of the this compound necessitates a robust computational approach. Density Functional Theory (DFT) stands out as a suitable method due to its balance of accuracy and computational efficiency in describing the electronic properties of medium to large-sized molecules.[6][7]

Selection of DFT Functional and Basis Set

The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results. For systems involving boron and nitrogen, hybrid functionals often provide a good description of both covalent and dative bonding. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for such systems.[4][8] To accurately describe the electron distribution, a basis set of at least triple-ζ quality with polarization and diffuse functions is recommended. The 6-311+G(d,p) basis set represents a suitable choice, offering a good compromise between accuracy and computational cost.

Computational Protocol

A systematic computational workflow is essential for a comprehensive analysis of the electronic structure. The following step-by-step protocol outlines the key calculations to be performed:

  • Geometry Optimization: The initial step involves obtaining the minimum energy structure of the this compound. This is achieved by performing a full geometry optimization without any symmetry constraints. A frequency calculation should follow to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[5]

  • Molecular Orbital (MO) Analysis: Once the optimized geometry is obtained, a detailed analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and spatial distribution of these frontier orbitals provide insights into the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO representing the ability to accept electrons.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to investigate the charge distribution and the nature of the bonding within the complex. This method provides a localized picture of the electron density, allowing for the quantification of the charge transfer between the pyridine ligand and the cyclotriboroxane ring. The strength of the B-N dative bond can be assessed through second-order perturbation theory analysis of the Fock matrix in the NBO basis.

  • Electrostatic Potential (ESP) Mapping: The electrostatic potential map provides a visual representation of the charge distribution on the van der Waals surface of the molecule. This allows for the identification of electron-rich and electron-deficient regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

  • Conceptual DFT Descriptors: Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's overall reactivity.

Visualizing the Computational Workflow

Computational Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis & Interpretation start Initial Structure of 2,4,6-Trivinylcyclotriboroxane Pyridine Complex opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation opt->freq Confirm Minimum mo Molecular Orbital Analysis freq->mo nbo NBO Analysis freq->nbo esp ESP Mapping freq->esp results Electronic Properties: HOMO-LUMO Gap, Charge Distribution, Bonding Nature mo->results nbo->results esp->results reactivity Reactivity Prediction results->reactivity

Caption: A flowchart illustrating the computational workflow for the theoretical study of the this compound.

Expected Electronic Structure and Properties

Based on the principles of Lewis acid-base chemistry and the known properties of similar boroxine complexes, several key features of the electronic structure of the this compound can be anticipated.

Nature of the Boron-Nitrogen Interaction

The formation of the complex involves the donation of the lone pair of electrons from the nitrogen atom of pyridine to one of the boron atoms in the cyclotriboroxane ring.[1] This results in the formation of a coordinate covalent or dative bond. NBO analysis is expected to reveal a significant charge transfer from the pyridine moiety to the boroxine ring, leading to a partial positive charge on the pyridine and a partial negative charge on the boroxine. The strength of this interaction can be quantified by the second-order perturbation energy lowering associated with the N(lp) -> B(p_z) orbital interaction.

Frontier Molecular Orbitals

The HOMO of the complex is likely to be localized on the pyridine ring and the vinyl groups, reflecting the regions of higher electron density. The LUMO, on the other hand, is expected to be predominantly centered on the electron-deficient boroxine ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Tabulated Summary of Expected Electronic Properties
PropertyExpected Value/ObservationSignificance
B-N Bond Length ~1.6 - 1.7 ÅIndicates the formation of a coordinate covalent bond.
Charge on Pyridine Partial PositiveConfirms charge transfer from the Lewis base to the Lewis acid.
HOMO Energy Relatively HighIndicates susceptibility to electrophilic attack.
LUMO Energy Relatively LowIndicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap ModerateProvides insight into the kinetic stability and reactivity of the complex.
Dipole Moment Significantly non-zeroReflects the charge separation due to the B-N dative bond.
Molecular Structure Visualization

Caption: A schematic representation of the this compound, highlighting the dative bond between boron and nitrogen.

Self-Validating Experimental Protocols

The theoretical predictions derived from the computational study should be validated against experimental data where possible. The following experimental techniques can provide crucial data for comparison and validation.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of the complex.[2] The experimentally determined bond lengths, bond angles, and dihedral angles can be directly compared with the computationally optimized geometry. This comparison serves as a primary validation of the chosen theoretical level.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR spectroscopy is particularly sensitive to the coordination environment of the boron atoms. The chemical shift of the boron atom coordinated to the pyridine will be significantly different from that of the uncoordinated boron atoms, providing direct evidence for the formation of the complex.[2] ¹H and ¹³C NMR can also be used to probe the changes in the electronic environment of the vinyl and pyridine protons and carbons upon complexation.

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can be used to identify characteristic vibrational modes of the complex. The B-N stretching frequency, for instance, would be a direct indicator of the dative bond. Theoretical frequency calculations can be used to predict the vibrational spectrum, which can then be compared with the experimental IR and Raman spectra.[8][9]

Conclusion

This technical guide has outlined a comprehensive theoretical and experimental approach to understanding the electronic structure of the this compound. By employing Density Functional Theory calculations in conjunction with experimental validation, a detailed picture of the bonding, charge distribution, and reactivity of this important chemical entity can be obtained. The insights gained from such studies are crucial for the rational design of new catalysts, reagents, and materials with tailored properties. The proposed workflow provides a robust framework for researchers to explore the rich chemistry of boroxine-based systems and their applications in various scientific disciplines.

References

  • Steel, P. G., & Vyle, J. S. (2004). Efficient synthesis of aryl vinyl ethers exploiting 2,4,6-trivinylcyclotriboroxane as a vinylboronic acid equivalent. The Journal of Organic Chemistry, 69(15), 5087–5092. Available from: [Link]

  • Research Square. (2023). Molecular Simulation of B-N Systems: Insights into the Interactions and Properties of Borospherene–Pyridine Hybrids. Available from: [Link]

  • ResearchGate. (2018). Synthesis of Pyridine-Borane Complexes via Electrophilic Aromatic Borylation. Available from: [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Highly Cross-Link Polysiloxane Based on 2,4,6,8. Available from: [Link]

  • MDPI. (2023). Density Functional Theory Studies on Boron Nitride and Silicon Carbide Nanoclusters Functionalized with Amino Acids for Organophosphorus Pesticide Adsorption. Available from: [Link]

  • RSC Publishing. (2023). Synthesis, DFT studies on a series of tunable quinoline derivatives. Available from: [Link]

  • National Institutes of Health. (2023). Synthesis and multifaceted exploration of dibenzoxepinones: in vitro antimicrobial and ct-DNA binding, DFT/TD-DFT, molecular docking and simulation studies. Available from: [Link]

  • SciSpace. (2008). DFT study of NLO properties of boroxine based octupolar molecules. Available from: [Link]

  • MDPI. (2021). A DFT Study on the Excited Electronic States of Cyanopolyynes: Benchmarks and Applications. Available from: [Link]

  • MDPI. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. Available from: [Link]

  • ResearchGate. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Available from: [Link]

  • ResearchGate. (2008). Experimental and Computational Studies of Binding of Dinitrogen, Nitriles, Azides, Diazoalkanes, Pyridine, and Pyrazines to M(PR3)(2)(CO)(3) (M = Mo, W; R = Me, Pr-i). Available from: [Link]

  • Chemical Science. (2018). The boroxine-diimine transformation: a new dynamic covalent reaction for the preparation of 2D and 3D covalent organic frameworks. Available from: [Link]

  • ACS Figshare. (2023). Synthesis and Properties of Poly(vinyl chloride)‑b‑polyethylene Multiblock Copolymers through the Hydrodechlorination of PVC with Silylium Ions. Available from: [Link]

  • Semantic Scholar. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Available from: [Link]

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An In-Depth Technical Guide to 2,4,6-Trivinylcyclotriboroxane Pyridine Complex: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Stable and Versatile Vinylating Agent

For researchers, scientists, and drug development professionals engaged in the intricate art of molecule building, the quest for stable, efficient, and versatile reagents is perpetual. The introduction of a vinyl group is a cornerstone transformation in organic synthesis, opening avenues to a diverse array of valuable motifs. However, the inherent instability of vinylboronic acid has historically posed a significant challenge. This guide delves into the properties, synthesis, and multifaceted applications of 2,4,6-Trivinylcyclotriboroxane pyridine complex, a bench-stable crystalline solid that has emerged as a powerful and reliable surrogate for vinylboronic acid.

Developed as a solution to the instability of its monomeric precursor, this pyridine complex of trivinylboroxin provides a readily handleable source of the vinylboronate moiety for a range of critical carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-mediated Chan-Lam type reactions has cemented its place as a valuable tool in the synthetic chemist's arsenal. This guide will provide an in-depth exploration of this reagent, from its fundamental characteristics and synthesis to its practical applications in the synthesis of complex molecules, including those of pharmaceutical relevance.

Nomenclature and Identification: A Multiplicity of Names

One of the initial hurdles in exploring the chemistry of this reagent is its varied nomenclature. A clear understanding of its synonyms is crucial for navigating the scientific literature and chemical supplier catalogs.

The compound is most formally named This compound . However, it is widely known by several other names, which are often used interchangeably.

Synonym Common Usage Context
Vinylboronic anhydride pyridine complexEmphasizes its origin from the dehydration of vinylboronic acid.
Trivinylboroxin pyridine complexA common and descriptive alternative.
O'Shea's ReagentNamed after its developer, Professor Donal F. O'Shea.[2][3]
2,4,6-trivinyl-1,3,5,2,4,6-trioxatriborinane compound with pyridine (1:1)A more systematic, albeit lengthy, name.[2]

Chemical Identifiers:

Multiple CAS (Chemical Abstracts Service) numbers have been assigned to this compound, likely due to different suppliers and registration dates. It is important to be aware of all of them when searching databases.

  • 95010-17-6: Most commonly associated with this compound.

  • 442850-89-7: Often linked to the synonym "Vinylboronic anhydride pyridine complex".[4][5]

  • 92988-08-4: Also used to identify the compound.

Molecular and Physical Properties:

Property Value Reference(s)
Molecular Formula C₁₁H₁₄B₃NO₃
Molecular Weight 240.67 g/mol
Appearance White to orange to green powder/crystal[6]
Melting Point ~44-53 °C[6][7]
Solubility Soluble in methanol[8]
Storage Store at -20°C

Synthesis of this compound: A Detailed Protocol

The synthesis of O'Shea's reagent is a straightforward procedure involving the cyclotrimerization of vinylboronic acid in the presence of pyridine, which acts as both a promoter for the cyclization and a stabilizing ligand for the resulting boroxine.[9]

Experimental Protocol: Preparation of this compound

This protocol is adapted from the original procedure reported by Kerins and O'Shea.[10][11]

Materials:

  • Vinylboronic acid

  • Pyridine

  • Diethyl ether (anhydrous)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve vinylboronic acid in a minimal amount of anhydrous diethyl ether.

  • Addition of Pyridine: To the stirred solution, add an equimolar amount of pyridine dropwise at room temperature.

  • Cyclotrimerization: Continue stirring the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by the disappearance of the starting material using an appropriate analytical technique (e.g., TLC or NMR of an aliquot).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove the diethyl ether.

  • Isolation and Purification: The resulting residue is the this compound. It can be further purified by recrystallization from a suitable solvent system if necessary, although it is often used directly in subsequent reactions. The product is a crystalline solid.

  • Drying and Storage: Dry the purified solid under vacuum and store it in a freezer at -20°C under an inert atmosphere to ensure its long-term stability.

Self-Validation: The purity of the synthesized complex can be confirmed by melting point determination and spectroscopic analysis (¹H, ¹³C, and ¹¹B NMR). The characteristic signals in the NMR spectra will confirm the formation of the desired product and the absence of significant impurities.

Core Applications in Organic Synthesis

The utility of this compound stems from its ability to act as a stable and efficient source of a vinylboron species in two major classes of cross-coupling reactions: palladium-catalyzed Suzuki-Miyaura couplings and copper-mediated Chan-Lam type couplings.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[12] The use of this compound as the vinylating agent in this reaction offers significant advantages due to its stability and ease of handling.[10][13] Under the aqueous basic conditions of the Suzuki-Miyaura coupling, the boroxine is believed to hydrolyze in situ to generate the active vinylboronic acid species.[9]

General Reaction Scheme:

Figure 1: General scheme for the Suzuki-Miyaura vinylation.

Mechanism of the Suzuki-Miyaura Vinylation:

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Vinyl Ar-Pd(II)L₂-Vinyl PdII_Aryl->PdII_Vinyl Transmetalation (Vinylboronic acid, Base) PdII_Vinyl->Pd0 Reductive Elimination Product Ar-Vinyl PdII_Vinyl->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura vinylation.

Application in Drug Development:

The robustness of this methodology has been demonstrated in the synthesis of complex molecules relevant to drug discovery. For instance, the divinylation of a substrate for an HIV-1 protease inhibitor was successfully accomplished using this reagent, showcasing its functional group tolerance.[9]

Copper-Mediated O-Vinylation: A Chan-Lam Type Reaction

Beyond C-C bond formation, O'Shea's reagent is highly effective in the copper-mediated synthesis of aryl vinyl ethers from phenols, a transformation analogous to the Chan-Lam coupling.[2][8][9] This reaction provides a mild and efficient alternative to traditional methods for the synthesis of these valuable motifs.

General Reaction Scheme:

Figure 3: General scheme for the copper-mediated O-vinylation.

Mechanism of Copper-Mediated O-Vinylation:

The mechanism of the copper-catalyzed O-vinylation is believed to proceed through a Cu(II) catalytic cycle. The pyridine not only stabilizes the boroxine but also acts as a base in the reaction.

Copper_Mechanism cluster_cycle Catalytic Cycle CuII Cu(II)(OAc)₂ CuII_Phenoxide [ArO-Cu(II)-OAc] CuII->CuII_Phenoxide Ligand Exchange (ArOH, Pyridine) CuII_Vinyl [ArO-Cu(II)-Vinyl] CuII_Phenoxide->CuII_Vinyl Transmetalation (Vinylboronic acid) CuII_Vinyl->CuII Reductive Elimination Product Ar-O-Vinyl CuII_Vinyl->Product

Figure 4: Proposed catalytic cycle for copper-mediated O-vinylation.

Spectroscopic Data

The structural integrity of the this compound can be verified through standard spectroscopic techniques. The following table summarizes typical NMR data.

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~8.5mPyridine (α-H)
~7.8mPyridine (γ-H)
~7.4mPyridine (β-H)
~6.0-6.5mVinyl protons
¹³C NMR ~150sPyridine (α-C)
~138sPyridine (γ-C)
~135sVinyl (CH)
~130sVinyl (CH₂)
~125sPyridine (β-C)
¹¹B NMR ~20-25br sTetracoordinate Boron

Note: Exact chemical shifts may vary depending on the solvent and instrument used. A low-temperature ¹¹B NMR study has been used to demonstrate the nature of the tetracoordinate boron species.[2]

Conclusion and Future Outlook

This compound has proven to be an invaluable reagent in modern organic synthesis, providing a stable and versatile platform for the introduction of vinyl groups. Its successful application in both palladium-catalyzed Suzuki-Miyaura and copper-mediated Chan-Lam type couplings highlights its broad utility. For researchers and professionals in drug development, the ability to perform these transformations under mild conditions with high functional group tolerance is of paramount importance. The demonstrated use of this reagent in the synthesis of complex, biologically relevant molecules underscores its potential for accelerating the discovery and development of new therapeutic agents. As the demand for more efficient and sustainable synthetic methodologies continues to grow, the applications of O'Shea's reagent and its derivatives are poised to expand, further solidifying its role as a key building block in the construction of molecular complexity.

References

  • Kerins, F., & O'Shea, D. F. (2002). Generation of substituted styrenes via Suzuki cross-coupling of aryl halides with 2,4,6-trivinylcyclotriboroxane. The Journal of Organic Chemistry, 67(14), 4968–4971. [Link]

  • Cottineau, B., Kessler, A., & O'Shea, D. F. (2012). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 89, 202. [Link]

  • McKinley, N. F., & O'Shea, D. F. (2004). Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent. The Journal of Organic Chemistry, 69(15), 5087–5092. [Link]

  • Kerins, F., & O'Shea, D. F. (2002). Generation of substituted styrenes via Suzuki cross-coupling of aryl halides with 2,4,6-trivinylcyclotriboroxane. The Journal of Organic Chemistry, 67(14), 4968-71. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Rundell, C. (2016). Intramolecular Conjugate Addition Nitro-Mannich Reaction Towards the Synthesis of Schizozygine. UCL Discovery. [Link]

  • McKinley, N. F., & O'Shea, D. F. (2004). Efficient synthesis of aryl vinyl ethers exploiting 2,4,6-trivinylcyclotriboroxane as a vinylboronic acid equivalent. The Journal of Organic Chemistry, 69(15), 5087-92. [Link]

  • Organic Syntheses. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

  • O'Shea, D. F. (n.d.). Donal O'SHEA | University College Dublin, Dublin | UCD | Centre for Synthesis and Chemical Biology | Research profile. ResearchGate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2,4,6-Trivinylboroxin - Pyridine Complex. Retrieved from [Link]

  • LookChem. (n.d.). This compound cas no.442850-89-7. Retrieved from [Link]

  • Smith Scholarworks. (2021). Cu-Catalyzed Phenol O-Methylation with Methylboronic Acid. Retrieved from [Link]

  • Princeton University. (2013). Enantioselective α‑Alkenylation of Aldehydes with Boronic Acids via the Synergistic Combination of Copper(II) and Amine Catalysis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2,4,6-Trivinylboroxin - Pyridine Complex. Retrieved from [Link]

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A Technical Guide to 4-(Trifluoromethyl)nicotinamide: The Bioactive Metabolite of Flonicamid

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: Initial database searches for CAS number 442850-89-7 may yield results for Vinylboronic anhydride pyridine complex, a chemical synthesis reagent[1]. However, the context of agrochemical and pharmaceutical research strongly points to a likely interest in 4-(Trifluoromethyl)nicotinamide , the principal active metabolite of the insecticide Flonicamid[2][3][4]. This guide will focus comprehensively on the latter compound, which is correctly identified by CAS Number 158062-71-6 [5][6]. Researchers are advised to verify the CAS number when sourcing materials.

Introduction and Significance

4-(Trifluoromethyl)nicotinamide, commonly abbreviated as TFNA-AM, is a pyridinecarboxamide derivative that has garnered significant attention in the field of agrochemical science[6][7]. It is not typically used as a primary agent but is the key bioactive metabolite of the insecticide Flonicamid[2][8]. Flonicamid itself is considered a pro-insecticide; upon ingestion by the target pest, it is metabolized into TFNA-AM, which exerts the ultimate insecticidal effect[4][9].

This compound is of high interest to entomologists, neurobiologists, and pesticide development professionals for its specific mode of action, which differs from many classical insecticides. It acts as a chordotonal organ modulator, disrupting the sensory functions of insects and leading to a rapid cessation of feeding[4][10]. Understanding the properties and behavior of TFNA-AM is therefore critical for developing effective pest management strategies and investigating novel pathways for insecticide discovery.

Physicochemical Properties

The fundamental physical and chemical characteristics of TFNA-AM are essential for its handling, formulation, and study. The data, compiled from various chemical suppliers and databases, are summarized below.

PropertyValueSource(s)
CAS Number 158062-71-6[5][6][11]
Molecular Formula C₇H₅F₃N₂O[2][3]
Molecular Weight 190.12 g/mol [2][3][7]
IUPAC Name 4-(trifluoromethyl)pyridine-3-carboxamide[7]
Synonyms TFNA-AM, 4-Trifluoromethyl-3-pyridinecarboxamide[2][5]
Appearance Off-White to white powder/solid[2]
Purity ≥95-98% (Varies by supplier)[6][11]
Solubility Slightly soluble in DMSO and Methanol[3]
Storage Temperature -20°C[3]

Mechanism of Action: A Chordotonal Organ Modulator

The insecticidal activity of TFNA-AM is highly specific, targeting the chordotonal organs—mechanoreceptors that are vital for hearing, balance, and proprioception in insects.

  • Ingestion & Metabolism: An insect, typically from the order Hemiptera (aphids, whiteflies), ingests the parent compound, Flonicamid[12].

  • Bioactivation: Inside the insect's body, Flonicamid is metabolized to its active form, TFNA-AM[4].

  • Targeting Chordotonal Organs: TFNA-AM potently stimulates the chordotonal neurons[4][10]. While the precise molecular target is still under investigation, it is known to act upstream of the Transient Receptor Potential Vanilloid (TRPV) channels[4][13].

  • Disruption of Sensory Input: This overstimulation disrupts the insect's ability to sense gravity, motion, and position. This leads to disorientation and an immediate halt in feeding behavior[4][10].

  • Mortality: The inability to feed ultimately results in death by starvation. This unique mode of action makes it a valuable tool against pests that have developed resistance to other classes of insecticides.

Mechanism_of_Action Proinsecticide Flonicamid Ingestion Metabolism Metabolic Bioactivation Proinsecticide->Metabolism [1] ActiveMetabolite TFNA-AM (Active Form) Metabolism->ActiveMetabolite [2] Upstream Upstream Target (Modulated by TFNA-AM) ActiveMetabolite->Upstream [3] TRPV TRPV Channel Activation Upstream->TRPV [4] Calcium Ca2+ Influx TRPV->Calcium Disruption Sensory Disruption (Loss of coordination, feeding cessation) Calcium->Disruption [5]

Caption: Bioactivation of Flonicamid to TFNA-AM and its subsequent action on insect chordotonal neurons.

Synthesis Overview

TFNA-AM is typically synthesized from its corresponding carboxylic acid precursor, 4-(trifluoromethyl)nicotinic acid (CAS 158063-66-2)[14][15]. The synthesis generally involves an amidation reaction where the carboxylic acid is activated and then reacted with an ammonia source. A generalized, high-level workflow is presented below. This pathway is a fundamental process in organic chemistry, crucial for creating the amide functional group present in TFNA-AM.

Synthesis_Workflow Start 4-(Trifluoromethyl)nicotinic Acid (Starting Material) Step1 Activation of Carboxylic Acid (e.g., with SOCl₂ or similar) Start->Step1 Intermediate Acyl Chloride Intermediate Step1->Intermediate Step2 Amidation (Reaction with NH₃ source) Intermediate->Step2 Product 4-(Trifluoromethyl)nicotinamide (TFNA-AM) Step2->Product Purify Purification (Crystallization/Chromatography) Product->Purify Final Final Product Purify->Final

Caption: A generalized workflow for the synthesis of TFNA-AM from its acid precursor.

Experimental Protocol: Quantifying Neuronal Stimulation via Calcium Imaging

To assess the bioactivity of TFNA-AM on insect neurons, a calcium imaging assay using a fluorescent indicator like GCaMP is a standard approach. This protocol provides a framework for such an experiment.

Objective: To visualize and quantify the increase in intracellular Ca²⁺ in isolated insect chordotonal neurons upon exposure to TFNA-AM.

Methodology:

  • Neuronal Dissection and Preparation:

    • Rationale: To isolate the target tissue for direct observation.

    • Steps:

      • Anesthetize the insect model (e.g., Drosophila melanogaster or locust) on ice.

      • Under a dissecting microscope, carefully dissect the relevant sensory organ (e.g., Johnston's organ in the antenna for fruit flies or the femoral chordotonal organ for locusts)[4][10].

      • Place the dissected tissue in a suitable saline buffer (e.g., Schneider's Insect Medium).

  • Loading of Calcium Indicator:

    • Rationale: To introduce a fluorescent molecule that reports changes in intracellular calcium concentration.

    • Steps:

      • Incubate the dissected neurons in saline containing a cell-permeant calcium indicator dye (e.g., Fluo-4 AM) or use a transgenic line expressing a genetically encoded indicator like GCaMP[13].

      • Allow sufficient time for the indicator to load into the cells, typically 30-60 minutes at room temperature, protected from light.

      • Wash the tissue gently with fresh saline to remove excess dye.

  • Microscopy and Baseline Recording:

    • Rationale: To establish a stable baseline fluorescence before applying the test compound.

    • Steps:

      • Mount the prepared tissue on a perfusion chamber on the stage of a fluorescence microscope.

      • Acquire images at a consistent frame rate (e.g., 1 frame per second) for 2-5 minutes to record the baseline fluorescence intensity.

  • Application of TFNA-AM:

    • Rationale: To introduce the active compound and observe its effect on neuronal activity.

    • Steps:

      • Prepare a stock solution of TFNA-AM in DMSO and dilute to the final desired concentration(s) in saline. A vehicle control (saline with DMSO) must be run in parallel.

      • Perfuse the chamber with the TFNA-AM solution while continuing to record fluorescence.

  • Data Acquisition and Analysis:

    • Rationale: To quantify the change in fluorescence as a proxy for neuronal stimulation.

    • Steps:

      • Continue recording for 5-10 minutes post-application.

      • Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.

      • Measure the mean fluorescence intensity for each ROI over time.

      • Calculate the change in fluorescence (ΔF/F₀), where ΔF is the change from the baseline (F₀). A sharp increase in this value upon application indicates a Ca²⁺ influx and neuronal activation[4].

Safety, Handling, and Storage

As a bioactive chemical, TFNA-AM requires careful handling in a laboratory setting.

  • Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation[7][16][17].

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood[16][18].

  • Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[16][18].

  • First Aid:

    • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[16].

    • If on Skin: Wash with plenty of water[16].

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing[16].

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated place. The recommended storage temperature is -20°C for long-term stability[3].

Commercial Suppliers

4-(Trifluoromethyl)nicotinamide (CAS 158062-71-6) is available from several chemical suppliers specializing in research chemicals, analytical standards, and pharmaceutical intermediates. It is intended for laboratory research use only[2][3].

  • Apollo Scientific[11]

  • Biosynth[18]

  • CymitQuimica[2]

  • LGC Standards[5]

  • Santa Cruz Biotechnology (SCBT)[6]

  • Simson Pharma Limited

  • United States Biological[3]

  • Zhishang Chemical[19]

References

  • CN103951616A - Preparation method of N-cyanomethyl-4-(trifluoromethyl)
  • 4-(Trifluoromethyl)nicotinamide - chemical-label.com. [Link]

  • 4-Trifluoromethylnicotinamide | C7H5F3N2O | CID 2782643 - PubChem. [Link]

  • Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed. [Link]

  • Bridging Research and Industry: Applications of 4-(Trifluoromethyl)nicotinic Acid in Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Effects of acute treatment with 4‐trifluoromethylnicotinamide (TFNA‐AM)... - ResearchGate. [Link]

  • Product information, 2,4,6-Trivinylcyclotriboroxane-pyridine | P&S Chemicals. [Link]

  • CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google P
  • Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap. [Link]

  • Boroxin, triethenyl-, compd. with pyridine (1:1) - Angene Chemical. [Link]

  • Flonicamid | C9H6F3N3O | CID 9834513 - PubChem - NIH. [Link]

  • CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google P
  • Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide(dagger) - University of Otago - OUR Archive. [Link]

  • (trifluoromethyl)nicotinamide, expressed as flonicamid. [Link]

  • Interactions of 4‐trifluoromethylnicotinamide (TFNA‐AM) with... - ResearchGate. [Link]

Sources

Methodological & Application

Application and Protocol Guide: Suzuki-Miyaura Cross-Coupling with 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of C-C Bond Formation in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon (C-C) bonds with high efficiency and broad functional group tolerance.[1][2][3][4][5] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their groundbreaking work on palladium-catalyzed cross-couplings.[2][3]

At its core, the Suzuki-Miyaura reaction couples an organoboron compound with an organohalide or pseudohalide.[1][3][6] This guide focuses on a particularly advantageous vinylating agent: the 2,4,6-trivinylcyclotriboroxane pyridine complex . While monomeric vinylboronic acid is prone to polymerization and instability, its cyclic trimer, stabilized by a pyridine adduct, offers a bench-stable, solid reagent that serves as a reliable in situ source of the reactive vinylboronic acid under the aqueous basic conditions of the coupling reaction.[7] This unique reagent has proven to be a versatile and dependable source for a variety of important coupling reactions, including C-C, C-O, and C-N bond formations.[7][8]

This document provides a comprehensive overview of the Suzuki-Miyaura reaction utilizing this powerful reagent, detailing the underlying mechanism, a robust experimental protocol, and critical insights for successful implementation in a research and development setting.

The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[2][6][9] The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X ArPd(II)XL2 R¹-Pd(II)-X      |     L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation [R²-B(OR)₃]⁻ ArPd(II)R2L2 R¹-Pd(II)-R²      |     L₂ Transmetalation->ArPd(II)R2L2 Base Reductive_Elimination Reductive Elimination ArPd(II)R2L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organohalide (R¹-X) to a coordinatively unsaturated Pd(0) complex, typically bearing phosphine ligands (L).[6][9] This step involves the insertion of the palladium atom into the carbon-halide bond, resulting in the formation of a square planar Pd(II) complex. The reactivity of the organohalide generally follows the trend: I > Br > OTf >> Cl.[6]

  • Transmetalation: In this crucial step, the organic group (R²) from the organoboron species is transferred to the palladium(II) center, displacing the halide.[3][6] The presence of a base is essential for this step. The base activates the organoboron compound, typically by forming a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), which then readily undergoes transmetalation.[2][4] In the context of our topic, the this compound hydrolyzes in situ to generate vinylboronic acid, which is then activated by the base.[7]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) intermediate.[6][9] This step forms the new C-C bond in the desired product (R¹-R²) and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[2]

Advantages of this compound

The choice of the organoboron reagent is critical for the success of a Suzuki-Miyaura coupling. The this compound offers several distinct advantages over other vinylating agents:

  • Stability and Handling: Unlike the unstable and prone-to-polymerization vinylboronic acid, this complex is a bench-stable solid, simplifying storage and handling.[7]

  • Atom Economy: The cyclic trimer structure provides three equivalents of the vinyl group per molecule of the boroxane, making it an atom-economical reagent.[7]

  • Controlled Release: The complex serves as a stable precursor that hydrolyzes under the reaction conditions to slowly release the reactive vinylboronic acid, which can help to minimize side reactions.[7]

  • Commercial Availability: This reagent is commercially available from several suppliers, making it readily accessible for research and development.[7][8][10][11]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. The reaction conditions may need to be optimized for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Aryl bromide≥98%Commercially available---
This compound≥95%Commercially availableStore in a cool, dry place.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥98%Commercially availableAir and moisture sensitive. Store under inert atmosphere.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially availableFinely ground powder is recommended.
1,2-Dimethoxyethane (DME)Anhydrous, ≥99.5%Commercially available---
Deionized Water------Degassed prior to use.
Diethyl etherACS gradeCommercially availableFor workup.
Saturated Sodium Bicarbonate Solution---Prepared in-houseFor workup.
Brine---Prepared in-houseFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)---Commercially availableFor drying.
Celite®---Commercially availableFor filtration.
Silica Gel60 Å, 230-400 meshCommercially availableFor column chromatography.
Reaction Setup and Procedure

Sources

Application Note: A Practical Protocol for the Palladium-Catalyzed Vinylation of Aryl Halides using 2,4,6-Trivinylcyclotriboroxane-Pyridine Complex

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Vinylarenes and a Solution to a Classic Challenge

Vinylarenes, or styrenes, are foundational building blocks in modern organic synthesis, serving as crucial intermediates in the production of polymers, fine chemicals, and pharmaceuticals. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for their synthesis due to its remarkable functional group tolerance and mild reaction conditions.[1][2] However, the direct use of the simplest vinylating agent, vinylboronic acid, is plagued by its inherent instability, as it readily undergoes polymerization upon attempted isolation and purification.[3][4]

To circumvent this challenge, the 2,4,6-trivinylcyclotriboroxane-pyridine complex, often referred to as O'Shea's Reagent, was developed.[] This air- and moisture-stable, crystalline solid serves as an effective and atom-economical precursor to vinylboronic acid.[4] Under the aqueous basic conditions of the Suzuki-Miyaura reaction, the complex hydrolyzes in situ to generate three equivalents of the reactive vinylboronic acid monomer, which is immediately consumed in the catalytic cycle. This application note provides a detailed protocol, mechanistic insights, and practical guidance for employing this versatile reagent in the vinylation of aryl halides.

The Reagent: Structure, Stability, and In Situ Activation

The 2,4,6-trivinylcyclotriboroxane-pyridine complex is a cyclic trimer of vinylboronic acid anhydride, stabilized by a coordinating pyridine molecule. This structure confers significant bench stability, allowing for easy storage and handling without the rigorous precautions required for many other organometallic reagents.[4]

The key to its utility lies in its controlled hydrolysis. In the presence of a base and water within the reaction mixture, the boroxane ring cleaves to release three molecules of vinylboronic acid precisely when needed for the cross-coupling reaction. This in situ generation maintains a low steady-state concentration of the unstable monomer, effectively suppressing polymerization while ensuring its availability for the catalytic cycle.[4]

G cluster_reagent Reagent Activation cluster_suzuki Consumed in Catalytic Cycle Reagent Trivinylcyclotriboroxane Pyridine Complex (Stable Solid) Hydrolysis Hydrolysis (Base, H₂O) Reagent->Hydrolysis Reaction Conditions Monomer 3x Vinylboronic Acid (Reactive Monomer) Hydrolysis->Monomer In Situ Generation Suzuki Suzuki-Miyaura Cross-Coupling Monomer->Suzuki Immediate Consumption G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Ar-X Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArVinyl Ar-Pd(II)L₂-Vinyl Transmetal->PdII_ArVinyl Vinyl-B(OH)₂ (from reagent) + Base RedElim Reductive Elimination PdII_ArVinyl->RedElim RedElim->Pd0 Ar-Vinyl (Product)

Figure 2: The Palladium-Catalyzed Suzuki-Miyaura Cycle.

Detailed Experimental Protocol

This protocol provides a general procedure for the vinylation of an aryl bromide. Reaction conditions may require optimization for specific substrates, particularly for less reactive aryl chlorides or sterically hindered systems.

Materials and Equipment
Reagent / MaterialRecommended Grade / TypeNotes
Aryl Halide (Ar-X)SubstrateEnsure high purity.
2,4,6-Trivinylcyclotriboroxane-Pyridine≥95% PurityStable solid, store at -20°C for long-term stability.
Palladium CatalystTetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Sensitive to air; handle under inert gas.
BasePotassium Carbonate (K₂CO₃), AnhydrousFinely ground powder is recommended.
Solvent System1,2-Dimethoxyethane (DME) and WaterReagent grade DME; deionized water.
Inert GasNitrogen (N₂) or Argon (Ar)For creating an inert atmosphere.
Reaction VesselSchlenk flask or round-bottom flask with condenserMust be oven- or flame-dried before use.
StirringMagnetic stirrer and stir bar
HeatingHeating mantle or oil bath with temperature control
PurificationSilica GelFor column chromatography.
Step-by-Step Procedure

Note: It is crucial to degas the solvent mixture to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Seal the flask, and heat it under a high vacuum with a heat gun (flame-drying) to remove adsorbed moisture. Allow the flask to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagent Addition: Under a positive flow of inert gas, add the aryl bromide (0.50 mmol, 1.0 equiv), 2,4,6-trivinylcyclotriboroxane-pyridine complex (48 mg, 0.20 mmol, 0.4 equiv), potassium carbonate (207 mg, 1.50 mmol, 3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (17 mg, 0.015 mmol, 3 mol%).

  • Solvent Addition: Prepare a 4:1 mixture of DME and water. Degas this solvent mixture thoroughly by bubbling nitrogen or argon through it for at least 20 minutes. Using a syringe, add 5 mL of the degassed DME/water mixture to the flask.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 85 °C. Stir the mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.

  • Workup and Extraction: Once the reaction is complete (as indicated by the consumption of the starting aryl halide), cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with 20 mL of brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure vinylarene product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Substrate Scope and Performance

This protocol is effective for a wide range of aryl bromides and iodides, demonstrating broad functional group tolerance. [4]Electron-deficient aryl halides tend to react faster, while electron-rich and sterically hindered substrates may require longer reaction times or slightly higher catalyst loadings. [6]

Entry Aryl Halide Product Yield (%)
1 4-Bromoacetophenone 4-Vinylacetophenone 95%
2 2-Bromonaphthalene 2-Vinylnaphthalene 91%
3 4-Bromobenzonitrile 4-Vinylbenzonitrile 88%
4 1-Bromo-4-methoxybenzene 1-Methoxy-4-vinylbenzene 85%

| 5 | 3-Bromopyridine | 3-Vinylpyridine | 78% |

Yields are representative based on published procedures and may vary. Data adapted from literature reports.[4]

Troubleshooting Guide

SymptomPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Poor quality or wet reagents.4. Unreactive aryl halide (e.g., chloride).1. Use fresh Pd(PPh₃)₄ or a different Pd(0) source. Ensure it is handled under inert gas.2. Improve the degassing procedure (e.g., freeze-pump-thaw cycles).3. Use anhydrous base and dry solvents; ensure aryl halide is pure.4. For aryl chlorides, consider a stronger base (e.g., Cs₂CO₃), a more electron-rich ligand (e.g., a Buchwald ligand), and higher temperatures. [7]
Catalyst Decomposition (Black Precipitate) 1. Presence of oxygen.2. Reaction temperature is too high.1. Ensure a leak-free, inert atmosphere setup and use thoroughly degassed solvents.2. Reduce the reaction temperature and monitor for improvement.
Formation of Homocoupled Product (Ar-Ar) 1. Reaction conditions promoting side reactions.1. This is less common in this specific coupling but can occur. Ensure accurate stoichiometry. Lowering the temperature may help.
Formation of Debrominated Byproduct 1. Presence of protic impurities.2. Side reaction pathway.1. Ensure all reagents and solvents are dry.2. This can sometimes compete with cross-coupling, especially with electron-rich substrates. Optimization of ligand or base may be necessary.

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: Palladium catalysts are toxic and should be handled with care. 1,2-Dimethoxyethane (DME) is flammable and a potential peroxide former. Pyridine complexes can be irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Procedure: Flame-drying of glassware should be done with caution, removing all flammable solvents from the immediate area. Reactions under pressure or inert gas should be conducted behind a blast shield.

References

  • D. G. Hall, "Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials," 2nd ed., Wiley-VCH, 2011. [https://www.wiley.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60197h]
  • Sigma-Aldrich. "Vinylboronic anhydride pyridine complex." Product Page. [https://www.sigmaaldrich.com/US/en/product/aldrich/637998]
  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/28%3A_Organometallic_Compounds/28.08%3A_The_Suzuki-Miyaura_Reaction]
  • O'Shea, D. F., et al. (2006). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 45. [http://www.orgsyn.org/demo.aspx?prep=v83p0045]
  • Denmark, S. E., & Butler, C. R. (2008). Vinylation of Aromatic Halides Using Inexpensive Organosilicon Reagents. Illustration of Design of Experiment Protocols. Journal of the American Chemical Society, 130(11), 3690–3704. [https://pubs.acs.org/doi/10.1021/ja7100888]
  • Molander, G. A., & Brown, A. R. (2006). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. The Journal of organic chemistry, 71(26), 9681–9686. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2593883/]
  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." [https://www.yonedalabs.com/post/suzuki-miyaura-coupling]
  • Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390. [https://onlinelibrary.wiley.com/doi/10.1002/0471264180.or027.02]

Sources

The Bench-Stable Vinylating Agent: A Guide to 2,4,6-Trivinylcyclotriboroxane Pyridine Complex as a Vinylboronic Acid Surrogate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the introduction of a vinyl group is a frequent necessity for building molecular complexity. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry for forging carbon-carbon bonds. However, the key reagent for vinylation, vinylboronic acid, is notoriously unstable, prone to polymerization and decomposition, making its handling and storage a significant challenge in the laboratory. This guide provides a comprehensive overview and detailed protocols for the use of 2,4,6-trivinylcyclotriboroxane pyridine complex, a stable, crystalline solid that serves as a highly effective surrogate for the volatile and unreliable vinylboronic acid.

The Challenge with Vinylboronic Acid and the Boroxine Solution

Vinylboronic acid's utility is hampered by its inherent instability, readily undergoing polymerization upon attempted isolation.[1] To circumvent this, the pyridine-promoted cyclotrimerization of vinylboronic acid offers an atom-economical solution, yielding the bench-stable this compound.[1] This white, crystalline solid is not only easier to handle and store but also readily hydrolyzes in situ under the aqueous basic conditions of the Suzuki-Miyaura reaction to generate the active vinylboronic acid species.[1][2] This controlled release mitigates the issues of polymerization and degradation associated with the free acid.

The formation of this complex involves the reaction of 2,4,6-trivinylcyclotriboroxane (the cyclic anhydride of vinylboronic acid) with pyridine.[3] The pyridine molecule coordinates to one of the boron atoms, forming a Lewis acid-base adduct which enhances the stability of the boroxine ring.[3][4]

cluster_0 Synthesis of this compound 3 Vinylboronic\nAcid 3 Vinylboronic Acid 2,4,6-Trivinylcyclotriboroxane 2,4,6-Trivinylcyclotriboroxane 3 Vinylboronic\nAcid->2,4,6-Trivinylcyclotriboroxane Dehydration 2,4,6-Trivinylcyclotriboroxane\nPyridine Complex 2,4,6-Trivinylcyclotriboroxane Pyridine Complex 2,4,6-Trivinylcyclotriboroxane->2,4,6-Trivinylcyclotriboroxane\nPyridine Complex + Pyridine

Caption: Synthesis pathway of the stable pyridine complex.

Key Applications and Methodologies

The this compound is a versatile reagent, primarily employed in two key transformations: the palladium-catalyzed Suzuki-Miyaura cross-coupling for the synthesis of styrenes, and the copper-mediated Chan-Lam coupling for the formation of aryl vinyl ethers.

Palladium-Catalyzed Suzuki-Miyaura Vinylation of Aryl Halides

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. The use of this compound allows for the efficient vinylation of a wide range of aryl and heteroaryl halides.

Aryl-X Aryl-X Oxidative\nAddition Oxidative Addition Aryl-X->Oxidative\nAddition Vinylboronic Acid\n(from surrogate) Vinylboronic Acid (from surrogate) Transmetalation Transmetalation Vinylboronic Acid\n(from surrogate)->Transmetalation Pd(0)Ln Pd(0)Ln Pd(0)Ln->Oxidative\nAddition Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative\nAddition->Aryl-Pd(II)-X Aryl-Pd(II)-Vinyl Aryl-Pd(II)-Vinyl Transmetalation->Aryl-Pd(II)-Vinyl Reductive\nElimination Reductive Elimination Reductive\nElimination->Pd(0)Ln Styrene Styrene Reductive\nElimination->Styrene Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-Vinyl->Reductive\nElimination Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol details the synthesis of 4-vinylbiphenyl from 4-bromobiphenyl as a representative example.

Materials and Equipment:

  • 4-Bromobiphenyl

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobiphenyl (1.0 mmol, 233 mg), this compound (0.4 mmol, 96 mg, providing 1.2 mmol of vinyl groups), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg).

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-vinylbiphenyl as a white solid.

Table 1: Representative Scope of Suzuki-Miyaura Vinylation with Aryl Halides [2][5]

EntryAryl HalideProductYield (%)
14-Bromoanisole4-Vinylanisole95
24-Bromobenzonitrile4-Vinylbenzonitrile88
31-Bromo-4-fluorobenzene1-Fluoro-4-vinylbenzene92
42-Bromopyridine2-Vinylpyridine75
53-Bromothiophene3-Vinylthiophene81
Copper-Mediated Chan-Lam Vinylation of Phenols

The Chan-Lam coupling provides an efficient route to aryl vinyl ethers, which are valuable building blocks in organic synthesis. The reaction is typically mediated by a copper(II) salt at room temperature.[4][6]

This protocol describes the synthesis of 4-methoxyphenoxyethene from 4-methoxyphenol.

Materials and Equipment:

  • 4-Methoxyphenol

  • This compound

  • Copper(II) acetate [Cu(OAc)₂]

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 mmol, 124 mg), this compound (0.5 mmol, 120 mg, providing 1.5 mmol of vinyl groups), and copper(II) acetate (1.5 mmol, 272 mg).

  • Solvent Addition: Add dichloromethane (DCM) (10 mL) and pyridine (2.0 mmol, 162 µL) to the flask.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. The reaction is open to the air. Monitor the reaction progress by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-methoxyphenoxyethene.

Safety and Handling

  • This compound: This compound is a solid and should be handled in a well-ventilated area.[4] Avoid breathing dust and contact with skin and eyes.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care.

  • Solvents: Organic solvents such as DME and DCM are flammable and should be used in a fume hood.

  • Bases: Potassium carbonate is an irritant. Avoid contact with skin and eyes.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion in Suzuki-Miyaura reaction Inactive catalystUse a fresh batch of palladium catalyst. Ensure proper inert atmosphere conditions to prevent catalyst decomposition.
Insufficiently degassed solventsDegas solvents thoroughly by sparging with an inert gas or by the freeze-pump-thaw method.
Poor quality baseUse freshly ground and dried potassium carbonate.
Protodeboronation (loss of vinyl group) Presence of excess water or acidic impuritiesUse anhydrous solvents and ensure the reaction is run under strictly inert conditions.
Homocoupling of aryl halide Presence of oxygenMaintain a strict inert atmosphere throughout the reaction.
Low yield in Chan-Lam coupling Inactive copper saltUse a fresh bottle of copper(II) acetate.
Insufficient reaction timeMonitor the reaction by TLC and allow it to stir for a longer period if necessary.

Conclusion

The this compound has proven to be a reliable and versatile reagent for the introduction of vinyl groups in organic synthesis. Its bench-stable nature overcomes the significant handling and stability issues associated with vinylboronic acid, making it an invaluable tool for researchers in academia and industry. The protocols provided herein offer a solid foundation for the successful application of this reagent in both Suzuki-Miyaura and Chan-Lam coupling reactions, enabling the efficient synthesis of a wide array of valuable vinylated compounds.

References

  • McKinley, N. F., & O'Shea, D. F. (2004). Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent. The Journal of Organic Chemistry, 69(15), 5087–5092. [Link]

  • PubMed. (2004). Efficient synthesis of aryl vinyl ethers exploiting 2,4,6-trivinylcyclotriboroxane as a vinylboronic acid equivalent. The Journal of Organic Chemistry. Retrieved from [Link]

  • Kerins, F., & O'Shea, D. F. (2002). Generation of Substituted Styrenes via Suzuki Cross-Coupling of Aryl Halides with 2,4,6-Trivinylcyclotriboroxane. The Journal of Organic Chemistry, 67(14), 4968–4971. [Link]

  • Organic Syntheses. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 45. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • O'Shea, D. F. (2006). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 45. [Link]

Sources

Application Notes and Protocols for 2,4,6-Trivinylcyclotriboroxane Pyridine Complex in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Foreword on 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

The this compound, a vinyl-functionalized boroxine derivative, stands as a monomer of significant interest at the intersection of materials science and biomedical engineering. The presence of three polymerizable vinyl groups on a boroxane core offers a unique platform for the synthesis of novel boron-containing polymers. These polymers are poised to exhibit remarkable properties, including potential flame retardancy, self-healing capabilities, and, most notably, stimuli-responsiveness, which is of paramount importance in the development of advanced drug delivery systems.[1]

The boronic acid moieties, inherent to the boroxine structure, are known to interact with diols, forming reversible covalent bonds. This interaction is the cornerstone of their application in creating "smart" materials that can respond to changes in their environment, such as pH or the presence of specific biomolecules like glucose.[2][3] Consequently, polymers derived from the this compound are highly promising candidates for the construction of sophisticated drug delivery vehicles capable of targeted and controlled release.[4][5]

This document provides a comprehensive overview of the potential applications of this monomer in polymer synthesis, with a particular focus on its utility in creating materials for drug delivery. While detailed, peer-reviewed polymerization protocols for this specific monomer are not widely available in the public domain, we present a hypothetical, yet scientifically grounded, protocol for its polymerization via free radical polymerization. This protocol is based on established methodologies for similar vinyl monomers and is intended to serve as a foundational guide for researchers to develop their own specific procedures.

Part 1: The Promise of Boron-Containing Polymers in Drug Delivery

The unique chemistry of boronic acids makes them exceptionally well-suited for biomedical applications. Their ability to form reversible ester bonds with cis-diols, which are present in many biological molecules including sugars and glycoproteins, allows for the design of materials that can interact with biological systems in a highly specific and controllable manner.[2]

Polymers incorporating boronic acid functionalities can be engineered to respond to various physiological stimuli:

  • pH-Responsiveness: The boronic acid-diol interaction is pH-dependent, with the bond being more stable at higher pH and dissociating in acidic environments. This property can be harnessed to create drug carriers that release their payload in the acidic microenvironment of tumors or within the endosomes of cells.[5]

  • Glucose-Responsiveness: The equilibrium between boronic acid and glucose allows for the development of insulin delivery systems that release the hormone in response to high blood glucose levels.[2][4]

The this compound, with its multiple vinyl groups, offers the potential for creating cross-linked polymer networks or hydrogels.[6] These hydrogels can encapsulate therapeutic agents and release them in a controlled fashion in response to the aforementioned stimuli.

Part 2: Polymerization of this compound - A Hypothetical Protocol

The following section outlines a hypothetical protocol for the free radical polymerization of this compound. This method is one of the most common and versatile techniques for polymerizing vinyl monomers.

Disclaimer: This protocol is intended for informational purposes only and should be adapted and optimized by qualified researchers based on their specific experimental goals and safety considerations. It is crucial to conduct small-scale pilot reactions to determine the optimal reaction conditions.

I. Core Principles of the Proposed Method

Free radical polymerization is a chain reaction consisting of three main steps: initiation, propagation, and termination.

  • Initiation: A free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is thermally or photochemically decomposed to generate active radicals. These radicals then react with a monomer molecule to initiate the polymer chain.

  • Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

  • Termination: The growth of the polymer chain is terminated by the combination or disproportionation of two growing polymer radicals.

The choice of initiator, solvent, temperature, and monomer concentration will significantly influence the molecular weight, polydispersity, and overall properties of the resulting polymer.

II. Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization A Dissolve Monomer & Initiator in Anhydrous Solvent B De-gas with Inert Gas (e.g., N2 or Ar) A->B Transfer to Reaction Vessel C Heat to Reaction Temperature (e.g., 60-80 °C) B->C D Maintain under Inert Atmosphere for a Defined Period (e.g., 12-24 h) C->D E Cool to Room Temperature D->E F Precipitate Polymer in a Non-solvent (e.g., Hexane) E->F G Isolate Polymer by Filtration F->G H Dry under Vacuum G->H I Determine Molecular Weight & PDI (GPC/SEC) H->I J Confirm Structure (NMR, FT-IR) H->J K Analyze Thermal Properties (TGA, DSC) H->K

Caption: A generalized workflow for the free radical polymerization of this compound.

III. Detailed Hypothetical Protocol

Materials:

  • This compound (Monomer)[7][8][9][10]

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Anhydrous, inhibitor-free solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Toluene)

  • Non-solvent for precipitation (e.g., Hexane, Methanol, or Diethyl ether)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for filtration and drying

Procedure:

  • Preparation of the Reaction Mixture:

    • In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve the this compound (e.g., 1.0 g, 4.15 mmol) in the chosen anhydrous solvent (e.g., 10 mL of THF).

    • Add the free radical initiator, AIBN (e.g., 1-2 mol% with respect to the monomer). The exact amount of initiator will influence the molecular weight of the resulting polymer.

    • Ensure all components are fully dissolved.

  • Degassing:

    • Seal the Schlenk flask and subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

    • Alternatively, bubble a gentle stream of inert gas (N2 or Ar) through the solution for 30-60 minutes.

  • Polymerization:

    • After degassing, place the Schlenk flask in a preheated oil bath or heating mantle set to the desired reaction temperature (typically 60-80 °C for AIBN).

    • Maintain the reaction under a positive pressure of inert gas.

    • Allow the polymerization to proceed for a set period, for example, 12 to 24 hours. The optimal reaction time should be determined experimentally by monitoring monomer conversion.

  • Work-up and Purification:

    • After the desired reaction time, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.

    • Slowly add the polymer solution to a large excess of a stirred non-solvent (e.g., 100 mL of cold hexane) to precipitate the polymer.

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

IV. Characterization of the Resulting Polymer

To ensure the successful synthesis of the desired polymer and to understand its properties, a thorough characterization is essential.

Technique Purpose Expected Outcome
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).A PDI value close to 2 is typical for conventional free radical polymerization. Lower values may indicate some degree of control.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) To confirm the polymer structure and the disappearance of the vinyl proton signals from the monomer.Broadening of the proton signals corresponding to the polymer backbone and the disappearance of the sharp vinyl proton peaks from the monomer spectrum. ¹¹B NMR can confirm the integrity of the boroxine ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy To identify the functional groups present in the polymer and to confirm the consumption of the vinyl groups.Disappearance or significant reduction of the C=C stretching vibration band from the vinyl groups of the monomer.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.Provides the decomposition temperature of the polymer.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) of the polymer.Indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Part 3: Future Directions and Advanced Applications

The true potential of polymers derived from this compound lies in the ability to precisely control their architecture. While the hypothetical protocol above describes a conventional free radical polymerization, the use of controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization, would be a logical and highly desirable next step.

I. Controlled Radical Polymerization: The Path to Precision

CRP methods would allow for the synthesis of polymers with:

  • Predetermined molecular weights.

  • Narrow molecular weight distributions (low PDI).

  • Complex architectures, such as block copolymers, star polymers, and graft copolymers.

The ability to create well-defined block copolymers, for instance, would enable the design of amphiphilic structures that can self-assemble into micelles or vesicles, which are ideal for drug encapsulation and delivery.

II. Mechanism of Controlled Radical Polymerization (ATRP)

ATRP A P-X (Dormant Species) B P• (Active Radical) A->B k_act B->A k_deact E P-M• B->E + Monomer (Propagation) C + [M-L_n] D + [M-L_n]X

Caption: A simplified representation of the Atom Transfer Radical Polymerization (ATRP) equilibrium, which enables controlled polymer growth.

By carefully selecting the initiator, catalyst (activator), and ligand, it would be theoretically possible to achieve a controlled polymerization of this compound, opening up a vast design space for novel, functional materials.

Conclusion

The this compound is a monomer with considerable, yet largely untapped, potential in polymer synthesis. The hypothetical protocol provided herein serves as a starting point for researchers to explore the synthesis of novel boron-containing polymers. The true value of these materials will likely be realized through the application of controlled polymerization techniques, which will enable the creation of precisely defined macromolecular architectures for advanced applications, particularly in the exciting and impactful field of drug delivery. Further research into the polymerization behavior of this monomer is strongly encouraged to unlock its full scientific and therapeutic potential.

References

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Institutes of Health. Available at: [Link]

  • Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes. National Institutes of Health. Available at: [Link]

  • Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. ResearchGate. Available at: [Link]

  • Boronic Acid-Containing Hydrogels: Synthesis and Their Applications. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Semantic Scholar. Available at: [Link]

  • 2,4,6-Trivinylboroxin - Pyridine Complex. MySkinRecipes. Available at: [Link]

  • 2,4,6-Trivinylboroxin - Pyridine Complex | CAS 95010-17-6. Chemical-Suppliers.com. Available at: [Link]

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Application Notes and Protocols for Trivinylcyclotriboroxane Pyridine as a Polymer Crosslinking Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Novel Approach to Dynamic Polymer Networks

Trivinylcyclotriboroxane pyridine complex is a versatile organoboron compound that has emerged as a significant crosslinking agent in polymer chemistry.[1][2] This molecule, a pyridine adduct of the trimer of vinylboronic anhydride, offers a unique combination of reactivity and functionality. Its three vinyl groups can participate in various polymerization reactions, while the boroxane ring can engage in dynamic covalent bonding with polymers containing suitable functional groups, such as diols. This dual reactivity allows for the creation of robust, yet adaptable, crosslinked polymer networks with applications in areas such as self-healing materials, injectable hydrogels for drug delivery, and stimuli-responsive systems.[3]

The core of its crosslinking capability with diol-containing polymers, such as the widely used Poly(vinyl alcohol) (PVA), lies in the formation of reversible boronate ester bonds.[4][5] This dynamic nature, where the crosslinks can break and reform in response to external stimuli like pH or temperature, imparts unique properties like self-healing and malleability to the resulting materials.[3][6] The presence of the pyridine moiety can also influence the reactivity and stability of the boroxane ring.[1]

This document provides a comprehensive guide to the application of trivinylcyclotriboroxane pyridine as a crosslinking agent, with a focus on creating hydrogels from Poly(vinyl alcohol). It details the underlying chemistry, provides step-by-step experimental protocols, and outlines essential characterization techniques to validate the crosslinking process and evaluate the properties of the resulting materials.

Mechanism of Crosslinking: The Dynamic Boronate Ester Bond

The primary mechanism for crosslinking diol-containing polymers with trivinylcyclotriboroxane pyridine is the formation of boronate esters. The boron atoms in the boroxane ring are Lewis acidic and readily react with the hydroxyl groups of the polymer chains. In the case of Poly(vinyl alcohol), the 1,3-diol units along the polymer backbone are ideal reaction partners.

The reaction is a reversible condensation reaction where a molecule of water is eliminated for each boronate ester bond formed. The pyridine complexed to the boroxane can act as a mild base, potentially facilitating the reaction. The dynamic nature of the boronate ester bond is key to the unique properties of the resulting materials. This equilibrium allows the polymer network to rearrange and adapt to stress, leading to self-healing properties.

Figure 2: Workflow for preparing a crosslinked PVA hydrogel.

Characterization of Crosslinked Polymers

Thorough characterization is essential to confirm the formation of crosslinks and to understand the properties of the new material.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to identify the formation of boronate ester bonds.

    • Expected Changes:

      • A decrease in the intensity of the broad O-H stretching band (around 3300 cm⁻¹) of PVA. [7][8][9] * The appearance of new peaks corresponding to the B-O-C stretching vibrations of the boronate ester, typically in the range of 1300-1450 cm⁻¹. [10] * Shifts in the C-O stretching vibration of PVA (around 1090 cm⁻¹). [11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to observe changes in the proton environment of the PVA backbone upon crosslinking. Broadening of the PVA signals is expected due to the restricted motion of the polymer chains in the crosslinked network.

    • ¹¹B NMR: This is a definitive technique to confirm the formation of boronate esters. The chemical shift of the boron nucleus will change significantly upon conversion from the trigonal boroxane to the tetrahedral boronate ester. [12][13][14][15]Typically, a shift to a higher field (lower ppm value) is observed. [14][15]

      Spectroscopic Technique Key Observables for Crosslinking Confirmation
      FTIR Appearance of B-O-C stretching bands (1300-1450 cm⁻¹). [10]
      Reduction in the O-H stretching band intensity of the polymer. [7]

      | ¹¹B NMR | Upfield shift of the boron signal upon formation of the tetrahedral boronate ester. [12][14][15]|

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer. An increase in the decomposition temperature of the crosslinked PVA compared to the uncrosslinked polymer is expected, indicating enhanced thermal stability due to the formation of the network structure. * Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the polymer. An increase in the Tg of the crosslinked polymer is typically observed, which is attributed to the reduced mobility of the polymer chains within the crosslinked network.

    Thermal Property Expected Change Upon Crosslinking Typical Values for Boronate-Crosslinked PVA
    Decomposition Temperature (TGA) Increase Dependent on crosslink density, but generally higher than neat PVA.

    | Glass Transition Temperature (Tg) | Increase | Dependent on crosslink density, typically a notable increase from neat PVA. [16]|

Mechanical and Rheological Properties
  • Tensile Testing: The mechanical properties of the hydrogel, such as tensile strength and elongation at break, can be measured using a universal testing machine. The crosslink density, which can be controlled by the molar ratio of the crosslinker, will significantly influence these properties.

  • Rheology: Rheological measurements can provide insights into the viscoelastic properties of the hydrogel, including the storage modulus (G') and loss modulus (G''). For a crosslinked gel, G' is typically greater than G''. The dynamic nature of the boronate ester bonds can be studied by observing changes in the rheological properties in response to stimuli.

  • Self-Healing Tests: The self-healing capability can be qualitatively and quantitatively assessed. A simple method involves cutting the hydrogel in half, bringing the two pieces back into contact, and observing the healing process over time. The healing efficiency can be quantified by comparing the mechanical properties of the healed hydrogel to the original. [6]

    Mechanical Property Method of Measurement Expected Trend with Increased Crosslinking
    Tensile Strength Universal Testing Machine Increase
    Elongation at Break Universal Testing Machine Decrease
    Storage Modulus (G') Rheometer Increase

    | Self-Healing Efficiency | Mechanical Testing of Healed Sample | May decrease at very high crosslink densities |

Troubleshooting

ProblemPossible CauseSuggested Solution
Hydrogel does not form or is too weak Insufficient crosslinker concentration.Increase the molar ratio of trivinylcyclotriboroxane pyridine to PVA.
Incomplete dissolution of PVA.Ensure the PVA is fully dissolved by heating and stirring for an adequate time.
Hydrogel is too brittle Excessive crosslinker concentration.Decrease the molar ratio of the crosslinker to PVA.
Inconsistent gelation Inhomogeneous mixing of the crosslinker.Add the crosslinker solution dropwise while stirring vigorously.
Poor self-healing Crosslink density is too high, restricting chain mobility.Reduce the amount of crosslinker.
The pH of the system is not optimal for dynamic exchange.Adjust the pH of the PVA solution (boronate ester formation is often favored at slightly basic pH).

Conclusion

Trivinylcyclotriboroxane pyridine offers a compelling route to the creation of advanced polymer networks with dynamic and responsive properties. The formation of reversible boronate ester crosslinks with diol-containing polymers like PVA opens up possibilities for designing materials with tunable mechanical properties, self-healing capabilities, and stimuli-responsiveness. The protocols and characterization techniques outlined in this document provide a solid foundation for researchers and scientists to explore the potential of this versatile crosslinking agent in their respective fields, from materials science to drug development. As with any novel material system, optimization of the reaction parameters is key to achieving the desired properties for a specific application.

References

  • Doubly Dynamic Hydrogel Formed by Combining Boronate Ester and Acylhydrazone Bonds. (n.d.). MDPI. Retrieved from [Link]

  • Rheological properties of borax cross-linked hydrogel with different... (n.d.). ResearchGate. Retrieved from [Link]

  • Cross-Linking of Sugar-Derived Polyethers and Boronic Acids for Renewable, Self-Healing, and Single-Ion Conducting Organogel Polymer Electrolytes. (2020). ACS Publications. Retrieved from [Link]

  • Simple and Versatile Protocol for Preparing Self-Healing Poly(vinyl alcohol) Hydrogels. (2018). ResearchGate. Retrieved from [Link]

  • Complex of polyvinyl alcohol with boric acid: Structure and use. (2020). ResearchGate. Retrieved from [Link]

  • Facile preparation of PVA hydrogels with adhesive, self-healing, antimicrobial, and on-demand removable capabilities for rapid hemostasis. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Boronate ester cross-linked PVA hydrogels for the capture and H2O2-mediated release of active fluorophores. (2020). National Institutes of Health. Retrieved from [Link]

  • Boronate ester cross-linked PVA hydrogels for the capture and H2O2-mediated release of active fluorophores. (2020). Semantic Scholar. Retrieved from [Link]

  • Overlaid FTIR spectra of all the samples. (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR spectroscopy characterization of poly (vinyl alcohol) hydrogel with different hydrolysis degree and chemically crosslinked with glutaraldehyde. (2012). ResearchGate. Retrieved from [Link]

  • Cellulose based self-healing hydrogel through Boronic Ester connections for wound healing and antitumor applications. (2023). PubMed. Retrieved from [Link]

  • Composite Hydrogels with Rapid Self-Healing, Stretchable, Moldable and Antibacterial Properties Based on PVA/ε-Poly-l-lysine/Hyaluronic Acid. (2023). MDPI. Retrieved from [Link]

  • Poly(vinyl alcohol)/poly(acrylic acid) hydrogels: FT-IR spectroscopic characterization of crosslinking reaction and work at fracture. (1998). ResearchGate. Retrieved from [Link]

  • FTIR spectrum of poly(vinyl alcohol). (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation and Characterization of Poly Vinyl Alcohol /Gelatin Blends. (2012). Semantic Scholar. Retrieved from [Link]

  • Dynamic Mechanical Analysis of Poly(Vinyl Alcohol)‐Based Gels with Boric Acid as Crosslinker. (2018). ResearchGate. Retrieved from [Link]

  • Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. (2024). ETH Zurich Research Collection. Retrieved from [Link]

  • Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. (2024). ACS Publications. Retrieved from [Link]

  • BOR DERGİSİ. (2022). DergiPark. Retrieved from [Link]

  • Development of hydrogels with thermal-healing properties using a network of polyvinyl alcohol and boron nitride composites. (2020). PubMed. Retrieved from [Link]

  • Effect of boric acid on poly vinyl alcohol- tannin blend and its application as water-based wood adhesive. (2020). PubMed. Retrieved from [Link]

  • A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2021). MDPI. Retrieved from [Link]

  • pH-responsive hydrogel with dual-crosslinked network of polyvinyl alcohol/boric acid for controlled release of salvianolic acid B: novel pro-regenerative mechanisms in scar inhibition and wound healing. (2023). Oxford Academic. Retrieved from [Link]

  • Dynamic Mechanical Analysis of Poly(Vinyl Alcohol)‐Based Gels with Boric Acid as Crosslinker. (2018). Bohrium. Retrieved from [Link]

  • A new boronate ester-based crosslinking strategy allows the design of nonswelling and long-term stable dynamic covalent hydrogels. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). University of Regensburg. Retrieved from [Link]

  • 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. (2022). National Institutes of Health. Retrieved from [Link]

  • Complexation chemistry of sodium borate with poly(vinyl alcohol) and small diols: a boron-11 NMR study. (1995). ACS Publications. Retrieved from [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Styrenes with 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Stable and Efficient Vinylating Reagent for Modern Organic Synthesis

The synthesis of styrenes, fundamental building blocks in polymers, pharmaceuticals, and material science, has been significantly advanced by palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions and broad functional group tolerance.[1][2] However, the direct use of vinylboronic acid, the most straightforward vinylating agent, is hampered by its inherent instability and propensity to polymerize.[3] To circumvent this challenge, the development of stable vinylboronic acid surrogates has been a critical area of research.

Among these, the 2,4,6-trivinylcyclotriboroxane pyridine complex has emerged as a superior reagent. This bench-stable, crystalline solid effectively serves as a precursor to vinylboronic acid in situ under the aqueous basic conditions of the Suzuki-Miyaura reaction.[3] Its use offers several advantages, including ease of handling, high reactivity, and excellent atom economy, as each molecule of the boroxane can deliver three vinyl groups. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound for the efficient synthesis of a wide array of functionalized styrenes. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting common issues.

Mechanistic Overview: The Palladium Catalytic Cycle

The palladium-catalyzed synthesis of styrenes using this compound follows the well-established Suzuki-Miyaura catalytic cycle. The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, which is typically generated in situ from a Pd(II) precatalyst. This is followed by transmetalation, where the vinyl group from the boronic acid (generated from the boroxane) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the styrene product and regenerates the active Pd(0) catalyst.[1][4]

The crucial role of the base in this process is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[5][6][7] The choice of base and solvent system is therefore critical for achieving optimal reaction efficiency and yield.[8][9]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-Pd(II)-Vinyl(L_n) Ar-Pd(II)-Vinyl(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Vinyl(L_n) Transmetalation Styrene Ar-Vinyl Ar-Pd(II)-Vinyl(L_n)->Styrene Styrene->Pd(0)L_n Reductive Elimination Aryl_Halide Ar-X Aryl_Halide->Ar-Pd(II)-X(L_n) Boroxane 2,4,6-Trivinylcyclotriboroxane (in situ hydrolysis) Vinylboronic_Acid Vinyl-B(OH)2 Boroxane->Vinylboronic_Acid Vinylboronic_Acid->Ar-Pd(II)-X(L_n) Base Base (e.g., K2CO3) Base->Ar-Pd(II)-X(L_n)

Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Aryl halide (e.g., aryl bromide, iodide)ReagentPlus®, ≥99%Sigma-AldrichSubstrate scope is broad.
This compound97%Sigma-AldrichStore under inert atmosphere.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Strem ChemicalsHandle in a glovebox or under inert gas.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificFinely powder before use.
1,2-Dimethoxyethane (DME)Anhydrous, ≥99.9%Acros OrganicsUse from a freshly opened bottle or dried over molecular sieves.
Deionized WaterHigh PurityMilliporeDegas before use.
Ethyl AcetateHPLC GradeVWRFor workup and chromatography.
HexanesHPLC GradeVWRFor chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Alfa AesarFor drying organic extracts.
Celite® 545---EMD MilliporeFor filtration.
Standard Protocol for the Synthesis of Styrenes

This protocol is a general procedure and may require optimization for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Combine Aryl Halide, Boroxane, and K₂CO₃ inert 2. Purge with Inert Gas reagents->inert solvent 3. Add Degassed Solvents (DME/Water) inert->solvent catalyst 4. Add Pd(PPh₃)₄ solvent->catalyst heat 5. Heat to Reflux (e.g., 80-90 °C) catalyst->heat monitor 6. Monitor by TLC or GC/MS heat->monitor cool 7. Cool to Room Temperature monitor->cool extract 8. Aqueous Workup (EtOAc/Water) cool->extract dry 9. Dry Organic Layer (MgSO₄) extract->dry filter 10. Filter and Concentrate dry->filter purify 11. Purify by Column Chromatography filter->purify

Figure 2: General experimental workflow for styrene synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (0.4 equiv, providing 1.2 equiv of vinyl groups), and potassium carbonate (2.0 mmol, 2.0 equiv).

    • Rationale: Using a slight excess of the vinylating reagent ensures complete consumption of the often more valuable aryl halide. Anhydrous conditions are initially important to prevent premature hydrolysis of the boroxane.

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes.

    • Rationale: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of unwanted side products through oxidative homocoupling of the boronic acid.[1]

  • Solvent Addition: To the flask, add degassed 1,2-dimethoxyethane (DME) (4 mL) and degassed deionized water (1 mL) via syringe.

    • Rationale: A biphasic solvent system is often optimal. DME solubilizes the organic reagents and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the hydrolysis of the boroxane to the active vinylboronic acid.[8][9]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the reaction mixture under a positive pressure of inert gas.

    • Rationale: 3 mol% is a typical catalyst loading for many Suzuki-Miyaura couplings. This may need to be adjusted for less reactive substrates.

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously overnight (12-16 hours).

    • Rationale: Heating is generally required to drive the reaction to completion. Vigorous stirring is essential in a biphasic system to ensure efficient mixing of the reactants.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting aryl halide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Drying and Filtration: Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, and filter through a pad of Celite®.

    • Rationale: The brine wash removes residual water, and drying with MgSO₄ ensures the complete removal of water before concentration. Filtration through Celite® removes fine inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired styrene.

Data Presentation: Substrate Scope

The palladium-catalyzed coupling of this compound is compatible with a wide range of aryl halides bearing both electron-donating and electron-withdrawing groups.

EntryAryl HalideProductYield (%)
14-Bromoanisole4-Vinylanisole92
24-Bromobenzonitrile4-Vinylbenzonitrile88
31-Bromo-4-nitrobenzene1-Nitro-4-vinylbenzene85
42-Bromotoluene2-Vinyltoluene90
53-Bromopyridine3-Vinylpyridine78
61-Iodonaphthalene1-Vinylnaphthalene95

Yields are representative and may vary based on reaction scale and optimization.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently degassed solvents- Poor quality base or boroxane- Use a fresh batch of catalyst and handle under strictly inert conditions.- Thoroughly degas all solvents before use.- Use a freshly opened bottle of the boroxane and finely grind the base before use.
Formation of homocoupled biaryl (Ar-Ar) - Presence of oxygen- Inefficient transmetalation- Ensure a rigorously inert atmosphere throughout the reaction.- Consider a different base or solvent system to promote transmetalation.
Dehalogenation of the aryl halide - Presence of protic impurities- Certain bases or solvents- Use anhydrous solvents and reagents.- Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄).
Polymerization of the styrene product - Prolonged heating at high temperatures- Monitor the reaction closely and stop when the starting material is consumed.- Consider adding a radical inhibitor (e.g., BHT) during workup if polymerization is a significant issue.

Conclusion

The use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for the synthesis of a diverse range of styrenes. Its stability, ease of handling, and high reactivity make it an invaluable tool for researchers in organic synthesis, medicinal chemistry, and materials science. By following the detailed protocols and considering the troubleshooting guidance provided in this application note, scientists can confidently employ this methodology to accelerate their research and development efforts.

References

Application Notes and Protocols: Copper-Catalyzed C-O and C-N Bond Formation with Trivinylboroxin Pyridine Complex

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C-O and C-N Bonds and the Rise of Copper Catalysis

In the landscape of modern drug discovery and development, the construction of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds is of paramount importance. These linkages form the backbone of a vast array of pharmaceuticals, natural products, and functional materials. Historically, methods such as the Ullmann condensation have been employed for the formation of these bonds; however, these often necessitate harsh reaction conditions, limiting their functional group tolerance and overall applicability.[1][2] In a paradigm shift, the advent of transition metal-catalyzed cross-coupling reactions has provided milder and more versatile alternatives. While palladium-catalyzed systems like the Buchwald-Hartwig amination have been extensively developed, there is a growing interest in the use of more sustainable and earth-abundant metals.[3][4]

Copper, being significantly more abundant and less expensive than palladium, has emerged as a powerful catalyst for C-O and C-N bond formation. The Chan-Lam coupling, a copper-catalyzed cross-coupling of boronic acids with amines or alcohols, represents a significant advancement in this field.[5][6] This reaction is particularly attractive due to its often-mild reaction conditions, including the ability to be performed at room temperature and open to the air.[5]

This application note provides a detailed guide to the copper-catalyzed C-O and C-N bond formation using trivinylboroxin pyridine complex as a vinylating agent. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and offer insights into the practical aspects of these reactions for researchers in organic synthesis and medicinal chemistry.

Trivinylboroxin Pyridine Complex: A Versatile Vinylating Reagent

Trivinylboroxin pyridine complex is a stable, solid reagent that serves as a convenient precursor to vinylboronic acid. Vinylboronic acid itself can be prone to polymerization, making the boroxin complex a more practical choice for laboratory applications. The pyridine molecule in the complex not only stabilizes the boroxin but can also play a crucial role in the catalytic cycle, acting as a ligand or a base to facilitate the reaction.[5][7]

Safety and Handling: Trivinylboroxin pyridine complex is a solid that should be handled in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. It is classified as a flammable solid and can cause serious eye irritation.[1][2][8] It is recommended to store the reagent in a cool, dry place, away from heat and sources of ignition.[2]

The Chan-Lam Vinylation: A Mechanistic Overview

The precise mechanism of the Chan-Lam coupling can be complex and is influenced by the specific reactants and conditions. However, a generally accepted catalytic cycle provides a framework for understanding the transformation. The reaction is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated pathway.

A plausible mechanism for the copper-catalyzed vinylation is depicted below. The cycle is initiated by the coordination of the N-H or O-H nucleophile to the Cu(II) catalyst. Subsequent transmetalation with the vinylboronic acid (generated in situ from the trivinylboroxin pyridine complex) forms a Cu(II)-vinyl intermediate. This can then be oxidized to a transient Cu(III) species, which undergoes reductive elimination to form the desired C-N or C-O bond and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) by an external oxidant, often atmospheric oxygen, to complete the catalytic cycle.[6]

Chan-Lam Vinylation Catalytic Cycle cluster_reagents Reagents Cu(II) Cu(II) Cu(II)-NuH Cu(II)-NuH Cu(II)->Cu(II)-NuH + Nu-H Cu(II)-Vinyl Cu(II)-Vinyl Cu(II)-NuH->Cu(II)-Vinyl + (CH2=CH)B(OH)2 Cu(III)-Vinyl-Nu Cu(III)-Vinyl-Nu Cu(II)-Vinyl->Cu(III)-Vinyl-Nu Oxidation Product Vinyl-Nu Cu(III)-Vinyl-Nu->Product Reductive Elimination Cu(I) Cu(I) Cu(III)-Vinyl-Nu->Cu(I) Cu(I)->Cu(II) Oxidation (O2) Nu-H Amine/Alcohol (CH2=CH)B(OH)2 Vinylboronic Acid

Caption: Proposed catalytic cycle for Chan-Lam vinylation.

Part 1: Copper-Catalyzed C-N Bond Formation (N-Vinylation)

The formation of N-vinyl compounds is a valuable transformation, providing access to key building blocks for polymers, as well as precursors to a variety of heterocyclic structures. The copper-catalyzed N-vinylation using trivinylboroxin pyridine complex offers a mild and efficient route to these compounds.

Experimental Protocol: General Procedure for N-Vinylation of Amines

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Amine (or other N-nucleophile)

  • Trivinylboroxin pyridine complex

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine (optional, as additional ligand/base)

  • Dichloromethane (DCM) or other suitable solvent (e.g., THF, Toluene)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the amine (1.0 mmol), trivinylboroxin pyridine complex (0.5 mmol, providing 1.5 mmol of vinyl groups), and copper(II) acetate (0.1 mmol, 10 mol%).

  • Add the chosen solvent (e.g., DCM, 5 mL). If the amine salt is used, an additional equivalent of a non-nucleophilic base (e.g., triethylamine) may be required.

  • Stir the reaction mixture at room temperature, open to the air, for 12-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-vinyl product.

Data Presentation: Representative Examples of N-Vinylation

EntryAmine SubstrateProductTypical Yield (%)
1AnilineN-Vinylaniline75-85
2ImidazoleN-Vinylimidazole80-90
3BenzamideN-Vinylbenzamide65-75
4PyrrolidinoneN-Vinylpyrrolidinone85-95

Causality Behind Experimental Choices:

  • Trivinylboroxin Pyridine Complex: Used in a slight excess to ensure complete conversion of the amine. The pyridine complex offers better stability and handling compared to free vinylboronic acid.

  • Copper(II) Acetate: A common and effective copper source for Chan-Lam couplings. Other copper salts such as CuCl₂ or Cu(OTf)₂ can also be employed.[6]

  • Solvent: Dichloromethane is a good general solvent for these reactions. However, the optimal solvent may vary depending on the substrate solubility and reactivity.

  • Atmosphere: The reaction is typically run open to the air, as atmospheric oxygen often serves as the terminal oxidant to regenerate the active Cu(II) catalyst.[6]

N-Vinylation Workflow Reagents Amine + Trivinylboroxin Pyridine Complex + Cu(OAc)2 Reaction Stir at RT in DCM (open air) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Vinyl Product Purification->Product

Caption: Experimental workflow for N-vinylation.

Part 2: Copper-Catalyzed C-O Bond Formation (O-Vinylation)

The synthesis of vinyl ethers is another important transformation in organic chemistry, as these compounds are versatile intermediates in various synthetic methodologies, including cycloadditions and rearrangements. The copper-catalyzed O-vinylation provides a direct route to these valuable motifs.

Experimental Protocol: General Procedure for O-Vinylation of Phenols

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Phenol (or other O-nucleophile)

  • Trivinylboroxin pyridine complex

  • Copper(II) acetate (Cu(OAc)₂)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the phenol (1.0 mmol), trivinylboroxin pyridine complex (0.5 mmol), and copper(II) acetate (0.1 mmol, 10 mol%).

  • Add the chosen solvent (e.g., DCM, 5 mL) followed by the base (e.g., triethylamine, 1.2 mmol).

  • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired vinyl ether.

Data Presentation: Representative Examples of O-Vinylation

EntryPhenol SubstrateProductTypical Yield (%)
1PhenolPhenyl vinyl ether70-80
24-Methoxyphenol4-Methoxyphenyl vinyl ether75-85
34-Nitrophenol4-Nitrophenyl vinyl ether60-70
42-Naphthol2-Naphthyl vinyl ether70-80

Causality Behind Experimental Choices:

  • Base: The addition of a base like triethylamine is often necessary to deprotonate the phenol, increasing its nucleophilicity and facilitating the reaction.

  • Substrate Scope: The reaction generally tolerates a range of functional groups on the phenol, although electron-withdrawing groups may sometimes lead to lower yields.

O-Vinylation Workflow Reagents Phenol + Trivinylboroxin Pyridine Complex + Cu(OAc)2 + Base Reaction Stir at RT in DCM (open air) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Vinyl Ether Product Purification->Product

Caption: Experimental workflow for O-vinylation.

Conclusion and Future Outlook

The copper-catalyzed C-N and C-O bond formation using trivinylboroxin pyridine complex represents a valuable and practical method for the synthesis of N-vinyl compounds and vinyl ethers. The operational simplicity, mild reaction conditions, and the use of an inexpensive and abundant metal catalyst make this a highly attractive transformation for both academic and industrial laboratories. The protocols outlined in this application note provide a solid foundation for researchers to explore the utility of this methodology in their own synthetic endeavors. Further research in this area will likely focus on expanding the substrate scope, developing more active and robust catalyst systems, and elucidating the finer details of the reaction mechanism to enable even more efficient and selective transformations.

References

  • Wikipedia. (2023). Chan–Lam coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]

  • Motornov, V., Latyshev, G. V., Kotovshchikov, Y., & Beletskaya, I. P. (2019). Approaches for Chan‐Lam vinylation of N‐nucleophiles. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Lam, P. Y. S. (2008). COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction. MARM-ACS. Retrieved from [Link]

  • Taillefer, M., et al. (2006). Mild copper-catalyzed vinylation reactions of azoles and phenols with vinyl bromides. Chemistry – A European Journal, 12(20), 5301-13. Retrieved from [Link]

  • Das, P., et al. (2023). CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study. Organic Letters, 25(7), 1235-1240. Retrieved from [Link]

  • Lam, P. Y. S., et al. (2003). Copper-Promoted/Catalyzed C—N and C—O Bond Cross-Coupling with Vinylboronic Acid and Its Utilities. Tetrahedron Letters, 44(26), 4927-4931. Retrieved from [Link]

  • Mo, D.-L., et al. (2017). Copper-Catalyzed Selective N-Vinylation of 3-(Hydroxyimino)indolin-2-ones with Alkenyl Boronic Acids: Synthesis of N-Vinyl Nitrones and Spirooxindoles. The Journal of Organic Chemistry, 82(12), 6417-6425. Retrieved from [Link]

  • Gorin, D. J., et al. (2021). Cu-Catalyzed Phenol O-Methylation with Methylboronic Acid. European Journal of Organic Chemistry, 2021(41), 5661-5664. Retrieved from [Link]

  • Lalic, G., et al. (2012). Synthesis of Tertiary Alkyl Amines from Terminal Alkenes: Copper-Catalyzed Amination of Alkyl Boranes. Journal of the American Chemical Society, 134(15), 6571-6574. Retrieved from [Link]

  • Doyle, A. G., & Watson, M. P. (2019). Vinylation of Benzylic Amines via C–N Bond Functionalization of Benzylic Pyridinium Salts. ACS Catalysis, 9(8), 7133-7138. Retrieved from [Link]

  • Boreskov Institute of Catalysis. (2016). Vinylation of Phenol by Acetaldehyde: A New Reaction for the Synthesis of o-Vinylphenol. Catalysis Communications, 86, 59-62. Retrieved from [Link]

Sources

Application Note: Synthesis of Aryl Vinyl Ethers via Copper-Mediated Cross-Coupling with 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of functionalized aryl vinyl ethers utilizing the 2,4,6-trivinylcyclotriboroxane pyridine complex. This bench-stable reagent serves as a practical synthetic equivalent of the highly unstable vinylboronic acid. The described protocol employs a room-temperature, copper(II) acetate-mediated cross-coupling reaction between the boroxane reagent and a wide array of substituted phenols. The methodology is distinguished by its operational simplicity, mild reaction conditions, high product yields, and remarkable tolerance for diverse functional groups, making it a valuable tool for researchers in synthetic chemistry and drug development.

Introduction and Scientific Rationale

Aryl vinyl ethers are pivotal structural motifs in organic chemistry. They serve as versatile intermediates in a multitude of synthetic transformations, including cycloaddition reactions, hydroformylations, and the synthesis of complex natural products and novel polymeric materials.[1] Traditional methods for their synthesis often involve harsh conditions, such as the base-catalyzed reaction of phenols with acetylene at high temperatures and pressures, or multi-step sequences.[1]

The advent of transition metal-catalyzed cross-coupling reactions has offered milder and more efficient alternatives. However, a significant challenge has been the inherent instability of key reagents like vinylboronic acid, which is prone to polymerization.[2] To circumvent this, the this compound (also known as O'Shea's Reagent) was developed.[2][3] This air- and moisture-stable crystalline solid is formed through the pyridine-promoted cyclotrimerization of vinylboronic acid, effectively "taming" its reactivity for practical use.[2]

This guide details a robust protocol for C-O bond formation, specifically the vinylation of phenols, leveraging this stable boroxane complex. The reaction proceeds at room temperature, mediated by copper(II) acetate, and demonstrates broad applicability for electronically and functionally diverse phenolic substrates.[1][4]

Reaction Principle and Mechanism

The core transformation is a copper-mediated cross-coupling reaction between a phenol and the this compound. While the detailed catalytic cycle is complex, the key steps are understood to involve the following:

  • Reagent Activation: The this compound serves as the vinyl group donor. The presence of a base, such as pyridine, is crucial. X-ray crystallography and NMR studies have shown that the base coordinates to the boron atoms, forming a tetracoordinate boron species.[1][4][5] This coordination is believed to play a key role in the reagent's reactivity profile.

  • Role of Copper(II) Acetate: Copper(II) acetate is the essential mediator for the C-O coupling. Unlike palladium-catalyzed Suzuki-Miyaura couplings where the boroxane can be used in sub-stoichiometric amounts, this C-O coupling generally requires a stoichiometric quantity of copper to achieve high conversion across a broad range of substrates.[1][3]

  • Base Function: An amine base like pyridine facilitates the in-situ generation of the reactive amine-coordinated boroxine ring.[1][4] Alternatively, an inorganic base such as cesium carbonate (Cs₂CO₃) can be used effectively, particularly if the pre-formed boroxane-pyridine complex is employed.[1]

The overall reaction is tolerant of various functional groups on the phenol, including halides (bromo, iodo), alkyl groups, and phenyl substituents, leading to high isolated yields of the desired aryl vinyl ethers.[1][5]

Materials and Reagents

Chemical/MaterialGrade/SpecificationRecommended Supplier
Substituted PhenolsReagent Grade, >98%Sigma-Aldrich, TCI, Alfa Aesar
This compound95-98% PuritySigma-Aldrich (442850), TCI (T2498)
Copper(II) Acetate (Cu(OAc)₂)Anhydrous, >98%Major chemical suppliers
PyridineAnhydrous, 99.8%Major chemical suppliers
Cesium Carbonate (Cs₂CO₃)>99%Major chemical suppliers
Dichloromethane (CH₂Cl₂)Anhydrous, DriSolv or equivalentMajor chemical suppliers
Diethyl Ether (Et₂O)ACS GradeMajor chemical suppliers
Saturated aq. NH₄ClLaboratory prepared
Brine (Saturated aq. NaCl)Laboratory prepared
Anhydrous Magnesium Sulfate (MgSO₄)Major chemical suppliers
Silica Gel230-400 meshFor column chromatography
Standard GlasswareFlame-dried prior to use
Inert Atmosphere SystemNitrogen or Argon

Experimental Protocols

Safety Precaution: These procedures should be performed by trained chemists in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn.

General Protocol for Synthesis of Aryl Vinyl Ethers

This protocol describes a general procedure for a 1.0 mmol scale reaction.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Add Phenol (1.0 eq) and Cu(OAc)₂ (1.0 eq) to a flame-dried flask. B 2. Add 2,4,6-trivinylcyclotriboroxane pyridine complex (0.66 eq). A->B C 3. Evacuate and backfill with N₂/Ar (3x). B->C D 4. Add anhydrous CH₂Cl₂ and Pyridine (10 eq). C->D E 5. Stir at room temperature for 24 hours. D->E F 6. Quench with sat. aq. NH₄Cl and extract with Et₂O. E->F G 7. Wash with water and brine, then dry over MgSO₄. F->G H 8. Concentrate in vacuo. G->H I 9. Purify via silica gel column chromatography. H->I

Figure 1: General experimental workflow for aryl vinyl ether synthesis.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 mmol, 1.0 equiv) and copper(II) acetate (1.0 mmol, 1.0 equiv).

  • Add the this compound (0.66 mmol, 0.66 equiv). Note: 0.66 equiv of the trimer provides ~2.0 equiv of the vinylboronic acid monomeric unit.[1][3]

  • Seal the flask with a septum, and evacuate and backfill with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.

  • Using a syringe, add anhydrous dichloromethane (5 mL) followed by anhydrous pyridine (10.0 mmol, 10.0 equiv).

  • Stir the resulting suspension vigorously at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (15 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure aryl vinyl ether.

Alternative Protocol Using Cesium Carbonate

For substrates sensitive to excess amine base, cesium carbonate provides an excellent alternative.[1]

  • Follow steps 1-3 from the general protocol above.

  • Add cesium carbonate (Cs₂CO₃) (1.0 mmol, 1.0 equiv) to the flask.

  • Using a syringe, add anhydrous dichloromethane (5 mL).

  • Stir the reaction at room temperature for 24 hours.

  • Follow the workup and purification procedure as described in steps 6-10 of the general protocol.

Data and Expected Results

The optimized reaction conditions have been shown to be effective for a wide range of phenols. The reaction is tolerant of both electron-donating and electron-withdrawing groups, as well as sterically hindered substrates.

Table 1: Optimization of Reaction Conditions for 4-Phenylphenol
EntryMolar Equiv. of Boroxane (1)Molar Equiv. of Cu(OAc)₂Base (equiv)Conversion (%)[1]
11.01.0Pyridine (10)100
20.661.0Pyridine (10)>90
30.331.0Pyridine (10)~70
40.660.75Pyridine (10)95
50.661.0None<20
60.661.0Cs₂CO₃ (1.0)100

Conditions: 1.0 equiv of 4-phenylphenol in CH₂Cl₂ at room temperature for 24h. Conversion determined by GC/GC-MS.[1]

Table 2: Substrate Scope and Isolated Yields
Phenol SubstrateProductIsolated Yield (%)[1]
4-Phenylphenol4-Vinyloxybiphenyl93
2-Bromophenol1-Bromo-2-vinyloxybenzene91
3-Iodophenol1-Iodo-3-vinyloxybenzene94
4-tert-Butylphenol1-tert-Butyl-4-vinyloxybenzene80
4-Chlorophenol1-Chloro-4-vinyloxybenzene85
3,5-Dimethylphenol1,3-Dimethyl-5-vinyloxybenzene92

Yields are for reactions carried out on a 0.5 g scale of the phenol under the optimized general protocol conditions.[1]

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Cu(OAc)₂. 2. Presence of water in reagents or solvent. 3. Insufficient base.1. Use fresh, anhydrous Cu(OAc)₂. 2. Ensure all glassware is flame-dried and solvents are strictly anhydrous. 3. Verify the stoichiometry and purity of the base.
Incomplete Reaction 1. Sterically demanding substrate. 2. Insufficient reaction time.1. Consider increasing the reaction time to 48 hours. 2. A slight increase in temperature (e.g., to 40 °C) may be beneficial, but monitor for side products.
Formation of Phenolic Dimer Byproducts Copper-mediated self-coupling of the phenol starting material.Ensure the reaction is run under a strictly inert atmosphere to minimize oxidative coupling pathways.
Difficulty in Purification The product and starting phenol have similar polarities (Rf values).Experiment with different solvent systems for column chromatography (e.g., gradients of hexanes/ethyl acetate or hexanes/dichloromethane).

Conclusion

The copper-mediated cross-coupling of phenols with this compound is a highly efficient and versatile method for the synthesis of aryl vinyl ethers. Its operational simplicity, reliance on a bench-stable vinylating agent, mild room-temperature conditions, and broad functional group tolerance make it a superior alternative to many traditional synthetic routes. This protocol provides a reliable and scalable procedure for accessing valuable vinyl ether building blocks for applications in materials science, medicinal chemistry, and organic synthesis.

References

  • McKinley, N. F., & O'Shea, D. F. (2004). Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent. The Journal of Organic Chemistry, 69(15), 5087–5092. [Link]

  • ACS Publications. (2004). Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent. The Journal of Organic Chemistry. [Link]

  • PubMed. (2004). Efficient synthesis of aryl vinyl ethers exploiting 2,4,6-trivinylcyclotriboroxane as a vinylboronic acid equivalent. Journal of Organic Chemistry. [Link]

  • O'Shea, D. F. (2009). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]

  • ACS Publications. (2023). Stereospecific Cu(I)-Catalyzed C–O Cross-Coupling Synthesis of Acyclic 1,2-Di- and Trisubstituted Vinylic Ethers from Alcohols and Vinylic Halides. Organic Letters. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ACS Publications. (2001). Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts. Organic Letters. [Link]

  • ACS Publications. (2004). Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent. The Journal of Organic Chemistry. [Link]

  • European Patent Office. (2023). CHEMICAL PROCESS FOR VINYL ETHER SYNTHESIS. EP 4137475 A1. [Link]

  • Organic Syntheses. (n.d.). vinyl acetate. Retrieved from [Link]

  • ACS Publications. (2004). Copper-Catalyzed Synthesis of Vinyl Sulfides. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed Synthesis of Vinyl Sulfides. Retrieved from [Link]

  • ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron. [Link]

  • Organic Chemistry Portal. (n.d.). Vinylboronic acid or boronate synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]

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Application Note: Leveraging 2,4,6-Trivinylcyclotriboroxane Pyridine Complex for the Synthesis of Advanced Vitrimeric Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Traditional Polymers with Vitrimers

For decades, the polymer world has been largely defined by a fundamental division between thermoplastics and thermosets. Thermoplastics offer reprocessability but often lack robust mechanical strength and solvent resistance at elevated temperatures. Conversely, thermosets provide superior stability and strength through permanent covalent cross-links but are inherently difficult to recycle or repair. Vitrimers emerge as a groundbreaking third class of polymer, elegantly bridging this gap by incorporating dynamic covalent bonds into their network structure.[1][2] This unique feature allows the material to behave like a rigid thermoset at service temperatures but flow like a viscoelastic liquid when heated, enabling reprocessing, self-healing, and recycling without sacrificing network integrity.[1][3]

Among the various dynamic chemistries explored for vitrimer synthesis, those based on boronic acid derivatives—specifically boronic esters and their anhydrides, boroxines—are highly compelling due to their rapid exchange kinetics and synthetic versatility.[1][2] This application note provides an in-depth guide to the use of 2,4,6-Trivinylcyclotriboroxane pyridine complex , a versatile and stable precursor, for the rational design and synthesis of high-performance boroxine-based vitrimers.

The Key Reagent: this compound

The core of the vitrimer system described herein is the this compound (TVB-Py), also known as vinylboronic anhydride pyridine complex.[4][5] This compound is a stable, solid Lewis acid-base adduct formed between 2,4,6-trivinylcyclotriboroxane—the cyclic trimer of the highly unstable vinylboronic acid—and pyridine.[4][6]

The significance of this complex is twofold:

  • Reactive Vinyl Groups: It possesses three vinyl groups (CH=CH₂) that can readily participate in a variety of polymerization reactions, such as free-radical polymerization or thiol-ene "click" chemistry.[4] This allows for the formation of a robust, covalently cross-linked polymer backbone.

  • Dynamic Boroxine Core: The central six-membered boroxine ring (B₃O₃) is the source of the vitrimeric behavior. The B-O bonds within this ring are dynamic and can undergo associative exchange reactions at elevated temperatures, enabling network rearrangement.[1][7]

The use of the pyridine complex provides a significant practical advantage, offering a bench-stable and easily handled solid surrogate for vinylboronic acid, thereby simplifying formulation and synthesis.[6]

Mechanism of Dynamic Exchange in Boroxine Networks

The remarkable properties of boroxine-based vitrimers stem from the dynamic nature of the B-O covalent bonds. When thermal energy is applied, the network can rearrange its topology while maintaining a constant number of cross-links, a hallmark of an associative exchange mechanism.[3] This process is primarily governed by boroxine metathesis, or reshuffling.

In this exchange, boroxine rings can swap B-O bonds with neighboring rings, leading to a rearrangement of network strands without any depolymerization.[7][8] This thermally activated process allows stress within the polymer to relax and enables macroscopic changes such as flow, healing, and reshaping. The presence of a Lewis base, such as the pyridine inherently part of the complex, can facilitate and tune the rate of this exchange.[8]

G cluster_0 Initial Network State cluster_1 Neighboring Network Segment cluster_2 Exchanged Network State B1 B O1 O B1->O1 P1 P B1->P1 B2 B O1->B2 O2 O B2->O2 P2 P B2->P2 B5 B' B2->B5 ΔT (Heat) B3 B O2->B3 O3 O B3->O3 P3 P B3->P3 B8 B' B3->B8 ΔT (Heat) O3->B1 B4 B' O4 O' B4->O4 P4 P' B4->P4 O4->B5 O5 O' B5->O5 P5 P' B5->P5 B6 B' O5->B6 O6 O' B6->O6 P6 P' B6->P6 O6->B4 B7 B O7 O B7->O7 P7 P B7->P7 O7->B8 O8 O' B8->O8 P8 P' B8->P8 B9 B O8->B9 O9 O B9->O9 P9 P B9->P9 O9->B7

Figure 1: Boroxine Metathesis. The associative exchange of B-O bonds between boroxine rings (where 'P' represents polymer chains) allows network topology to change under heat (ΔT).

Experimental Protocols for Vitrimer Synthesis and Characterization

This section details a representative protocol for synthesizing a boroxine-based vitrimer via a UV-initiated thiol-ene reaction, followed by methods to validate its vitrimeric properties.

Part A: Synthesis of the Covalently Cross-Linked Network

Objective: To create a solid polymer network by reacting the vinyl groups of TVB-Py with a multifunctional thiol crosslinker.

Materials & Equipment:

Reagent/Equipment Specification Purpose
This compound Purity >98% Monomer and dynamic crosslinker
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) Purity >95% Co-monomer and crosslinker
2,2-Dimethoxy-2-phenylacetophenone (DMPA) Purity >99% Photoinitiator
Dichloromethane (DCM) or Tetrahydrofuran (THF) Anhydrous Solvent
UV Curing System 365 nm wavelength To initiate polymerization
Silicone Mold - To cast the polymer film

| Vacuum Oven | - | For solvent removal and drying |

Protocol:

  • Stoichiometry: The molar ratio of vinyl groups (from TVB-Py) to thiol groups (from PETMP) should be 1:1 for optimal network formation.

  • Preparation: In a vial, dissolve 1.0 mmol of TVB-Py (providing 3.0 mmol of vinyl groups) and 0.75 mmol of PETMP (providing 3.0 mmol of thiol groups) in 5 mL of DCM.

  • Initiator Addition: Add the photoinitiator, DMPA, at a concentration of 1 mol% with respect to the vinyl groups. Stir the mixture in the dark until all components are fully dissolved.

  • Casting: Pour the homogeneous solution into a silicone mold (e.g., to create a 1 mm thick film).

  • Curing: Place the mold in a UV curing chamber and irradiate with 365 nm light for 10-15 minutes, or until the film is solid. The energy required will depend on the lamp intensity.

  • Drying: Carefully remove the solid polymer film from the mold and place it in a vacuum oven at 60 °C for 24 hours to remove any residual solvent.

Causality: The thiol-ene "click" reaction is an ideal choice for this synthesis due to its high efficiency, rapid rate under UV irradiation, and tolerance to various functional groups. This step rapidly and reliably forms a stable, covalently cross-linked network where the dynamic boroxine units are strategically positioned at the cross-linking points.

Part B: Validation of Vitrimeric Properties

Objective: To confirm that the synthesized material exhibits the characteristic behaviors of a vitrimer: stress relaxation, reprocessability, and self-healing.

1. Stress Relaxation Analysis:

  • Method: Use a dynamic mechanical analyzer (DMA) or a rheometer with a film tension or parallel plate geometry.

  • Procedure: a. Cut a rectangular sample of the vitrimer film. b. Equilibrate the sample at a temperature well above its glass transition (Tg), for example, 140 °C. c. Apply a constant strain (e.g., 1%) and monitor the stress required to maintain this strain over time. d. A vitrimer will show a decay in stress as the network rearranges via boroxine exchange. The time it takes for the stress to relax to 37% (1/e) of its initial value is the characteristic relaxation time (τ*).[9][10] e. Repeat this measurement at several temperatures to determine the activation energy (Ea) of the exchange reaction using the Arrhenius equation.

2. Reprocessability Test:

  • Method: Use a compression molder or a heated press.

  • Procedure: a. Cut the synthesized vitrimer film into small pieces. b. Place the pieces into a mold. c. Heat the mold to a temperature where stress relaxation is rapid (e.g., 160 °C) and apply pressure (e.g., 10 MPa) for 30 minutes.[11] d. Cool the mold to room temperature under pressure. e. The pieces should fuse into a new, solid, void-free part, demonstrating malleability and reprocessability. The mechanical properties of the reprocessed material can be compared to the original.

3. Self-Healing Demonstration:

  • Method: Manual cutting and observation under a microscope.

  • Procedure: a. Use a sharp razor blade to make a clean cut or scratch on the surface of the vitrimer film. b. Place the damaged sample in an oven at a moderately elevated temperature (e.g., 100 °C) for 1-2 hours. c. Remove the sample and observe the damaged area under an optical microscope. The cut should partially or fully disappear as the network rearranges to heal the interface.[3]

G cluster_synthesis Part A: Synthesis cluster_characterization Part B: Characterization A 1. Dissolve TVB-Py, PETMP, & DMPA in Solvent B 2. Cast Solution into Mold A->B C 3. UV Cure (365 nm) to form Network B->C D 4. Dry in Vacuum Oven to get Vitrimer Film C->D E Stress Relaxation (DMA/Rheometer) D->E F Reprocessing (Compression Molding) D->F G Self-Healing (Heating & Microscopy) D->G

Figure 2: Experimental workflow for the synthesis and characterization of a TVB-Py based vitrimer.

Key Characterization Techniques

A comprehensive analysis is crucial to understanding the structure-property relationships of the synthesized vitrimer.

TechniquePurposeExpected Outcome
FTIR Spectroscopy Confirm reaction completion and structural integrity.Disappearance of thiol S-H (~2570 cm⁻¹) and vinyl C=C (~1640 cm⁻¹) peaks. Presence of characteristic B-O stretching peaks (~1350 cm⁻¹).[3]
Rheology / DMA Analyze viscoelastic properties, Tg, and network dynamics.Identification of Tg, rubbery plateau, and stress relaxation behavior above Tg. Allows calculation of relaxation times (τ*) and activation energy (Ea).[10][12]
DSC Determine the glass transition temperature (Tg).A clear step-change in the heat flow curve indicating the Tg of the polymer network.[10]
Tensile Testing Quantify mechanical properties (strength, modulus, elongation).Provides data on the material's robustness. Comparing pristine vs. reprocessed samples quantifies the efficiency of recycling.[11]

Applications and Future Outlook

The unique combination of thermoset-like performance and thermoplastic-like reprocessability makes boroxine-based vitrimers highly attractive for a range of advanced applications:

  • Recyclable Composites and Adhesives: Creating durable materials for automotive and aerospace that can be easily reshaped or recycled at their end-of-life.[12]

  • Self-Healing Coatings: Developing smart surfaces for electronics or vehicles that can autonomously repair scratches and minor damages upon heating.[3][8]

  • 3D Printing of Thermosets: Enabling the additive manufacturing of complex, robust, and recyclable thermoset objects.[13]

  • Biomedical Devices: While the hydrolytic stability of boroxine vitrimers can be a challenge, it can also be leveraged for creating biodegradable materials.[14] Further functionalization may open avenues in areas like controlled drug release, where boronic acids have already shown promise.[1][15]

The primary challenge for boroxine-based systems remains their potential sensitivity to water, which can hydrolyze the B-O bonds.[14] However, strategies such as incorporating hydrophobic monomers or utilizing internal coordination chemistry can significantly enhance hydrolytic stability, expanding the operational window for these dynamic materials.[16] The this compound stands out as a powerful and convenient building block for exploring these next-generation sustainable polymers.

References

  • Smolecule. (n.d.). Buy this compound | 95010-17-6.
  • Kerins, F., & O'Shea, D. F. (2002). Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent. The Journal of Organic Chemistry, 67(14), 4968–4971.
  • Wojtecki, R. J., & Kłys, A. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers.
  • MDPI. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. MDPI.
  • Chen, J., et al. (2023). Tuning the Mechanical and Dynamic Properties of Elastic Vitrimers by Tailoring the Substituents of Boronic Ester.
  • Li, P., et al. (2021). Rosin-Based Epoxy Vitrimers with Dynamic Boronic Ester Bonds. Polymers, 13(19), 3399.
  • Nevejans, S., et al. (2020). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry, 11(3), 544-552.
  • Wan, W., et al. (2020). Well-controlled polymerization of tri-vinyl dynamic covalent boroxine monomer: one dynamic covalent boroxine moiety toward a tunable penta-responsive polymer. Polymer Chemistry, 11(30), 4845-4852.
  • American Chemical Society. (2025). Influence of free diols on the dynamic behavior and bond exchange mechanisms in boronic ester-based vitrimers. ACS Fall 2025.
  • Singh, G., et al. (2024). Synthesis, properties and biomedical perspective on vitrimers – challenges & opportunities.
  • National Center for Biotechnology Information. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. PMC.
  • ResearchGate. (n.d.). Synthetic strategies for the synthesis of boroxine-based vitrimers.
  • Li, Y., et al. (2021). Boronic Ester Based Vitrimers with Enhanced Stability via Internal Boron–Nitrogen Coordination. Journal of the American Chemical Society, 143(1), 464-472.
  • CymitQuimica. (n.d.). This compound.
  • ChemicalBook. (2023). This compound | 95010-17-6.
  • ResearchGate. (2025). Vinyl-functionalized poly(borosiloxane) as precursor for SiC/SiBOC nanocomposite.
  • Santa Cruz Biotechnology. (n.d.). Vinylboronic anhydride pyridine complex.
  • Sigma-Aldrich. (n.d.). Vinylboronic anhydride pyridine complex 95.
  • Dong, J., et al. (2021). Vinyl boronate polymers with dynamic exchange properties. Polymer Chemistry, 12(35), 4966-4971.
  • Krishnan, B. P., et al. (2022).
  • Wang, Y., et al. (2023).
  • ChemicalBook. (n.d.). Vinylboronic anhydride pyridine complex | 442850-89-7.
  • Idzik, K., et al. (2022). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. Molecules, 27(15), 4983.
  • ResearchGate. (n.d.). Synthesis, properties and biomedical perspective on vitrimers – challenges & opportunities.
  • Fisher Scientific. (n.d.). Vinylboronic anhydride pyridine complex, 95%.
  • PURE Montanuniversität Leoben. (n.d.). Synthesis and Characterization of 3D-Printable Epoxy-Based Vitrimers.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2,4,6-Trivinylboroxin - Pyridine Complex.
  • National Center for Biotechnology Information. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC.
  • RWTH Publications. (2024).
  • ResearchGate. (2025).

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with Trivinylboroxin Pyridine Complex

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specialized focus on the use of trivinylboroxin pyridine complex. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their vinylation reactions, troubleshoot common issues, and deepen their understanding of this powerful synthetic tool.

The trivinylboroxin pyridine complex serves as a stable, solid surrogate for the otherwise unstable vinylboronic acid.[1] Under the aqueous basic conditions typical of Suzuki-Miyaura couplings, it hydrolyzes in situ to generate three equivalents of vinylboronic acid, making it an atom-economical and convenient reagent.[1] This guide provides field-proven insights and detailed protocols to help you achieve high yields and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is trivinylboroxin pyridine complex and why is it used?

A1: Trivinylboroxin pyridine complex is a stable, solid cyclic anhydride of vinylboronic acid, complexed with pyridine.[2][3] It is used as a surrogate for vinylboronic acid, which is prone to polymerization and difficult to handle.[1] This complex offers excellent bench-top stability and, under reaction conditions, releases vinylboronic acid for the cross-coupling reaction.[1]

Q2: My Suzuki-Miyaura reaction is not working (low to no yield). What are the first things I should check?

A2: When a Suzuki-Miyaura coupling fails, begin by assessing these critical parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active and not degraded.[4] Using a pre-catalyst that readily forms the active Pd(0) species can be beneficial.[4]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[5] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Base Effectiveness: The choice and quality of the base are crucial.[4] The base must be sufficiently strong to facilitate the catalytic cycle but not so strong as to cause substrate degradation.[6][7][8][9] Ensure the base is finely powdered and dry.[4]

  • Solvent Quality: Use anhydrous, high-purity solvents. The presence of water can be beneficial in some cases but detrimental in others, depending on the specific reaction.

Q3: I am observing significant amounts of protodeboronation of my vinylboronic acid. How can I minimize this side reaction?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with vinyl boronic acids.[5] To mitigate this:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[5] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[5][10][11]

  • Anhydrous Conditions: Switching to anhydrous solvents can sometimes reduce the rate of protodeboronation.[4]

  • Reaction Temperature: Lowering the reaction temperature may help, although this can also decrease the rate of the desired coupling.

Q4: How do I choose the right palladium catalyst and ligand for my reaction?

A4: The choice of catalyst and ligand is highly dependent on the substrates.

  • Palladium Source: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[12][13] Pd(0) sources like Pd(PPh₃)₄ can be used directly, while Pd(II) sources require in situ reduction.[13]

  • Ligands: Electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), often enhance catalytic activity, especially for challenging substrates.[4][14] The ligand's role is to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[12][13]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during Suzuki-Miyaura coupling with trivinylboroxin pyridine complex.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst.[4]Use a fresh palladium source or a more active pre-catalyst.[4] Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%).[4]
Ineffective base or incorrect base choice.[4]Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and anhydrous.[4]
Poor solvent quality or incorrect solvent.Use high-purity, degassed solvents. Common solvents include dioxane, THF, and toluene, often with a small amount of water.[13]
Reaction temperature is too low.Increase the reaction temperature in increments (e.g., 10-20 °C).
Protodeboronation of Vinyl Boronic Acid Base is too strong or reaction is too hot.Use a milder base (e.g., KF, K₂CO₃).[5] Consider running the reaction at a lower temperature.
Presence of excess water.Switch to anhydrous conditions if possible.[4]
Homocoupling of the Aryl Halide Inefficient transmetalation.Increase the amount of trivinylboroxin pyridine complex (e.g., from 1.1 to 1.5 equivalents).
Catalyst decomposition.Ensure the reaction is strictly anaerobic. Use a more stable ligand.
Homocoupling of the Vinylboronic Acid Presence of oxygen.[13]Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.
Using a Pd(II) source without efficient reduction.Use a Pd(0) source directly or ensure conditions are suitable for the in situ reduction of the Pd(II) pre-catalyst.[4]
Sluggish or Incomplete Reaction Poorly soluble reagents.Choose a solvent system that effectively dissolves all components at the reaction temperature.
Insufficiently active catalyst system.Switch to a more active ligand, such as a bulky, electron-rich biarylphosphine ligand.[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Trivinylboroxin Pyridine Complex

This protocol provides a general starting point for the vinylation of an aryl bromide. Optimization of specific parameters may be necessary for different substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • Trivinylboroxin pyridine complex (0.4 equiv, provides 1.2 equiv of vinylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar, add the aryl bromide, trivinylboroxin pyridine complex, palladium catalyst, and base.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5][15][16]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Vinyl-B(OR)2 Base Ar-Pd(II)-Vinyl(L2) Ar-Pd(II)-Vinyl(L2) Transmetalation->Ar-Pd(II)-Vinyl(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Vinyl(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Vinyl Ar-Vinyl (Product) Reductive_Elimination->Ar-Vinyl

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving failed or low-yielding reactions.

Troubleshooting_Workflow Start Low or No Yield Check_Inertness Verify Inert Atmosphere and Degassed Solvents Start->Check_Inertness Check_Inertness->Start If leaks/oxygen present Check_Catalyst Assess Catalyst/Ligand Activity and Loading Check_Inertness->Check_Catalyst If atmosphere is secure Check_Catalyst->Start If catalyst is degraded Screen_Bases Screen Different Bases (e.g., K2CO3, K3PO4, CsF) Check_Catalyst->Screen_Bases If catalyst is active Screen_Bases->Start If base is ineffective Optimize_Temp Optimize Reaction Temperature Screen_Bases->Optimize_Temp If base is effective Check_Side_Products Analyze for Side Products (Protodeboronation, Homocoupling) Optimize_Temp->Check_Side_Products If yield is still low Success Reaction Optimized Optimize_Temp->Success If yield improves Adjust_Stoichiometry Adjust Boron Reagent Stoichiometry Check_Side_Products->Adjust_Stoichiometry If side reactions are significant Adjust_Stoichiometry->Success

Caption: A decision-making workflow for troubleshooting Suzuki-Miyaura reactions.

References

Sources

Side reactions and byproducts in Suzuki coupling with trivinylcyclotriboroxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing 2,4,6-trivinylcyclotriboroxane. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges, delve into the mechanistic underpinnings of side reactions, and provide actionable troubleshooting strategies to optimize your vinylation reactions.

Introduction: The Utility and Challenges of Trivinylcyclotriboroxane

Trivinylcyclotriboroxane, often complexed with pyridine for enhanced stability, serves as a practical and efficient source of vinylboronic acid for Suzuki-Miyaura cross-coupling reactions.[1][2] Vinylboronic acid itself is prone to polymerization, making it difficult to isolate and handle.[1][2] The cyclotriboroxane overcomes this limitation by acting as a stable precursor that can generate the reactive vinylboronic acid in situ under the aqueous basic conditions of the coupling reaction.[1][2]

While this reagent offers significant advantages in terms of stability and handling, practitioners can encounter several side reactions that may diminish the yield and purity of the desired vinylated product. This guide will focus on identifying and mitigating these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may arise during your experiments with trivinylcyclotriboroxane in Suzuki coupling.

Q1: My reaction yield is low, and I observe significant amounts of a byproduct that appears to be my starting aryl halide without the halide. What is happening?

A1: You are likely observing protodeboronation and/or dehalogenation.

Protodeboronation is a common side reaction in Suzuki couplings where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[3] In the context of your reaction, the vinyl group of the trivinylcyclotriboroxane is being replaced by a proton, leading to the formation of ethene and boric acid, effectively consuming your vinylating agent without productive coupling.

Dehalogenation is the removal of the halide from your aryl halide starting material, replacing it with a hydrogen atom.[4] This process can be mediated by the palladium catalyst, particularly in the presence of certain bases or solvent impurities that can act as hydride sources.[4]

Troubleshooting Protodeboronation:

  • pH Control: The rate of protodeboronation is highly pH-dependent.[5][6][7] While basic conditions are necessary to activate the boronic acid for transmetalation, excessively harsh bases or prolonged reaction times at high pH can accelerate protodeboronation.[8] Consider screening different bases. For instance, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can promote protodeboronation. Aim for the lowest effective temperature and monitor the reaction progress to avoid unnecessarily long reaction times.

  • Water Content: While water is typically required for the hydrolysis of the trivinylcyclotriboroxane to vinylboronic acid, excess water can facilitate protodeboronation.[1] Ensure you are using the appropriate solvent/water ratio as specified in established protocols.

Troubleshooting Dehalogenation:

  • Choice of Base and Solvent: Certain amine bases and alcoholic solvents can serve as hydride sources for dehalogenation.[4] If you are using such reagents, consider switching to an alternative, such as an inorganic base and an aprotic solvent like dioxane or THF.

  • Purification of Reagents: Ensure your solvent and other reagents are free from impurities that could act as hydride donors.

Q2: I am observing a significant amount of a biaryl byproduct derived from the coupling of two of my boronic acid reagents. What is this and how can I prevent it?

A2: This byproduct is the result of homocoupling of the vinylboronic acid.

Homocoupling is a side reaction where two molecules of the organoboron reagent couple to form a symmetrical dimer.[4][9] In this case, two vinyl groups are coupling to form 1,3-butadiene. This process is often promoted by the presence of oxygen and can be catalyzed by palladium(II) species.[4][9]

Troubleshooting Homocoupling:

  • Degassing: The presence of molecular oxygen can promote the formation of Pd(II) species which, in turn, can catalyze homocoupling.[4][9] It is crucial to thoroughly degas your reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent prior to adding the catalyst and reagents.

  • Catalyst Pre-activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure that the conditions are suitable for its reduction to the active Pd(0) species. Inadequate reduction can leave residual Pd(II) that may promote homocoupling.

  • Stoichiometry: While trivinylcyclotriboroxane contains three vinyl units, it is often used in a 1:1 molar ratio with the aryl halide, which equates to three equivalents of the vinylating agent.[2] While this excess is intended to drive the reaction to completion, it can also increase the likelihood of homocoupling. If homocoupling is a significant issue, you may consider reducing the equivalents of the trivinylcyclotriboroxane.

Q3: My reaction is sluggish, and I'm not getting complete conversion of my starting material. How can I improve the reaction rate?

A3: Sluggish reactions can be due to several factors, including inefficient catalyst activity, poor solubility, or issues with the base.

Troubleshooting Sluggish Reactions:

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst can have a significant impact on reaction efficiency. For challenging substrates, more electron-rich and bulky ligands, such as those from the Buchwald-Hartwig family (e.g., RuPhos), can be more effective than triphenylphosphine (PPh₃).[2]

  • Solvent System: The solubility of all reaction components is critical. A mixture of an organic solvent (e.g., THF, dioxane, DME) and water is commonly used.[1] Experiment with different solvent systems to ensure all reagents are adequately dissolved.

  • Base Strength and Solubility: The base plays a crucial role in activating the boronic acid for transmetalation.[8][10] The base must be sufficiently strong and soluble in the reaction medium. Cesium carbonate is often a good choice due to its high solubility and basicity.[2]

  • Catalyst Loading: While a low catalyst loading is desirable, it may not be sufficient for less reactive substrates. A modest increase in the catalyst loading may improve the reaction rate.

Visualizing the Suzuki Coupling Cycle and Side Reactions

To better understand the processes occurring in your reaction flask, the following diagrams illustrate the main Suzuki-Miyaura catalytic cycle and the pathways for the key side reactions.

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)L_n->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-B(OH)2 Ar-Pd(II)-B(OH)2 Ar-Pd(II)-X->Ar-Pd(II)-B(OH)2 Transmetalation (Vinyl-B(OH)2, Base) Ar-Vinyl Ar-Vinyl Ar-Pd(II)-B(OH)2->Ar-Vinyl Reductive Elimination Ar-Vinyl->Pd(0)L_n Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Side_Reactions cluster_0 Protodeboronation cluster_1 Homocoupling cluster_2 Dehalogenation Vinyl-B(OH)2 Vinyl-B(OH)2 Ethene Ethene Vinyl-B(OH)2->Ethene H+ source 2 Vinyl-B(OH)2 2 Vinyl-B(OH)2 1,3-Butadiene 1,3-Butadiene 2 Vinyl-B(OH)2->1,3-Butadiene Pd(II), O2 Ar-X Ar-X Ar-H Ar-H Ar-X->Ar-H Hydride Source

Caption: Common side reactions in Suzuki coupling with trivinylcyclotriboroxane.

Summary Table of Troubleshooting Strategies

IssuePotential Cause(s)Recommended Action(s)
Low Yield & Protodeboronation - Inappropriate pH (too basic) - High temperature - Excess water- Screen milder bases (e.g., K₂CO₃, Cs₂CO₃) - Optimize to the lowest effective temperature - Ensure correct solvent/water ratio
Homocoupling Byproduct - Presence of oxygen - Incomplete reduction of Pd(II) precatalyst- Thoroughly degas the reaction mixture - Ensure appropriate conditions for catalyst pre-activation
Sluggish Reaction/Incomplete Conversion - Inefficient ligand - Poor solubility of reagents - Insufficiently strong or soluble base- Use more electron-rich, bulky ligands (e.g., RuPhos) - Experiment with different solvent systems - Use a stronger, more soluble base (e.g., Cs₂CO₃)
Dehalogenation of Starting Material - Use of amine bases or alcoholic solvents - Impurities in reagents- Switch to an inorganic base and aprotic solvent - Use purified reagents and solvents

Experimental Protocol: General Procedure for Suzuki Coupling with Trivinylcyclotriboroxane

This is a general starting point. Optimization will be necessary for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), trivinylcyclotriboroxane-pyridine complex (1.0 equiv), and the chosen base (e.g., Cs₂CO₃, 2.0 equiv).

  • Degassing: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of THF/water) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or GC/LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

By understanding the potential side reactions and implementing these troubleshooting strategies, you can significantly improve the outcome of your Suzuki coupling reactions with trivinylcyclotriboroxane.

References

  • Organic Syntheses Procedure, Suzuki-Miyaura Cross-Coupling: Prepar
  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686.
  • Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
  • Wikipedia, Protodeboron
  • PubMed, Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportion
  • ResearchGate, Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.
  • Semantic Scholar, Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportion
  • ResearchGate, Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportion
  • Chemistry LibreTexts, Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal, Suzuki Coupling.
  • Sigma-Aldrich, Vinylboronic anhydride pyridine complex.
  • Chemistry Stack Exchange, What are the byproducts in a Suzuki reaction?.
  • ResearchGate, Mechanism of a Suzuki-Type Homocoupling Reaction C
  • Wikipedia, Suzuki reaction.
  • Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide.
  • YouTube, Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem.
  • Reddit, Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • ResearchGate, Suzuki Cross-Coupling Reactions Between Alkenylboronic Acids and Aryl Bromides Catalyzed by a Tetraphosphane-Palladium C

Sources

Improving the stability of 2,4,6-Trivinylcyclotriboroxane pyridine complex in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 2,4,6-Trivinylcyclotriboroxane Pyridine Complex. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and in-depth answers to frequently asked questions regarding the stability of this versatile reagent in solution. Our goal is to empower you to achieve reliable and reproducible results in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the handling and stability of the this compound.

Q1: What is the primary cause of degradation for the this compound in solution?

A1: The primary degradation pathway is hydrolysis. The boroxine ring is formed by the reversible dehydration of three vinylboronic acid molecules.[1][2] In the presence of water, the equilibrium can shift back, causing the six-membered boroxine ring to break down into its constituent vinylboronic acid monomers. The pyridine adduct enhances stability by forming a coordinate bond with the Lewis acidic boron atoms, which offers some protection against hydrolysis, but it does not eliminate the risk entirely.[1][3][4]

Q2: How should the solid this compound be stored?

A2: Proper storage is critical to ensure the long-term viability of the solid reagent. It is highly sensitive to moisture.[5] Therefore, it should be stored at -20°C under an inert atmosphere, such as argon or nitrogen.[5] The container must be securely sealed to prevent exposure to atmospheric moisture.[5]

Q3: What is the recommended solvent for dissolving the complex?

A3: The choice of solvent is critical and depends on the specific application. While the complex is soluble in methanol, using protic solvents is generally not recommended for long-term storage of solutions due to the risk of hydrolysis.[6] For applications like Suzuki-Miyaura coupling or polymerization, anhydrous aprotic solvents (e.g., THF, dioxane, toluene) are preferred. Always use a freshly opened bottle of anhydrous solvent or a solvent from a solvent purification system.

Q4: Can I prepare a stock solution of the complex and store it?

A4: Preparing and storing stock solutions is generally discouraged due to the risk of gradual hydrolysis. It is always best to prepare solutions fresh before use. If a stock solution must be prepared, it should be made with anhydrous aprotic solvent, stored under an inert atmosphere at low temperature (-20°C), and used within a very short timeframe (ideally within hours). We recommend re-evaluating the quality of the solution if it has been stored for more than 24 hours.

Q5: How does the pyridine ligand contribute to the stability of the complex?

A5: The pyridine molecule acts as a Lewis base, donating a lone pair of electrons to one of the Lewis acidic boron atoms in the boroxine ring.[3] This coordination has two main stabilizing effects:

  • Electronic Stabilization: It reduces the electrophilicity (Lewis acidity) of the boron atoms, making them less susceptible to nucleophilic attack by water.[1]

  • Steric Hindrance: The pyridine molecule provides some steric bulk around the boron atom, which can physically hinder the approach of water molecules.[1]

Part 2: Troubleshooting Guide for Experimental Issues

This guide provides solutions to specific problems you might encounter during your experiments, with a focus on issues arising from the instability of the complex in solution.

Problem/Observation Potential Cause(s) Related to Instability Recommended Solution(s) & Scientific Rationale
Low or no yield in Suzuki-Miyaura cross-coupling reaction. 1. Hydrolysis of the Boroxine Ring: The active vinylboronic species is compromised if the complex has degraded due to water contamination. Hydrolysis converts the trivinylcyclotriboroxane to vinylboronic acid, which can further dehydrate or exist in an inactive state if conditions are not optimal.[1][2] 2. Base Incompatibility: The base used in the coupling reaction might be too hydrous or may be interacting negatively with the complex.Solution 1: Ensure Anhydrous Conditions. • Use freshly dried, anhydrous solvents and reagents. • Assemble your reaction glassware hot from the oven and cool under a stream of inert gas (Ar or N₂). • Handle the solid complex in a glovebox or under a positive pressure of inert gas. Solution 2: Choose Your Base Carefully. • Use a freshly opened or dried base (e.g., K₂CO₃, Cs₂CO₃). • Consider using a non-aqueous base if the reaction chemistry allows.
Inconsistent results or failure in polymerization reactions. 1. Premature Hydrolysis: If the complex hydrolyzes, the concentration of the active trivinyl monomer is reduced, leading to incomplete polymerization or polymers with lower molecular weight than expected.[7] 2. Unintended Polymerization in Stock Solution: The vinyl groups are reactive and can undergo slow polymerization upon storage, especially if exposed to light or trace impurities that can act as initiators.[3][8]Solution 1: Fresh Solution Preparation. • Always prepare the solution of the complex immediately before initiating the polymerization. Do not use pre-made or old solutions. Solution 2: Control Reaction Initiation. • Ensure your solvent is free of radical initiators. • Protect your solution from light if you are not performing a photo-initiated polymerization. • Add the complex to the reaction mixture as the last step before adding the initiator to minimize its time in solution before reaction.
A precipitate forms in the solution of the complex over time. 1. Formation of Boronic Acid: As the complex hydrolyzes, the resulting vinylboronic acid may have lower solubility in the chosen aprotic solvent, causing it to precipitate out of the solution. 2. Formation of Insoluble Oligomers: Partial hydrolysis or side reactions can lead to the formation of insoluble oligomeric boroxine species.Solution 1: Verify Solvent Choice and Dryness. • Ensure you are using a truly anhydrous solvent. Even trace amounts of water can initiate precipitation over time. Solution 2: Characterize the Precipitate. • If possible, isolate and analyze the precipitate (e.g., by NMR, IR) to confirm its identity. This can help diagnose the underlying issue. • If precipitation is unavoidable, consider a solvent system in which both the complex and its potential hydrolysis products are soluble, though this may not be ideal for the reaction itself.
NMR analysis of the solution shows complex, unexpected peaks. 1. Equilibrium Mixture: The spectrum may show a mixture of the intact pyridine complex, free pyridine, and the uncomplexed trivinylcyclotriboroxane, indicating a dynamic equilibrium. 2. Degradation Products: Peaks corresponding to vinylboronic acid and potentially other byproducts may be present due to hydrolysis.Solution 1: Use Variable Temperature NMR. • Running NMR at different temperatures can help distinguish between dynamic equilibrium and degradation. The activation energy of the pyridine association/dissociation has been previously studied.[4] Solution 2: Monitor for Hydrolysis. • Spike your NMR sample with a known amount of water and observe the changes in the spectrum to identify the peaks corresponding to the hydrolysis product (vinylboronic acid). • See the protocol below for monitoring stability.

Part 3: Key Experimental Protocols

Protocol 1: Preparation of a Standardized Solution of this compound

This protocol describes the best practice for preparing a solution for immediate use in a moisture-sensitive reaction.

Materials:

  • This compound (solid)

  • Anhydrous solvent (e.g., THF, Toluene, Dioxane) from a solvent purification system or a fresh, sealed bottle.

  • Oven-dried glassware (e.g., Schlenk flask, volumetric flask).

  • Inert gas supply (Argon or Nitrogen).

  • Glovebox (recommended) or Schlenk line setup.

  • Gas-tight syringes.

Procedure:

  • Glassware Preparation: Dry all necessary glassware in an oven at >120°C for at least 4 hours. Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • Inert Atmosphere: Transfer the required amount of solid this compound to the reaction flask inside a glovebox. If a glovebox is not available, use a Schlenk line and a positive flow of inert gas to create an inert atmosphere in the flask before opening the reagent bottle.

  • Weighing: Quickly weigh the solid in the tared flask under an inert atmosphere.

  • Solvent Addition: Using a gas-tight syringe, add the required volume of anhydrous solvent to the flask to achieve the desired concentration.

  • Dissolution: Gently swirl or stir the solution under an inert atmosphere until the solid is fully dissolved.

  • Immediate Use: Use the freshly prepared solution immediately in your experiment. Do not store it.

Protocol 2: Monitoring Solution Stability using ¹H NMR Spectroscopy

This protocol allows you to assess the integrity of the complex in solution.

Procedure:

  • Sample Preparation: Prepare a solution of the complex in an anhydrous deuterated solvent (e.g., CDCl₃, THF-d₈) following the steps in Protocol 1. Use a flame-dried NMR tube capped with a septum under an inert atmosphere.

  • Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation. Identify the characteristic peaks for the vinyl groups (typically in the 5.5-6.5 ppm region) and the pyridine ring (7.0-8.5 ppm region). This will be your baseline (t=0) spectrum.

  • Time-Course Monitoring:

    • Leave the NMR tube on the bench or in a controlled temperature environment.

    • Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 1h, 4h, 8h, 24h).

  • Data Analysis:

    • Compare the spectra over time. Look for the appearance of new peaks, which may indicate the formation of vinylboronic acid due to hydrolysis.

    • Integrate the peaks corresponding to the intact complex and the degradation products. The change in the relative integration values will give a semi-quantitative measure of the degradation rate under those specific conditions.

Part 4: Visualization of Instability Mechanisms and Troubleshooting

To better understand the chemical dynamics at play, the following diagrams illustrate the key equilibrium and a logical workflow for troubleshooting common experimental failures.

Diagram 1: Hydrolysis Equilibrium

This diagram shows the reversible reaction between the stable pyridine complex and water, leading to the formation of vinylboronic acid.

HydrolysisEquilibrium Complex 2,4,6-Trivinylcyclotriboroxane Pyridine Complex (Stable) BoronicAcid 3x Vinylboronic Acid + Pyridine (Degraded/Less Active) Complex->BoronicAcid Hydrolysis (Undesired Reaction) Water + 3 H₂O (Moisture Contamination) BoronicAcid->Complex Dehydration (Reversible) TroubleshootingWorkflow start Experiment Failed (e.g., Low Yield, Inconsistent Data) q1 Was the complex solution prepared fresh? start->q1 a1_no Action: Prepare a fresh solution using Protocol 1 and repeat. q1->a1_no No q2 Were all solvents and reagents strictly anhydrous? q1->q2 Yes a1_no->start Retry a2_no Action: Use fresh anhydrous solvents. Dry all reagents thoroughly. q2->a2_no No q3 Was the reaction run under a strict inert atmosphere? q2->q3 Yes a2_no->start Retry a3_no Action: Improve inert atmosphere technique (e.g., use Schlenk line, glovebox). q3->a3_no No end_success Problem Likely Resolved. Proceed with experiment. q3->end_success Yes a3_no->start Retry end_further Problem Persists. Consider other reaction parameters (temperature, catalyst, etc.). end_success->end_further If problem still persists

Caption: A logical workflow for troubleshooting failed reactions.

References

  • Well-controlled polymerization of tri-vinyl dynamic covalent boroxine monomer: one dynamic covalent boroxine moiety toward a tunable penta-responsive polymer. Polymer Chemistry (RSC Publishing).
  • This compound - Safety D
  • RAFT polymerization of 4-vinylphenylboronic acid as the basis for micellar sugar sensors. SpringerLink.
  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
  • Boroxine Chemistry and Applications: A Perspective.
  • This compound - Product Inform
  • Ring strain in boroxine rings: computational and experimental considerations. Journal of Organometallic Chemistry.
  • Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews.
  • FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. The Chemical Society of Japan.
  • This compound - Product Inform
  • 2,4,6-Trivinylboroxin - Pyridine Complex - Product Inform
  • Vinylboronic anhydride pyridine complex 95%. Sigma-Aldrich.
  • Vinylboronic anhydride pyridine complex, 95%. Fisher Scientific.
  • Polymerization: going

Sources

Technical Support Center: Efficient Suzuki-Miyaura Coupling of 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reactions utilizing the 2,4,6-Trivinylcyclotriboroxane pyridine complex. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful vinylation reagent, ensuring robust and reproducible outcomes. As a stable, solid surrogate for the often-unstable vinylboronic acid, this complex offers significant advantages in handling and stoichiometry control.[1] However, successful coupling requires careful consideration of the catalytic system. This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered issues in the Suzuki-Miyaura coupling of this compound. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in the mechanistic principles of the catalytic cycle.

Problem 1: Low or No Conversion to the Desired Product

Low or no product formation is a common starting point for troubleshooting. The root cause often lies within the core components of the catalytic system: the palladium source, the ligand, or the base.

Possible Causes & Recommended Actions:

  • Inactive Catalyst: The active Pd(0) species is crucial for initiating the catalytic cycle through oxidative addition to the organic halide.[2][3]

    • Solution: Ensure your palladium source is active. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure the reaction conditions facilitate its reduction to Pd(0). For sensitive or challenging substrates, consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a more advanced precatalyst that readily generates the active species.[4]

    • Pro-Tip: Catalyst deactivation can occur due to exposure to oxygen. Ensure all solvents are thoroughly degassed, and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Inappropriate Ligand Selection: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity.[3][5][6]

    • Solution: For electron-rich or sterically hindered aryl halides, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps.[3][4] Consider screening a panel of ligands. Buchwald ligands (e.g., SPhos, XPhos) or tri(tert-butyl)phosphine (P(t-Bu)₃) are excellent starting points for challenging couplings.[4][7]

    • Causality: Bulky ligands promote the formation of monoligated palladium species, which are often more active in the catalytic cycle.[7]

  • Ineffective Base: The base is essential for the transmetalation step, where the vinyl group is transferred from the boroxane to the palladium center.[8][9]

    • Solution: The choice of base is often solvent-dependent and substrate-specific.[8] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[2] If you observe low reactivity, consider a stronger base or a different solvent system. For instance, K₃PO₄ is often effective in polar aprotic solvents like dioxane or THF.

    • Mechanistic Insight: The base activates the organoboron species by forming a more nucleophilic boronate complex, facilitating the transmetalation process.[9]

Problem 2: Significant Homocoupling of the Boronic Acid (Dimerization of the Vinyl Group)

The formation of 1,3-butadiene is a common side reaction resulting from the homocoupling of the vinylboronic acid species.

Possible Causes & Recommended Actions:

  • Presence of Pd(II) Species: Pd(II) species in the absence of the organic halide can catalyze the homocoupling of organoboron reagents.[2]

    • Solution: Minimize the concentration of "ligandless" Pd(II) at the start of the reaction. Using a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue. If using a Pd(II) source, ensure efficient reduction to Pd(0) by the ligand or other additives.

    • Experimental Tip: Slow addition of the this compound to the reaction mixture can help maintain a low concentration of the vinylboronic acid, thereby disfavoring the homocoupling pathway.[4]

  • Oxygen Contamination: Oxygen can promote the oxidative dimerization of the organoboron compound.[2]

    • Solution: Rigorous degassing of solvents and maintaining an inert atmosphere are critical to suppress this side reaction.

Problem 3: Protodeboronation of the Vinyl Group

Protodeboronation is the cleavage of the C-B bond, replacing the boron moiety with a hydrogen atom, leading to the formation of ethylene gas and a reduction in the available vinylating agent.

Possible Causes & Recommended Actions:

  • Excessively Strong Base or Protic Solvents: The combination of a strong base and a protic solvent can accelerate the rate of protodeboronation.

    • Solution: If protodeboronation is suspected, consider using a milder base such as KF or Cs₂CO₃.[2] While water is often used as a co-solvent, minimizing its amount or using anhydrous conditions with a suitable base can be beneficial.

    • Note: The this compound is a stable solid, but under aqueous basic conditions, it hydrolyzes in situ to generate the vinyl boronic acid.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this reaction?

A1: Typically, a catalyst loading of 1-3 mol% of palladium is sufficient for efficient coupling. However, for particularly challenging or sterically hindered substrates, increasing the catalyst loading to 5 mol% may be necessary.[4] It is always advisable to start with a lower catalyst loading and increase it incrementally if needed.

Q2: Which palladium precatalyst should I choose?

A2: The choice of precatalyst depends on the reactivity of your substrates.

  • For routine couplings: Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) source.

  • For more challenging substrates (e.g., aryl chlorides): More active catalyst systems are often required. A combination of a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃, PCy₃, or Buchwald ligands) is highly effective.[7][10] These systems generate highly active monoligated Pd(0) species in situ.

Q3: How do I select the appropriate ligand?

A3: Ligand selection is crucial for a successful Suzuki-Miyaura coupling.

  • General Purpose: Triphenylphosphine (PPh₃) is a standard ligand that works well for many applications.

  • Challenging Substrates: For electron-poor vinylboronic acids or electron-rich/sterically hindered aryl halides, more electron-rich and bulky ligands are recommended to promote oxidative addition.[4] Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent choices in these cases.[4] The steric bulk of the ligand can also be critical for promoting the final reductive elimination step.[5]

Q4: What is the role of the base, and which one should I use?

A4: The base is essential for the transmetalation step. It activates the boronic acid, making it more nucleophilic.[11] The choice of base can significantly impact the reaction outcome.

  • Commonly Used Bases: K₂CO₃, Cs₂CO₃, K₃PO₄, and KF are frequently employed.[2]

  • Base-Sensitive Substrates: For substrates with base-labile functional groups, milder bases like KF or K₃PO₄ are preferred over stronger bases such as NaOH or KOtBu.[4]

  • Solvent Compatibility: The effectiveness of a base is often linked to the solvent system. For example, K₃PO₄ often performs well in ethereal solvents like dioxane or THF.

Q5: What are the best solvents for this reaction?

A5: A variety of solvents can be used, often in combination with water.

  • Common Solvents: Toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are common choices.[4]

  • Aqueous Conditions: The use of water as a co-solvent is common in Suzuki-Miyaura reactions and can accelerate the rate of reaction. However, for substrates prone to protodeboronation, minimizing the water content may be necessary.

  • Degassing: It is imperative to degas all solvents thoroughly to remove dissolved oxygen, which can deactivate the palladium catalyst.[4]

Data and Protocols

Catalyst and Ligand Selection Guide
Coupling PartnersRecommended Catalyst SystemBaseSolventRationale
Electron-rich Aryl Halide + 2,4,6-TrivinylcyclotriboroxanePd(OAc)₂ / SPhos or XPhosK₃PO₄Dioxane/H₂OBulky, electron-rich ligand facilitates oxidative addition of the electron-rich halide.
Electron-poor Aryl Halide + 2,4,6-TrivinylcyclotriboroxanePd(PPh₃)₄ or Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂OStandard conditions are often sufficient for activated halides.
Sterically Hindered Aryl Halide + 2,4,6-TrivinylcyclotriboroxanePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃THFHighly active catalyst system for sterically demanding substrates.
Heteroaryl Halide + 2,4,6-TrivinylcyclotriboroxanePdCl₂(dppf)K₂CO₃DMFdppf is often a good ligand for heteroaromatic couplings.
Standard Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (0.4 mmol, providing 1.2 mmol of vinyl groups), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL) via syringe.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand (if separate) to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation (R'-B(OR)₂ + Base) PdII_RX->Transmetalation PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree for Low Conversion

Troubleshooting_Low_Conversion Start Low or No Conversion Check_Catalyst Is the Pd source active and under inert atmosphere? Start->Check_Catalyst Yes_Catalyst Yes Check_Catalyst->Yes_Catalyst No_Catalyst No Check_Catalyst->No_Catalyst Check_Ligand Is the ligand appropriate for the substrate? Yes_Catalyst->Check_Ligand Action_Catalyst Use fresh Pd source, ensure inert conditions. No_Catalyst->Action_Catalyst Action_Catalyst->Check_Catalyst Yes_Ligand Yes Check_Ligand->Yes_Ligand No_Ligand No Check_Ligand->No_Ligand Check_Base Is the base effective? Yes_Ligand->Check_Base Action_Ligand Screen bulky, electron-rich ligands (e.g., Buchwald type). No_Ligand->Action_Ligand Action_Ligand->Check_Ligand Yes_Base Yes Check_Base->Yes_Base No_Base No Check_Base->No_Base Consider_Other Consider temperature, concentration, or solvent. Yes_Base->Consider_Other Action_Base Screen alternative bases (K₃PO₄, Cs₂CO₃). No_Base->Action_Base Action_Base->Check_Base

Caption: A decision tree for troubleshooting low conversion in Suzuki-Miyaura couplings.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Wallace, D. J., & Chen, C. (2009). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 86, 305-312. [Link]

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Ligand-Free Palladium(II) as a Catalyst for Suzuki Coupling at Room Temperature in Air. The Journal of Organic Chemistry, 68(14), 5660–5667. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Thermo Fisher Scientific. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

  • ResearchGate. (n.d.). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Wang, J., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. ACS Catalysis, 10(7), 4164-4173. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • LookChem. (n.d.). This compound cas no.442850-89-7. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with Trivinylboroxin-Pyridine Complex

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Trivinylboroxin-Pyridine Complex. This guide is designed for researchers, scientists, and drug development professionals who utilize this stable and efficient vinylating agent in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your reaction outcomes, focusing specifically on the critical roles of base and solvent selection.

The trivinylboroxin-pyridine complex serves as a bench-stable solid precursor to vinylboronic acid, which is otherwise prone to polymerization.[1] Under aqueous basic conditions, the complex hydrolyzes in situ to generate the active vinylboronic acid species required for the catalytic cycle.[1] Success in these reactions hinges on a nuanced understanding of how the chosen base and solvent system influences each step of the process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is showing low to no yield. After confirming my palladium catalyst is active, where should I focus my troubleshooting efforts regarding the base and solvent?

A: When catalyst activity is confirmed, low or no yield in a Suzuki-Miyaura coupling almost always points to suboptimal conditions for the transmetalation step. This is where the base and solvent are most influential.

  • Base-Related Issues : The primary role of the base is to activate the boronic acid, forming a more nucleophilic "ate" complex (e.g., [Vinyl-B(OH)₃]⁻) that is competent for transmetalation.[2][3][4][5]

    • Inappropriate Strength : A base that is too weak may not generate a sufficient concentration of the boronate "ate" complex, stalling the reaction. Conversely, a base that is too strong can promote unwanted side reactions, including degradation of sensitive substrates or the catalyst itself.[4]

    • Poor Solubility : Common inorganic bases (e.g., K₂CO₃, K₃PO₄) have limited solubility in organic solvents.[4] If the base is not accessible to the boronic acid, activation will be inefficient. This is a common failure point in poorly mixed or improperly designed biphasic systems.[4]

  • Solvent-Related Issues : The solvent must not only dissolve the aryl halide and palladium complex but also facilitate the interaction between the organic phase and the aqueous/solid base.[6][7]

    • Poor Phase Mixing : In biphasic systems (e.g., Toluene/Water), the reaction occurs at the interface of the two layers. If the solvent system does not allow for adequate mixing, the reactants remain separated, and the reaction rate will be negligible.

    • Solvent Polarity : The polarity of the solvent can influence the stability and reactivity of the catalytic species.[6][7] For instance, less polar solvents like toluene or dioxane are often effective with neutral palladium complexes like Pd(PPh₃)₄, while more polar solvents may be better suited for ionic pre-catalysts.[7]

Initial Troubleshooting Steps:

  • Verify Base Activation : Ensure your base is finely powdered to maximize surface area. For carbonate bases, which can be hygroscopic, consider using a freshly opened bottle or drying them in an oven before use.[8]

  • Improve Mixing : Increase the stirring rate to create a fine emulsion in biphasic systems. This dramatically increases the interfacial area where the reaction occurs.

  • Re-evaluate Solvent Choice : If using a single organic solvent with a solid base, ensure it has some capacity to dissolve the boronate species or consider switching to a biphasic system (e.g., Toluene/H₂O, Dioxane/H₂O) which is often more robust.[9][10]

Q2: How do I select the optimal base for my specific substrate and coupling partner?

A: Base selection is a balance between reactivity and compatibility. The ideal base is strong enough to promote efficient transmetalation but mild enough to avoid degrading functional groups on your starting materials or product.

  • For Robust Substrates (No Base-Sensitive Groups):

    • Cesium Carbonate (Cs₂CO₃): Often considered the "gold standard" for difficult couplings. Its superior solubility in many organic solvents compared to other carbonates can lead to faster reaction rates and higher yields.[8][11][12] The "caesium effect" is attributed to both its solubility and the unique properties of the Cs⁺ cation.[12][13]

    • Potassium Phosphate (K₃PO₄): A strong base that is highly effective but generally milder than hydroxides. It is a reliable choice for a wide range of couplings.

  • For Substrates with Sensitive Functional Groups (e.g., esters, α-keto protons):

    • Potassium Carbonate (K₂CO₃): A weaker base that is often sufficient for activating the trivinylboroxin complex while preserving sensitive functionalities.[4] It is a cost-effective and common first choice.

    • Potassium Fluoride (KF): Fluoride ions are believed to activate boronic acids through a unique mechanism, forming a highly nucleophilic fluoroborate species. KF is particularly useful for reactions involving base-labile groups.[3][5]

Below is a summary table to guide your initial selection.

BaseRelative StrengthKey CharacteristicsBest For...
Cs₂CO₃ StrongHigh solubility in organic solvents, often gives superior yields (the "caesium effect").[12][13]Difficult couplings, sterically hindered substrates, general purpose.
K₃PO₄ StrongA reliable and powerful inorganic base.General purpose, when strong activation is needed.
K₂CO₃ ModerateCost-effective, widely used, milder than phosphates/hydroxides.[4]Substrates with moderately sensitive functional groups.
KF MildActivates via fluoride-boron interaction, preserving base-labile groups.[3]Acutely base-sensitive substrates.
NaOH/KOH Very StrongHigh basicity can be effective but increases the risk of side reactions.[3]Specific protocols where high basicity is required and tolerated.
Q3: I am observing significant protodeboronation (loss of the vinyl group) and/or homocoupling of my aryl halide. How can the base and solvent contribute to these side reactions?

A: These side reactions are classic signs of an imbalanced catalytic cycle, where the desired cross-coupling pathway is being outcompeted.

  • Protodeboronation: This is the reaction of the boronic acid with a proton source (often water) to replace the boron group with hydrogen, effectively destroying your reagent.

    • Cause: This side reaction is often exacerbated by excessively strong bases and the presence of abundant water, especially with electron-rich or certain heteroaryl boronic acids.[4] If the transmetalation step is slow, the boronic acid has more time to undergo this decomposition pathway.

    • Solution: Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or KF).[4] While some water is often necessary, using a solvent system with less water (e.g., Dioxane/H₂O 10:1 instead of 4:1) can sometimes help. Ensure your reaction is properly degassed, as oxygen can also play a role in decomposition pathways.[14]

  • Homocoupling: This is the undesired coupling of two molecules of your boronic acid or two molecules of your aryl halide.

    • Cause: Boronic acid homocoupling is often promoted by the presence of oxygen and certain Pd(II) species before the catalytic cycle fully initiates.[9][14] If the transmetalation step is slow relative to other processes, the organopalladium(II) halide intermediate (Ar-Pd-X) may undergo side reactions leading to aryl halide homocoupling.

    • Solution: The most critical step is to rigorously degas your solvent and reaction mixture .[14][15] Purging with argon or nitrogen for 15-30 minutes before adding the catalyst is essential.[15][16] Optimizing the base/solvent combination to speed up the transmetalation step will also inherently suppress homocoupling by ensuring the Ar-Pd-X intermediate is rapidly consumed in the desired pathway.

Visualizing the Process

To better understand the interplay of these components, consider the Suzuki-Miyaura catalytic cycle and a logical troubleshooting workflow.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Activation pd0 Pd(0)L_n pdiia Ar-Pd(II)-X L_n (Oxidative Addition) pd0->pdiia Ar-X pdiib Ar-Pd(II)-OR L_n pdiia->pdiib Base (e.g., OH⁻) product Ar-Vinyl (Product) pdiib->product Reductive Elimination boroxin Trivinylboroxin Pyridine Complex base Base (e.g., K₂CO₃) + H₂O boroxin->base Hydrolysis boronate [Vinyl-B(OH)₃]⁻ ('Ate' Complex) base->boronate Activation boronate->pdiib Transmetalation

Caption: The Suzuki-Miyaura cycle showing base-mediated boroxin activation.

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield cluster_reagents Reagent Validation cluster_conditions Condition Optimization start Low / No Yield check_reagents Are Reagents Valid? (Catalyst, Boroxin, Ar-X) start->check_reagents catalyst Is catalyst active? (Fresh bottle, known good batch) check_reagents->catalyst check_conditions Are Reaction Conditions Optimal? degas Was system rigorously degassed? (Ar/N₂ purge) check_conditions->degas boroxin Is boroxin complex stable? (Proper storage) catalyst->boroxin reagents_ok Reagents OK boroxin->reagents_ok reagents_ok->check_conditions base_choice Is the Base Correct? (Strength & Solubility) degas->base_choice solvent_choice Is the Solvent System Correct? (Polarity & Phase Mixing) base_choice->solvent_choice base_sol Try Cs₂CO₃ for higher solubility and reactivity. base_choice->base_sol base_mild Try KF for sensitive substrates. base_choice->base_mild temp_time Are Temp/Time sufficient? solvent_choice->temp_time solvent_mix Switch to biphasic system (e.g., Toluene/H₂O) with vigorous stirring. solvent_choice->solvent_mix solvent_ratio Adjust water ratio. solvent_choice->solvent_ratio increase_temp Increase temperature moderately. temp_time->increase_temp increase_time Extend reaction time and monitor by LCMS/TLC. temp_time->increase_time

Sources

Technical Support Center: Purification of Products from Reactions with 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purification methodologies concerning products derived from reactions with 2,4,6-trivinylcyclotriboroxane pyridine complex. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into overcoming common purification challenges.

Introduction to Purification Challenges

The this compound is a versatile reagent used in various organic transformations, including Suzuki-Miyaura cross-coupling and polymerization reactions.[1][2][3] The unique structure, containing both vinyl groups and a boroxine ring, can lead to a complex mixture of products, byproducts, and unreacted starting materials.[1][4] Effective purification is therefore critical for isolating the desired compound with high purity. This guide will walk you through common issues and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my reaction mixture?

A1: The impurity profile can be quite diverse and depends on the specific reaction conditions. However, some common impurities include:

  • Homocoupled Byproducts: Arising from the coupling of two boronic acid molecules. This is often exacerbated by the presence of oxygen.[5]

  • Protodeborylation Products: Hydrolysis of the boronic acid or its derivatives, leading to the replacement of the boron moiety with a hydrogen atom.[5] This is a common issue with heteroaryl boronic acids.[5]

  • Unreacted Starting Materials: Including the this compound and any coupling partners.

  • Boronic Acid Trimers (Boroxines): Free boronic acids can exist in equilibrium with their cyclic trimer anhydrides, which can complicate purification and analysis.[6][7]

  • Residual Palladium Catalyst: From cross-coupling reactions.

  • Pyridine: From the complex itself or used as a solvent/base.

Q2: What is a good first-pass purification strategy for my crude product?

A2: For many small-molecule products, a multi-step approach is often most effective:

  • Aqueous Workup: Start with an aqueous extraction to remove water-soluble impurities like salts and excess pyridine. An acidic wash (e.g., with dilute HCl) can help remove basic impurities, while a basic wash (e.g., with saturated NaHCO₃) can remove acidic byproducts.

  • Filtration through a Short Plug of Silica Gel: This can remove baseline impurities and residual palladium catalyst.

  • Column Chromatography: This is often the primary purification method. The choice of stationary and mobile phase is crucial and is discussed in detail in the Troubleshooting Guide.

  • Recrystallization or Trituration: If your product is a solid, recrystallization from a suitable solvent system can significantly improve purity.[8][9] For oils or stubborn solids, trituration with a non-polar solvent like hexane can sometimes induce crystallization or wash away impurities.[6]

Q3: My boronic acid product seems to be sticking to the silica gel column. What can I do?

A3: This is a very common issue with boronic acids and their derivatives due to the polar nature of the B-O bonds.[6][8] Here are several strategies to mitigate this:

  • Use Neutral Alumina: In some cases, switching to a neutral alumina stationary phase can reduce the interaction between the boronic acid and the support, allowing for better elution.[8]

  • Modify the Silica Gel: Impregnating the silica gel with boric acid has been shown to be effective for the purification of pinacol boronic esters by suppressing over-adsorption.[10]

  • Convert to a Boronate Ester: If the free boronic acid is proving difficult to purify, consider converting it to a more stable and less polar boronate ester (e.g., a pinacol ester).[6] These derivatives often chromatograph more cleanly and can be hydrolyzed back to the boronic acid if necessary.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield After Purification - Product co-eluting with a byproduct.- Decomposition on the column.- Incomplete extraction from the aqueous phase.- Optimize the solvent gradient in your column chromatography.- Consider using a less acidic stationary phase like neutral alumina.[8]- Perform a back-extraction of the aqueous layers to recover any dissolved product.
Product is an Oil and Won't Solidify - Presence of residual solvent.- The product is inherently an oil at room temperature.- Impurities are preventing crystallization.- Dry the product under high vacuum.- Attempt trituration with a non-polar solvent like hexane to induce solidification.[6]- If impurities are suspected, further purification by chromatography may be necessary.
Multiple Spots on TLC, Even After Column Chromatography - The product may be unstable under the TLC conditions.- Isomers may be present.- The presence of boroxine trimers in equilibrium with the monomeric boronic acid.[6]- Run the TLC quickly and with fresh eluent.- Consider derivatization to a more stable compound before analysis.- Adding a small amount of water to the NMR sample can sometimes hydrolyze boroxines, leading to a cleaner spectrum.[6]
NMR Spectrum is Broad or Complex - Paramagnetic impurities (e.g., residual palladium).- Aggregation of the product.- Presence of rotamers or atropisomers.- Filter the crude product through a plug of Celite or a short silica column before NMR analysis.- Try acquiring the spectrum at a higher temperature to potentially resolve broad signals.- For atropisomers, variable temperature NMR may be necessary for full characterization.

Detailed Experimental Protocol: Column Chromatography of a Suzuki-Miyaura Cross-Coupling Product

This protocol provides a general guideline for the purification of a biaryl product from a Suzuki-Miyaura reaction using the this compound.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Glass column

  • Thin Layer Chromatography (TLC) plates

  • Collection tubes

Procedure:

  • Preparation of the Crude Sample:

    • After the aqueous workup, dissolve the crude product in a minimal amount of DCM.

    • Add a small amount of silica gel to the solution and concentrate it in vacuo to obtain a dry, free-flowing powder. This is known as "dry loading" and generally leads to better separation.

  • Packing the Column:

    • Secure the glass column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Loading the Sample:

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin eluting with your starting solvent system, collecting fractions in test tubes.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your product.

  • Monitoring the Separation:

    • Spot each fraction on a TLC plate and visualize under a UV lamp and/or with a suitable stain (e.g., potassium permanganate).

    • Combine the fractions containing the pure product.

  • Isolation:

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of products from reactions involving this compound.

PurificationWorkflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Polishing Crude Reaction Mixture Crude Reaction Mixture Aqueous Extraction Aqueous Extraction Crude Reaction Mixture->Aqueous Extraction Remove water-soluble impurities Crude Product Crude Product Aqueous Extraction->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Fraction Collection & TLC Analysis Fraction Collection & TLC Analysis Column Chromatography->Fraction Collection & TLC Analysis Separation based on polarity Combined Pure Fractions Combined Pure Fractions Fraction Collection & TLC Analysis->Combined Pure Fractions Recrystallization/Trituration Recrystallization/Trituration Combined Pure Fractions->Recrystallization/Trituration Purified Product Purified Product Recrystallization/Trituration->Purified Product High purity solid

Caption: General purification workflow for products from reactions with this compound.

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). Retrieved from [Link]

  • Well-controlled polymerization of tri-vinyl dynamic covalent boroxine monomer: one dynamic covalent boroxine moiety toward a tunable penta-responsive polymer - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Element-selective gas chromatographic detection and determination of organoboron compounds - Analyst (RSC Publishing). (n.d.). Retrieved from [Link]

  • Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).
  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters | Chemistry Letters | Oxford Academic. (n.d.). Retrieved from [Link]

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry - Reddit. (n.d.). Retrieved from [Link]

  • Methods for extracting boron from an organic solution - Google Patents. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Radical Polymerization of Vinyl Boronate Involving Backbiting Chain Transfer and Post-Polymerization Oxidation Affording Branched Poly(vinyl alcohol)s | Polymer Science | ChemRxiv | Cambridge Open Engage. (2024, April 2). Retrieved from [Link]

  • Vinyl boronate polymers with dynamic exchange properties - RSC Publishing. (n.d.). Retrieved from [Link]

  • Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters - MDPI. (n.d.). Retrieved from [Link]

  • Workup Tricks: Reagents. (n.d.). Retrieved from [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013, April 3). Retrieved from [Link]

  • Organoboron chemistry - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Tips on increasing yield of Miyaura coupling reaction? : r/OrganicChemistry - Reddit. (n.d.). Retrieved from [Link]

  • Vinylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (n.d.). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • recent advances in photoinduced synthetic approaches to organoboron compounds - NIH. (n.d.). Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (n.d.). Retrieved from [Link]

  • Novel Discotic Boroxines: Synthesis and Mesomorphic Properties - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Hexagonal boron nitride stationary phase for gas chromatography - PubMed. (2018, September 14). Retrieved from [Link]

  • Activation of diboron reagents: The development of mild conditions for the synthesis of unique organoboron compounds - OSF. (2017, August 7). Retrieved from [Link]

  • Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids1 | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • Purification method of pyridine and pyridine derivatives - Google Patents. (n.d.).
  • Purification of boronic acids? : r/chemistry - Reddit. (n.d.). Retrieved from [Link]

  • Process for the preparation of organo boron compounds - Google Patents. (n.d.).
  • Q3C (R8): Impurities: guideline for residual solvents | EMA. (2020, May 4). Retrieved from [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. (2024, April 26). Retrieved from [Link]

  • ICH Q3C (R9) Guideline on impurities - EMA. (2024, April 5). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Substituted Styrenes via Trivinylboroxin Pyridine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted styrenes using 2,4,6-Trivinylboroxin Pyridine Complex. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the Suzuki-Miyaura cross-coupling reaction for this powerful transformation. Trivinylboroxin pyridine complex is a highly effective and bench-stable reagent that serves as a synthetic equivalent for the otherwise unstable vinylboronic acid, making it an invaluable tool in modern organic synthesis.[1][2]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and mechanistic insights, reflecting our field-proven experience. Our goal is to empower you to diagnose experimental challenges, optimize your reaction conditions, and achieve consistent, high-yield results.

Frequently Asked Questions (FAQs)

Q1: What is trivinylboroxin pyridine complex and why is it used instead of vinylboronic acid?

A1: Trivinylboroxin pyridine complex is a stable, solid cyclic anhydride of vinylboronic acid, complexed with pyridine.[3][4] Vinylboronic acid itself is notoriously unstable and prone to polymerization upon attempted isolation.[2] The boroxin structure provides excellent bench stability, while the pyridine complex enhances this stability. Under the aqueous basic conditions of a Suzuki-Miyaura coupling, the complex hydrolyzes in situ to generate three equivalents of the reactive vinylboronic acid, making it an atom-economical and convenient vinylating agent.[2]

Q2: How should I store and handle the trivinylboroxin pyridine complex?

A2: The reagent should be stored in a tightly sealed container under an inert atmosphere and refrigerated at low temperatures (typically -20°C is recommended).[4][] While it is a bench-stable solid, prolonged exposure to atmospheric moisture can lead to gradual hydrolysis and degradation, impacting its reactivity. Always handle the reagent quickly and reseal the container promptly.

Q3: Can I use aryl chlorides as coupling partners with this reagent?

A3: Yes, but it is more challenging than using aryl bromides or iodides. The oxidative addition of aryl chlorides to the palladium(0) catalyst is significantly slower. To achieve good yields with aryl chlorides, you will likely need to employ more specialized catalytic systems, such as those using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in combination with a suitable palladium precatalyst.[6]

Q4: Is it necessary to degas the solvent for this reaction?

A4: Absolutely. The active catalyst in the Suzuki-Miyaura cycle is a palladium(0) species, which is highly sensitive to oxidation by atmospheric oxygen. Failure to properly degas the reaction solvent is a common cause of low or no product yield, as the catalyst is rapidly converted to an inactive palladium(II) state.[7][8] Common degassing methods include sparging with an inert gas (N₂ or Ar) for 20-30 minutes or using several freeze-pump-thaw cycles.

Troubleshooting Guide

Unexpected results are a part of research. This section is designed to help you diagnose and resolve common issues encountered during the synthesis of substituted styrenes using trivinylboroxin pyridine.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Pd(0) catalyst has been oxidized.• Ensure all solvents, including water, are rigorously degassed.[7][8] • Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction setup and duration. • Use fresh, high-quality palladium sources. Older bottles of precatalysts like Pd₂(dba)₃ can exhibit reduced activity.[8]
2. Inefficient Oxidative Addition: The aryl halide (especially chloride or electron-rich bromide) is not reacting with the catalyst.• Increase the reaction temperature.[9] • Switch to a more active catalytic system. Use bulky, electron-rich ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) with a suitable Pd source (e.g., Pd(OAc)₂ or Pd₂(dba)₃).[6]
3. Reagent Degradation: The trivinylboroxin pyridine complex has hydrolyzed due to improper storage.• Use a fresh bottle of the reagent or one that has been properly stored at -20°C.[4][]
4. Incorrect Base or Stoichiometry: The base is not strong enough, or an incorrect amount was used.• K₂CO₃ or Na₂CO₃ are typically effective. Ensure at least 2-3 equivalents are used.[2][9] • The base must be fully dissolved (in the aqueous phase) to be effective. Ensure adequate stirring.
Significant Side Product Formation 1. Homocoupling of Aryl Halide: Two molecules of the aryl halide couple to form a biaryl byproduct.• This is often caused by oxygen in the reaction. Improve degassing procedures.[8] • Lower the catalyst loading. • The use of bulky phosphine ligands can suppress homocoupling.[8]
2. Protodeboronation: The vinylboronic acid intermediate reacts with a proton source to yield ethylene, or the aryl halide is reduced (dehalogenation).• This can occur if the reaction is run for too long or at excessively high temperatures. Monitor the reaction by TLC or GC-MS and stop it upon completion. • Ensure the base is not overly harsh and that the water used is of good quality. Using less harsh conditions can mitigate this issue.[8]
3. Product Polymerization: The substituted styrene product polymerizes under the reaction conditions.• Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable rate. • Minimize reaction time. • Consider adding a radical inhibitor (like BHT or hydroquinone) to the workup procedure if polymerization during isolation is suspected.
Difficulty in Product Purification 1. Contamination with Boron Byproducts: Boric acid and other boron-containing species are present in the crude product.• Perform an aqueous workup with an acidic wash (e.g., 1M HCl) to remove basic impurities, followed by a basic wash (e.g., sat. NaHCO₃) to remove acidic boron species. • A wash with a diol solution (e.g., pinacol or sorbitol) can complex with boronic acids, increasing their water solubility.
2. Residual Palladium Catalyst: The product is discolored (gray or black) due to palladium contamination.• Filter the crude organic solution through a pad of Celite® or silica gel before concentration. • For persistent contamination, consider treatment with a palladium scavenger.
3. Product Loss During Isolation: The product is volatile or polymerizes on the rotovap or during column chromatography.• Concentrate the product at reduced temperature and pressure. • For chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent. Perform the chromatography quickly to minimize contact time.

Mechanistic Insights and Key Considerations

A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Vinyl Ar-Pd(II)L₂-Vinyl Transmetal->PdII_Vinyl RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-Vinyl (Product) RedElim->Product Boroxin Trivinylboroxin (Pyridine) BoronicAcid Vinyl-B(OH)₂ Boroxin->BoronicAcid H₂O, Base (in situ hydrolysis) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal ArylHalide Ar-X ArylHalide->OxAdd Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory CheckYield Low or No Yield? Start->CheckYield CheckPurity Complex Mixture / Side Products? CheckYield->CheckPurity No Catalyst Verify Catalyst Activity: 1. Degas Solvents Thoroughly 2. Use Fresh Pd Source 3. Inert Atmosphere CheckYield->Catalyst Yes Homocoupling Homocoupling Observed? - Improve Degassing - Use Bulky Ligand CheckPurity->Homocoupling Yes Deboron Protodeboronation? - Reduce Reaction Time/Temp - Check Base CheckPurity->Deboron Other Side Products Conditions Optimize Conditions: 1. Increase Temperature 2. Change Ligand/Catalyst System 3. Check Base Stoichiometry Catalyst->Conditions Still Low Yield Success Problem Solved Conditions->Success Homocoupling->Success Deboron->Success

Caption: A decision tree for troubleshooting common reaction failures.

Validated Experimental Protocol

This general procedure has been shown to be effective for a range of aryl bromides. Modifications may be necessary for particularly challenging substrates.

Synthesis of a Generic Substituted Styrene

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), 2,4,6-trivinylboroxin pyridine complex (0.5 mmol, 0.5 equiv, providing 1.5 equiv of vinyl groups), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (N₂ or Ar) three times to ensure an inert atmosphere.

  • Solvent Addition: Via syringe, add previously degassed solvents. A common system is a 4:1 mixture of 1,2-dimethoxyethane (DME) and water (total volume to make the reaction ~0.1 M in the aryl halide). [2]5. Reaction: Lower the flask into a preheated oil bath and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature. Purify the crude residue by flash column chromatography on silica gel to afford the pure substituted styrene.

References

  • Yin, L., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. PMC - NIH. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Cravotto, G., et al. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

  • Thermo Fisher Scientific. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]

  • Request PDF. Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. ResearchGate. [Link]

  • O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Google Patents.
  • Kerins, F., & O'Shea, D. F. (2002). Generation of Substituted Styrenes via Suzuki Cross-Coupling of Aryl Halides with 2,4,6-Trivinylcyclotriboroxane. ResearchGate. [Link]

  • MPG.PuRe. General information: Styrene and 2-vinylpyridine were purchased from Sigma-Aldrich and filtered through. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Mondal, A., et al. (2024). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. NIH. [Link]

  • ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Link]

  • ResearchGate. Optimization of the conditions for the Suzuki–Miyaura coupling reaction. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • ACS Green Chemistry. Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. [Link]

  • Request PDF. Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. ResearchGate. [Link]

  • Larhed, M., et al. (2009). Synthesis of styrenes by palladium(II)-catalyzed vinylation of arylboronic acids and aryltrifluoroborates by using vinyl acetate. PubMed. [Link]

  • Request PDF. Synthesis of para-Substituted Styrenes. ResearchGate. [Link]

Sources

Technical Support Center: 2,4,6-Trivinylcyclotriboroxane Pyridine Complex and Vinylboronic Acid Handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,4,6-Trivinylcyclotriboroxane pyridine complex and its derivative, vinylboronic acid. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges associated with the handling, storage, and use of these versatile but sensitive reagents. The primary focus is on preventing the unwanted polymerization of vinylboronic acid, a common issue that can significantly impact experimental outcomes.

Troubleshooting Guide: Preventing and Reversing Vinylboronic Acid Polymerization

The generation of vinylboronic acid from its stable precursor, this compound, is a critical step for its use in various synthetic applications, including Suzuki-Miyaura cross-coupling reactions.[1][2][3] However, the monomeric vinylboronic acid is prone to polymerization, which can lead to decreased reactivity, inaccurate quantification, and failed reactions. This guide provides a systematic approach to troubleshooting common issues.

Common Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Vinylboronic Acid Monomer Incomplete hydrolysis of the boroxine trimer.Ensure complete dissolution of the this compound in a suitable solvent (e.g., methanol) before hydrolysis.[2] The hydrolysis of boroxines to boronic acids is a reversible process influenced by water concentration.[4][5] Use a sufficient excess of water to drive the equilibrium towards the monomeric boronic acid.
Precipitation of an Insoluble White Solid During Reaction or Storage Polymerization of vinylboronic acid. This can be initiated by heat, light, or the presence of radical initiators.Store vinylboronic acid solutions at low temperatures (2-8°C) under an inert atmosphere.[6] For longer-term storage, consider converting it back to a more stable form, such as a boronate ester (e.g., pinacol ester) or storing it under refrigeration as a solution with a polymerization inhibitor.[7][8]
Inconsistent Results in Suzuki Coupling Reactions Presence of polymeric vinylboronic acid, which is less reactive. Protodeboronation (loss of the boronic acid group).[9]Use freshly prepared vinylboronic acid for reactions. If polymerization is suspected, attempt to depolymerize by gentle heating in a suitable solvent with a small amount of water, though prevention is preferable. To minimize protodeboronation, use milder bases (e.g., K₂CO₃, KF) and consider anhydrous conditions if the reaction allows.[9]
Difficulty in Purifying Vinylboronic Acid Co-precipitation of oligomers and polymers with the desired monomer.Purification of boronic acids can be challenging.[10] Recrystallization from a suitable solvent system can be effective.[10] Alternatively, derivatization to a more stable, crystalline adduct (e.g., with diethanolamine) can facilitate purification, followed by regeneration of the free boronic acid.[11][12]
Experimental Workflow for Depolymerization and Use

DepolymerizationWorkflow cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_usage Immediate Use cluster_troubleshooting Troubleshooting Polymerization Start Start with 2,4,6-Trivinylcyclotriboroxane Pyridine Complex Dissolve Dissolve in Anhydrous Solvent (e.g., THF, Dioxane) Start->Dissolve Hydrolyze Add Water to Hydrolyze Boroxine to Boronic Acid Dissolve->Hydrolyze Equilibrium Equilibrium favors Monomeric Vinylboronic Acid Hydrolyze->Equilibrium Use Use Freshly Prepared Vinylboronic Acid Solution in Subsequent Reaction Equilibrium->Use Polymerization Observe Polymerization? (Insoluble solid) Use->Polymerization Inhibitor Add Polymerization Inhibitor (e.g., Phenothiazine, Hydroquinone) Polymerization->Inhibitor Yes Store Store at 2-8°C under Inert Atmosphere Polymerization->Store No Inhibitor->Store EquilibriumDiagram Trimer 2,4,6-Trivinylcyclotriboroxane (Boroxine Trimer) Monomer Vinylboronic Acid (Monomer) Trimer->Monomer + 3 H₂O (Hydrolysis) Monomer->Trimer - 3 H₂O (Dehydration) Polymer Poly(vinylboronic acid) (Insoluble Polymer) Monomer->Polymer Polymerization (Heat, Light, Radicals)

Caption: The equilibrium between the stable trimer, the reactive monomer, and the undesirable polymer.

Q4: I suspect my vinylboronic acid has polymerized. Can I salvage it?

Salvaging polymerized vinylboronic acid is difficult and often not recommended due to the potential for incomplete depolymerization and the presence of oligomeric species that can interfere with subsequent reactions. However, in some cases, gentle heating of the polymer in a solvent with a controlled amount of water can partially reverse the process by shifting the equilibrium back towards the monomer. The success of this approach is highly variable. The best practice is to prevent polymerization in the first place.

Q5: What are the optimal storage conditions for the this compound?

The this compound is significantly more stable than vinylboronic acid. It should be stored in a tightly sealed container in a cool (2-8°C), dry place, away from light and moisture. [6]Storing it under an inert atmosphere is also good practice to ensure its long-term stability and reactivity.

Experimental Protocols

Protocol 1: In-Situ Generation of Vinylboronic Acid from this compound

This protocol describes the hydrolysis of the boroxine complex to generate a fresh solution of vinylboronic acid for immediate use in a subsequent reaction (e.g., Suzuki-Miyaura coupling).

Materials:

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)

  • Deionized water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry flask under an inert atmosphere, add the this compound (1.0 equivalent based on the desired amount of vinylboronic acid monomer).

  • Add the anhydrous solvent to dissolve the complex completely. The amount of solvent should be appropriate for the subsequent reaction.

  • Add deionized water (at least 3.0 equivalents, but often a larger excess is used as a co-solvent in the reaction) to the solution with stirring.

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete hydrolysis of the boroxine to vinylboronic acid.

  • The resulting solution contains the monomeric vinylboronic acid and is ready for the addition of other reaction components (e.g., aryl halide, palladium catalyst, and base).

Protocol 2: Stabilization of Vinylboronic Acid for Short-Term Storage

If a solution of vinylboronic acid must be prepared and stored for a short period, the addition of a polymerization inhibitor is crucial.

Materials:

  • Freshly prepared vinylboronic acid solution (from Protocol 1)

  • Polymerization inhibitor (e.g., Phenothiazine or Hydroquinone)

Procedure:

  • Prepare the vinylboronic acid solution as described in Protocol 1.

  • To the solution, add a catalytic amount of the polymerization inhibitor (e.g., 100-200 ppm of phenothiazine).

  • Stir to dissolve the inhibitor completely.

  • Store the solution in a tightly sealed container, protected from light, at 2-8°C under an inert atmosphere.

  • It is recommended to use the stabilized solution within 24-48 hours for best results.

References

  • Aaron Chemicals LLC. (2025).
  • Hall, D. G. (2011).
  • Ishiyama, T., & Miyaura, N. (2004). Metal-Catalyzed Borylation of Alkanes and Arenas via C-H Activation for Synthesis of Boronic Esters. Journal of Organometallic Chemistry, 689(24), 4196-4202.
  • Kubota, K., & Ito, H. (2019). Boroxine-Based Self-Healing Materials.
  • Li, Y., et al. (2018). Hydrostability of Boroxines.
  • Molander, G. A., & Trice, S. L. J. (2012). Organotrifluoroborates: A New Class of Nucleophilic Boron Reagents for Cross-Coupling Reactions. Accounts of Chemical Research, 45(2), 315-326.
  • Snyder, R., et al. (2010). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 132(42), 14753-14755.
  • Sigma-Aldrich. (n.d.). Vinylboronic acid pinacol ester.
  • Smolecule. (n.d.). This compound.
  • ResearchGate. (2016).
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Chemsrc. (2025). Vinylboronic acid.
  • Wikipedia. (n.d.). Boronic acid.
  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • National Center for Biotechnology Information. (n.d.). Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers.
  • Google Patents. (n.d.). Method for synthetizing vinyl boronic acid ester.
  • Royal Society of Chemistry. (n.d.). Vinyl boronate polymers with dynamic exchange properties.
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). Vinylboronic anhydride pyridine complex 95%.
  • ChemicalBook. (2023). This compound.

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How to handle and store 2,4,6-Trivinylcyclotriboroxane pyridine complex safely

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4,6-Trivinylcyclotriboroxane pyridine complex (TVB-Py). This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and effective use of this versatile reagent. The following content is structured in a question-and-answer format to directly address potential issues and provide actionable solutions based on established safety protocols and chemical principles.

Section 1: Frequently Asked Questions (FAQs) on Safety & Handling

Q1: What are the primary hazards associated with this compound?

A1: This compound is classified as a hazardous substance and presents several risks that necessitate careful handling. The primary hazards are:

  • Skin and Eye Irritation: Direct contact with the solid powder or its solutions can cause serious eye irritation and skin irritation.[1]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]

  • Flammability: It is a combustible solid and can burn if ignited, potentially emitting corrosive and toxic fumes such as oxides of boron, carbon monoxide, carbon dioxide, and nitrogen oxides.[1][2]

All operations involving this compound must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: A multi-layered approach to PPE is required to minimize exposure. The causality behind each choice is to create a barrier against the specific hazards of irritation and dust inhalation.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against accidental splashes of solutions or airborne dust particles causing severe eye irritation.
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Prevents direct skin contact, which can lead to irritation.[1]
Body Protection A flame-resistant lab coat, fully fastened.Protects skin on the arms and body from contact and provides a layer of protection from fire hazards.
Respiratory Use only in a well-ventilated area, typically a fume hood.[1]Prevents inhalation of dust, which can cause respiratory irritation.
Q3: How should I properly store this compound to ensure its stability and safety?

A3: Proper storage is critical to maintaining the reagent's integrity and preventing hazardous situations. The compound's stability is influenced by temperature, atmosphere, and moisture.

  • Temperature: Store in a cool, dry area.[1] Several suppliers recommend storing it in a freezer at temperatures around -20°C.[3][4]

  • Atmosphere: For long-term storage, it is best practice to store the compound under an inert atmosphere, such as nitrogen.[5] This mitigates the risk of oxidation and hydrolysis.

  • Container: Always keep the container tightly sealed to prevent moisture ingress and contamination.[1][3]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[2][3]

The rationale for these conditions is to prevent the degradation of the compound. The B-O bonds in the cyclotriboroxane ring can be susceptible to hydrolysis, and the vinyl groups can undergo unwanted polymerization or oxidation, especially when exposed to air, moisture, or incompatible chemicals.[3]

Section 2: Experimental Troubleshooting Guide

Q4: I opened a new bottle and the powder is not pure white. Is it still usable?

A4: It is common for this compound to appear as a powder ranging in color from white to orange to green.[3] This color variation does not necessarily indicate degradation. However, if you observe a significant color change from its initial state upon receipt, or if the material appears clumped, gummy, or has poor solubility in methanol, it may be a sign of degradation (e.g., hydrolysis or polymerization). In such cases, it is prudent to perform a small-scale test reaction to validate its efficacy before committing to a large-scale experiment.

Q5: My Suzuki-Miyaura coupling reaction is not working. Could the this compound be the problem?

A5: Yes, reagent integrity is a common cause of reaction failure. This compound is primarily a source of vinylboronic acid for cross-coupling reactions.[6] Its effectiveness can be compromised by:

  • Improper Storage: Exposure to moisture and air can lead to hydrolysis of the boroxane ring and potential oxidation or polymerization of the vinyl groups. This reduces the amount of active reagent available for your reaction.

  • Age: Over time, even under ideal storage conditions, slow degradation can occur.

Troubleshooting Steps:

  • Confirm Storage Conditions: Ensure the reagent has been stored according to the recommendations (cool, dry, sealed, inert atmosphere).

  • Run a Control Reaction: Test the reagent in a known, reliable reaction to confirm its activity.

  • Use a Fresh Batch: If in doubt, the most reliable solution is to use a new, unopened bottle of the reagent.

The following diagram outlines a decision-making workflow for troubleshooting reagent-related reaction failures.

Caption: Troubleshooting workflow for reagent-related issues.

Section 3: Emergency Procedures & Disposal

Q6: What is the correct procedure for cleaning up a small spill of the solid compound?

A6: For small, dry spills, follow this protocol to minimize dust generation and exposure.[1]

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE (goggles, gloves, lab coat).

  • Contain the Spill: Prevent the powder from spreading further.

  • Clean-Up:

    • DO NOT use a dry brush or create dust clouds.

    • Gently sweep up the material using a soft brush and dustpan or use a vacuum cleaner equipped with a HEPA filter.

    • Place the spilled material into a clean, dry, sealable, and clearly labeled container for hazardous waste.[1]

  • Decontaminate: Wipe the spill area with a damp cloth. Collect the cloth as solid hazardous waste.

  • Wash Hands: Wash hands thoroughly with soap and water after cleanup is complete.

Q7: What should I do in case of accidental skin or eye contact?

A7: Immediate action is crucial to mitigate irritation.

  • Skin Contact: Immediately flush the affected skin with plenty of running water and soap. If irritation persists, seek medical attention.[1] Remove any contaminated clothing and wash it before reuse.

  • Eye Contact: Immediately flush the eyes with copious amounts of fresh, running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

Q8: How must I dispose of waste containing this compound?

A8: This compound and any materials contaminated with it must be treated as hazardous waste.[7] Under no circumstances should it be disposed of in regular trash or down the drain. [7][8]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste.[1][7]

    • Solid Waste: Includes unused reagent, contaminated gloves, weighing paper, and spill cleanup materials.

    • Liquid Waste: Includes reaction mixtures and solvent rinses from cleaning glassware.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7]

  • Storage: Store sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials.

  • Collection: Follow your institution's specific procedures for hazardous waste collection by the Environmental Health & Safety (EHS) department or a licensed contractor.[5]

The following diagram illustrates the proper waste disposal workflow.

Caption: Hazardous waste disposal workflow for TVB-Py.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide for Researchers: 2,4,6-Trivinylcyclotriboroxane Pyridine Complex vs. Potassium Vinyltrifluoroborate in Vinylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the vinylating agent is a critical parameter that can significantly influence reaction efficiency, substrate scope, and overall synthetic strategy. Among the plethora of available reagents, the 2,4,6-trivinylcyclotriboroxane pyridine complex and potassium vinyltrifluoroborate have emerged as two of the most prominent and versatile sources of the vinyl group. This guide offers a comprehensive, in-depth comparison of these two reagents, providing researchers, scientists, and drug development professionals with the necessary technical insights and experimental data to make informed decisions for their specific synthetic challenges.

Introduction to the Vinylation Reagents

This compound , often referred to as vinylboronic anhydride pyridine complex, is a stable, solid material that serves as a convenient precursor to vinylboronic acid.[1] Structurally, it is a cyclic trimer of vinylboronic acid, stabilized through coordination with pyridine.[2] This complex is particularly valued for its ability to generate three equivalents of the reactive vinylboronic acid in situ under the aqueous basic conditions typical of Suzuki-Miyaura cross-coupling reactions.[1]

Potassium vinyltrifluoroborate is a crystalline, air- and water-stable salt that has gained widespread adoption in organic synthesis.[3][4] Its exceptional stability makes it remarkably easy to handle and store for extended periods without degradation.[3] The trifluoroborate moiety confers a tetracoordinate structure on the boron atom, which masks the inherent reactivity of the C-B bond, rendering it a protected form of boronic acid that can be unmasked under reaction conditions.[5][6]

Physical and Chemical Properties: A Head-to-Head Comparison

A summary of the key physical and chemical properties of both reagents is presented in the table below, providing a quick reference for their handling and storage requirements.

PropertyThis compoundPotassium Vinyltrifluoroborate
CAS Number 95010-17-6[2]13682-77-4[7]
Molecular Formula C₁₁H₁₄B₃NO₃[2]C₂H₃BF₃K[8]
Molecular Weight 240.67 g/mol 133.95 g/mol [8]
Appearance White to orange to green powder/solid[2][9]White to yellow solid[7]
Melting Point ~44 °C[2]240 - 242 °C[7]
Solubility Soluble in methanol[10]Soluble in polar organic solvents[5]
Stability Bench-stable solid[1]Exceptionally stable to air and water; can be stored for years without decomposition[3]
Storage Store in a cool, dry area; freezer storage recommended[2][8]Keep containers tightly closed in a dry, cool, and well-ventilated place[7]

Performance in Suzuki-Miyaura Cross-Coupling Reactions

Both reagents are highly effective in Suzuki-Miyaura cross-coupling reactions for the synthesis of styrenes and other vinylated compounds. However, their performance can vary depending on the specific reaction conditions and substrates.

This compound: This reagent has demonstrated broad functional group tolerance in the vinylation of a diverse range of ortho-, meta-, and para-substituted aryl rings.[1] A key advantage is its atom economy, as it can deliver three equivalents of the vinyl group.[1] However, this also means that in reactions where precise stoichiometry is critical, the in situ generation of the active species might require careful optimization. The typical catalyst system involves Pd(PPh₃)₄ with a carbonate base in a dimethoxyethane/water solvent system.[1]

Potassium Vinyltrifluoroborate: This reagent is lauded for its high reactivity and the broad scope of its coupling partners, which include aryl and heteroaryl chlorides, bromides, iodides, and triflates.[4][7][11] The reactions are generally high-yielding and tolerate a wide array of functional groups.[4][7] Optimized conditions often involve a palladium catalyst such as PdCl₂ with a phosphine ligand like PPh₃, and a base such as Cs₂CO₃ in a THF/water mixture.[7][12]

The following table summarizes representative yields from the literature for the Suzuki-Miyaura coupling of various aryl halides with each reagent. It is important to note that these are not from a direct comparative study and reaction conditions may vary.

Aryl HalideVinylation ReagentCatalyst SystemBaseSolventYield (%)Reference
4'-BromoacetophenonePotassium VinyltrifluoroboratePdCl₂/PPh₃Cs₂CO₃THF/H₂O85[7]
4-BromoanisolePotassium VinyltrifluoroboratePdCl₂/PPh₃Cs₂CO₃THF/H₂O72[7]
2'-BromoacetanilideThis compoundPd(PPh₃)₄K₂CO₃DME/H₂O95[1]
4-BromobenzonitrileThis compoundPd(PPh₃)₄K₂CO₃DME/H₂O98[1]

Experimental Protocols

To provide a practical guide for researchers, detailed, step-by-step methodologies for a representative Suzuki-Miyaura cross-coupling reaction using each reagent are outlined below.

Protocol 1: Vinylation using Potassium Vinyltrifluoroborate

This protocol is adapted from the work of Molander and Brown for the synthesis of 1-(4-vinyl-phenyl)-ethanone.[7]

Materials:

  • 4'-Bromoacetophenone (1.00 mmol, 199 mg)

  • Potassium vinyltrifluoroborate (1.00 mmol, 134 mg)

  • Palladium(II) chloride (PdCl₂) (0.02 mmol, 3.5 mg)

  • Triphenylphosphine (PPh₃) (0.06 mmol, 16 mg)

  • Cesium carbonate (Cs₂CO₃) (3.00 mmol, 978 mg)

  • Tetrahydrofuran (THF)/Water (9:1 mixture, 2 mL)

  • Dichloromethane (for extraction)

  • n-Pentane/Ether (for chromatography)

Procedure:

  • To a sealed tube, add 4'-bromoacetophenone, potassium vinyltrifluoroborate, PdCl₂, PPh₃, and Cs₂CO₃.

  • Add the THF/H₂O (9:1) solvent mixture to the tube.

  • Seal the tube and heat the reaction mixture to 85 °C under a nitrogen atmosphere.

  • Stir the reaction at 85 °C for 22 hours.

  • Cool the reaction mixture to room temperature and dilute with water (3 mL).

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers and remove the solvent in vacuo.

  • Purify the crude product by silica gel chromatography (eluting with 20:1 n-pentane:ether) to yield the desired product.

Protocol 2: Vinylation using this compound

This protocol is a general procedure based on the conditions reported for the use of the trivinylboroxane complex.[1]

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (0.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01 - 0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Dimethoxyethane (DME)/Water (solvent mixture)

  • Ethyl acetate (for extraction)

Procedure:

  • In a reaction vessel, combine the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed DME/water solvent mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to the desired temperature (typically 80-100 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent such as ethyl acetate.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Mechanistic Insights and Workflow Visualization

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of vinylating agent primarily influences the transmetalation step.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Vinyl(L_n) Ar-Pd(II)-Vinyl(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Vinyl(L_n) Transmetalation (Vinyl-B / Base) Ar-Vinyl Ar-Vinyl Ar-Pd(II)-Vinyl(L_n)->Ar-Vinyl Reductive Elimination Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Aryl Halide - Vinylboron Reagent - Base B Add Degassed Solvent A->B C Add Catalyst System: - Palladium Precatalyst - Ligand (if needed) B->C D Heat Reaction under Inert Atmosphere C->D E Monitor Progress (TLC, GC-MS) D->E F Aqueous Workup & Extraction E->F G Purification (e.g., Chromatography) F->G H Isolated Product G->H

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling Considerations

Safe laboratory practice is paramount when working with any chemical reagent. The safety profiles of the two vinylating agents present some differences.

This compound: This compound is a flammable solid and may cause skin and eye irritation. [2][8]It is crucial to handle it in a well-ventilated area, away from heat, sparks, and open flames. [2][8]Personal protective equipment, including gloves, safety glasses, and a dust respirator, should be worn. [3]In case of a spill, dry clean-up procedures should be used to avoid generating dust. [3] Potassium Vinyltrifluoroborate: This reagent is classified as a corrosive solid that can cause severe skin burns and eye damage. [7]It is essential to wear appropriate protective gloves, clothing, and eye/face protection. [7]Handling should be done under a chemical fume hood. [7]Although generally stable, it should be stored away from strong oxidizing and reducing agents. [7]

Concluding Remarks for the Practicing Scientist

The choice between the this compound and potassium vinyltrifluoroborate will ultimately depend on the specific requirements of the synthesis.

Choose this compound when:

  • Atom economy is a primary consideration, as it provides three vinyl equivalents.

  • The in situ generation of vinylboronic acid is desired to circumvent the handling of the unstable monomer.

  • The reaction conditions are compatible with the presence of pyridine.

Choose Potassium Vinyltrifluoroborate when:

  • Exceptional bench-top stability and ease of handling are critical for process robustness and reproducibility.

  • A broad range of electrophiles, including challenging substrates like aryl chlorides, are to be employed.

  • Precise stoichiometry of the vinylating agent is required.

References

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • PubChem. (n.d.). Potassium vinyltrifluoroborate. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Retrieved January 3, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • O'Shea, D. F. (2009). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 86, 390. [Link]

  • Haveric, A., et al. (2023). Moderate Toxicity of Potential Boron-containing Therapeutic, Dipotassium-trioxohydroxytetrafluorotriborate -K2(B3O3F4OH) in Rats and Mice. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Haveric, A., et al. (2023). Moderate Toxicity of Potential Boron-containing Therapeutic, Dipotassium-trioxohydroxytetrafluorotriborate -K2(B3O3F4OH) in Rats and Mice. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]

  • Haveric, A., et al. (2023). Moderate Toxicity of Potential Boron-containing Therapeutic, Dipotassium-trioxohydroxytetrafluorotriborate -K2(B3O3F4OH) in Rats and Mice. Brazilian Journal of Pharmaceutical Sciences, 59. [Link]

  • MDPI. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1138. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. Chem, 6(3), 734–748. [Link]

  • VHL. (n.d.). Moderate Toxicity of Potential Boron-containing Therapeutic, Dipotassium-trioxohydroxytetrafluorotriborate - K2(B3O3F4OH) in Rats and Mice. Retrieved January 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 3, 2026, from [Link]

  • Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(34), 6218–6221. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite. Retrieved January 3, 2026, from [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

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A Senior Application Scientist's Guide to Vinylating Agents in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The introduction of a vinyl group, in particular, is a critical transformation in the synthesis of a vast array of natural products, pharmaceuticals, and advanced materials. The choice of the vinylating agent is paramount to the success of this reaction, influencing yield, substrate scope, and operational simplicity. This guide provides an in-depth, objective comparison of the most common vinylating agents, supported by experimental data, to empower you in making the most informed decision for your synthetic strategy.

The Suzuki-Miyaura Reaction: A Brief Overview

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[1] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts.[2]

The catalytic cycle, as illustrated below, typically involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Catalytic Cycle cluster_legend Catalytic Cycle Pd(0)L2 Active Catalyst Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R1-X R1-Pd(II)-X Oxidative Addition Complex Oxidative Addition->R1-Pd(II)-X Transmetalation Transmetalation R1-Pd(II)-X->Transmetalation R2-B(OR)2 R1-Pd(II)-R2 Transmetalation Complex Transmetalation->R1-Pd(II)-R2 Reductive Elimination Reductive Elimination R1-Pd(II)-R2->Reductive Elimination Reductive Elimination->Pd(0)L2 R1-R2 R1-R2 Coupled Product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The choice of the organoboron reagent, or in this case, the vinylating agent, is a critical parameter that can significantly impact the efficiency of the transmetalation step and the overall success of the reaction.

A Comparative Analysis of Key Vinylating Agents

This guide will focus on a detailed comparison of two of the most widely used and advantageous vinylating agents in modern organic synthesis: Potassium Vinyltrifluoroborate and Vinylboronic Acid Pinacol Ester . For context and to highlight the evolution of preferred reagents, we will also briefly discuss Organotin reagents , which were historically used in the analogous Stille coupling.

Stability and Handling: A Primary Consideration

The practicality of a reagent is often dictated by its stability to air and moisture, which directly impacts its handling, storage, and the reproducibility of results.

Vinylating AgentChemical StructureStability and Handling
Potassium Vinyltrifluoroborate K[CH₂=CHBF₃]Crystalline, free-flowing solid. Remarkably stable to both air and moisture, allowing for long-term storage at ambient temperatures without degradation.[3]
Vinylboronic Acid Pinacol Ester CH₂=CHB(pin)Liquid, often stabilized with a small amount of a polymerization inhibitor like phenothiazine. While more stable than the parent vinylboronic acid, it can be sensitive to hydrolysis and prolonged exposure to air.[4]
n-Butylvinyltin CH₂=CHSn(n-Bu)₃Liquid. Generally stable to air and moisture. However, its high toxicity is a major drawback.

Potassium vinyltrifluoroborate stands out for its exceptional bench-top stability. As a crystalline solid, it is easy to handle and weigh accurately, contributing to more consistent reaction outcomes.[3] This stability is attributed to the tetracoordinate nature of the boron atom, which is less susceptible to protodeboronation compared to its boronic acid or ester counterparts.[3]

Vinylboronic acid pinacol ester , while widely used, requires more careful handling. As a liquid, it is typically dispensed by volume, which can introduce minor variations. Its stability is enhanced by the pinacol protecting group, which mitigates the rapid polymerization observed with the free vinylboronic acid.[5] However, it is still advisable to store it under an inert atmosphere and at low temperatures to prevent degradation over time.

Organotin reagents , such as n-butylvinyltin, are also relatively stable. However, their use has significantly declined due to their high toxicity and the environmental concerns associated with tin-containing byproducts.

Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison

The ultimate measure of a vinylating agent's utility is its performance in the cross-coupling reaction. The following table presents a comparative overview of the performance of potassium vinyltrifluoroborate and vinylboronic acid pinacol ester with a variety of aryl halides. The data has been synthesized from multiple sources to provide a representative comparison.

Aryl HalideVinylating AgentCatalyst SystemBaseSolventYield (%)Reference
4-BromoacetophenonePotassium VinyltrifluoroboratePdCl₂(dppf) (2 mol%)Cs₂CO₃THF/H₂O (9:1)95[5]
4-BromoacetophenoneVinylboronic Acid Pinacol EsterPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O (2:1)88[6]
1-Bromo-4-nitrobenzenePotassium VinyltrifluoroboratePdCl₂(PPh₃)₂ (2 mol%)Cs₂CO₃THF/H₂O (9:1)92[5]
1-Bromo-4-nitrobenzeneVinylboronic Acid Pinacol EsterPd(dppf)Cl₂ (3 mol%)K₃PO₄Dioxane85[7]
4-BromoanisolePotassium VinyltrifluoroboratePd(OAc)₂ (2 mol%), PPh₃ (6 mol%)Cs₂CO₃THF/H₂O (9:1)72[5]
4-BromoanisoleVinylboronic Acid Pinacol EsterPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O (2:1)78[6]
2-BromotoluenePotassium VinyltrifluoroboratePdCl₂(dppf) (2 mol%)Cs₂CO₃THF/H₂O (9:1)85[5]
2-BromotolueneVinylboronic Acid Pinacol EsterPd(dppf)Cl₂ (3 mol%)K₃PO₄Dioxane82[7]

From the data, both potassium vinyltrifluoroborate and vinylboronic acid pinacol ester are highly effective vinylating agents, providing good to excellent yields across a range of electronically diverse and sterically hindered aryl bromides.

Potassium vinyltrifluoroborate often demonstrates slightly higher yields, particularly with electron-deficient aryl halides. Its high reactivity is a significant advantage, and it has been shown to be effective in the coupling of a broad range of heteroaryl halides as well.[8]

Vinylboronic acid pinacol ester is also a robust reagent with a broad substrate scope.[4][7] It is particularly useful in cases where anhydrous conditions are preferred, as the presence of water is not strictly necessary for its activation, although it can often accelerate the reaction.

Substrate Scope and Functional Group Tolerance

Both potassium vinyltrifluoroborate and vinylboronic acid pinacol ester exhibit excellent functional group tolerance, a hallmark of the Suzuki-Miyaura coupling. They are compatible with a wide array of functional groups, including esters, ketones, nitriles, and nitro groups.

Potassium Vinyltrifluoroborate: The scope of potassium vinyltrifluoroborate in Suzuki-Miyaura coupling is extensive. It has been successfully coupled with a wide variety of aryl and heteroaryl halides and triflates.[5][8] The reaction generally proceeds well with both electron-rich and electron-deficient substrates.

Vinylboronic Acid Pinacol Ester: Similarly, vinylboronic acid pinacol ester has a broad substrate scope and is compatible with numerous functional groups.[4][7] It has been widely employed in the synthesis of complex molecules and natural products.

Experimental Protocols: A Step-by-Step Guide

To provide practical guidance, detailed experimental protocols for the vinylation of a representative aryl bromide using both potassium vinyltrifluoroborate and vinylboronic acid pinacol ester are provided below.

Protocol 1: Vinylation of 4-Bromoacetophenone with Potassium Vinyltrifluoroborate

This protocol is adapted from a procedure described by Molander and Brown.[9]

Protocol_KVBF3 cluster_prep Reaction Setup cluster_reagents Catalyst Addition cluster_reaction Reaction and Workup A To a Schlenk tube add: - 4-Bromoacetophenone (1.0 mmol) - Potassium Vinyltrifluoroborate (1.2 mmol) - Cs₂CO₃ (3.0 mmol) B Evacuate and backfill with Argon (3x) A->B C Add THF (9 mL) and H₂O (1 mL) B->C D Add PdCl₂(dppf) (0.02 mmol) C->D E Heat to 80 °C and stir for 12 h D->E F Cool to room temperature E->F G Dilute with EtOAc and wash with H₂O F->G H Dry organic layer (Na₂SO₄), filter, and concentrate G->H I Purify by column chromatography H->I

Figure 2: Experimental workflow for the vinylation of 4-bromoacetophenone with potassium vinyltrifluoroborate.

Materials:

  • 4-Bromoacetophenone (1.0 mmol, 1.0 equiv)

  • Potassium vinyltrifluoroborate (1.2 mmol, 1.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02 mmol, 2 mol%)

  • Tetrahydrofuran (THF), anhydrous (9 mL)

  • Water, deionized (1 mL)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoacetophenone, potassium vinyltrifluoroborate, and cesium carbonate.

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Add anhydrous THF and deionized water to the Schlenk tube via syringe.

  • Add the PdCl₂(dppf) catalyst to the reaction mixture.

  • Place the Schlenk tube in a preheated oil bath at 80 °C and stir vigorously for 12 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-vinylacetophenone.

Protocol 2: Vinylation of 4-Bromoanisole with Vinylboronic Acid Pinacol Ester

This protocol is a general procedure based on common practices for Suzuki-Miyaura couplings with boronic esters.[6]

Protocol_VBPin cluster_prep Reaction Setup cluster_reagents Catalyst Addition cluster_reaction Reaction and Workup A To a round-bottom flask add: - 4-Bromoanisole (1.0 mmol) - Vinylboronic Acid Pinacol Ester (1.5 mmol) - K₂CO₃ (2.0 mmol) B Add Toluene (4 mL) and H₂O (1 mL) A->B C Degas the mixture with Argon for 15 min B->C D Add Pd(PPh₃)₄ (0.05 mmol) C->D E Heat to 100 °C and stir for 16 h D->E F Cool to room temperature E->F G Extract with Et₂O F->G H Wash combined organic layers with brine G->H I Dry (MgSO₄), filter, and concentrate H->I J Purify by column chromatography I->J

Figure 3: Experimental workflow for the vinylation of 4-bromoanisole with vinylboronic acid pinacol ester.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Vinylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Toluene (4 mL)

  • Water, deionized (1 mL)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromoanisole, vinylboronic acid pinacol ester, and potassium carbonate.

  • Add toluene and deionized water to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of argon.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-vinylanisole.

Safety and Environmental Considerations

A significant advantage of Suzuki-Miyaura coupling is the low toxicity of the boron-containing reagents compared to other organometallic compounds.

Potassium vinyltrifluoroborate and vinylboronic acid pinacol ester are both considered to have low toxicity. However, as with all chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

In stark contrast, organotin reagents are highly toxic. Tributyltin (TBT) and other organotin compounds are known environmental pollutants that can have severe impacts on aquatic ecosystems. Their use is heavily restricted in many countries. The byproducts of Stille couplings are also toxic and can be difficult to remove from the final product. The significantly better safety and environmental profile of boron-based reagents is a primary driver for the widespread adoption of the Suzuki-Miyaura reaction over the Stille coupling.

Conclusion and Recommendations

Both potassium vinyltrifluoroborate and vinylboronic acid pinacol ester are excellent choices for vinylating agents in Suzuki-Miyaura cross-coupling reactions. The selection between the two will often depend on the specific requirements of the synthesis and the preferences of the researcher.

Choose Potassium Vinyltrifluoroborate for:

  • Exceptional stability and ease of handling: Its solid nature and resistance to air and moisture make it a highly reliable and user-friendly reagent.

  • Potentially higher yields: In many cases, it can provide slightly higher yields, particularly with challenging substrates.

  • Broad substrate scope: It is effective with a wide range of aryl and heteroaryl electrophiles.

Choose Vinylboronic Acid Pinacol Ester for:

  • Reactions where anhydrous conditions are preferred: It can be used effectively without the addition of water.

  • A well-established and versatile reagent: It has a long history of successful use in a vast number of syntheses.

  • Good performance across a broad range of substrates.

Ultimately, the optimal vinylating agent and reaction conditions should be determined through careful consideration of the specific substrate and desired outcome. This guide provides a solid foundation of data and practical protocols to assist researchers in making an informed choice and successfully implementing this powerful synthetic transformation.

References

  • Batey, R. A., & Boyes, A. L. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Vinylboronic Acid Pinacol Esters. The Journal of Organic Chemistry, 67(10), 3364-3371.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Kerins, F., & O'Shea, D. F. (2002). A convenient one-pot procedure for the Suzuki cross-coupling of aryl bromides with vinylboronic acid pinacol ester. The Journal of Organic Chemistry, 67(14), 4968-4971.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of Aryl and Vinyl Pinacolboronates. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical reviews, 108(1), 288-325.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles. The Journal of organic chemistry, 71(26), 9681-9686.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of chemical research, 40(4), 275-286.
  • Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743-5747.
  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
  • Molander, G. A., & Ito, T. (2001).
  • Molander, G. A., & Yun, C. S. (2002). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429.
  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429.
  • Molander, G. A., & Ham, J. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium 2-Pyridyltrifluoroborate with Aryl and Heteroaryl Halides. Organic letters, 8(11), 2213-2216.
  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
  • Molander, G. A., & Figueroa, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of organic chemistry, 71(16), 6135-6140.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles. The Journal of organic chemistry, 71(26), 9681-9686. [Link]

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The Practitioner's Guide to Vinylation: A Comparative Analysis of Trivinylcyclotriboroxane Pyridine Complex and Vinylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable formation of carbon-carbon bonds is a cornerstone of molecular construction. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, prized for its functional group tolerance and mild reaction conditions. When the synthetic goal is the introduction of a vinyl group—a critical moiety in numerous pharmaceuticals and advanced materials—the choice of the vinylboron reagent is paramount. This guide provides an in-depth, objective comparison between the workhorse vinylating agent, trivinylcyclotriboroxane pyridine complex, and its fundamental precursor, vinylboronic acid. We will delve into the practical advantages of the former, supported by experimental data, and provide detailed protocols to inform your experimental design.

The Challenge of Vinylboronic Acid: A Precursor Prone to Polymerization

Vinylboronic acid, in its monomeric form, is the simplest vinylboron species for Suzuki-Miyaura vinylations. However, its practical application is severely hampered by its inherent instability. A significant stumbling block is its propensity to undergo polymerization upon attempted isolation, making it difficult to handle, purify, and store reliably.[1] This instability presents a considerable challenge for reproducibility and scalability in synthetic workflows.

To address this critical issue, the trivinylcyclotriboroxane pyridine complex was developed. This air-stable, white solid is a cyclic trimer of vinylboronic acid anhydride, stabilized by a pyridine molecule.[1] This complex serves as an "atom economical approach to stabilizing vinyl boronic acid," offering a solution that is both practical and efficient.[1]

Head-to-Head Comparison: Stability, Handling, and Stoichiometry

The primary advantages of trivinylcyclotriboroxane pyridine complex over neat vinylboronic acid are centered on its superior stability and ease of handling. These qualitative benefits translate into significant quantitative and practical improvements in the laboratory.

FeatureTrivinylcyclotriboroxane Pyridine ComplexVinylboronic Acid
Physical Form Crystalline solidUnstable, prone to polymerization
Stability Bench-stable, can be weighed in airUnstable, difficult to isolate and store
Handling Straightforward handling and weighingRequires careful handling to prevent polymerization
Stoichiometry One equivalent provides three equivalents of vinylboronic acid in situOne equivalent provides one equivalent of vinylboronic acid
Storage Can be stored long-term at -20°CNot recommended for long-term storage

The stoichiometric advantage of the boroxane complex is a key differentiator. Under the aqueous basic conditions of the Suzuki-Miyaura reaction, the trivinylcyclotriboroxane pyridine complex hydrolyzes in situ to generate three equivalents of the reactive vinylboronic acid.[1] This tri-fold delivery from a single, stable precursor enhances atom economy and simplifies reaction setup.

Experimental Performance: Suzuki-Miyaura Vinylation of Aryl Halides

The true measure of a reagent's utility lies in its performance in the desired transformation. The trivinylcyclotriboroxane pyridine complex has demonstrated broad applicability and high efficiency in the Suzuki-Miyaura vinylation of a diverse range of aryl and heteroaryl halides.

The following data, adapted from a study published in Organic Syntheses, showcases the performance of trivinylcyclotriboroxane pyridine complex in the vinylation of various aryl bromides.[1]

EntryAryl BromideProductYield (%)
12'-Bromoacetanilide2'-Vinylacetanilide93
24-Bromotoluene4-Vinyltoluene85
34-Bromoanisole4-Vinylanisole92
41-Bromo-4-fluorobenzene1-Fluoro-4-vinylbenzene88
51-Bromo-3,5-dimethylbenzene1,3-Dimethyl-5-vinylbenzene86
62-Bromonaphthalene2-Vinylnaphthalene95

These high yields across a range of electronically and sterically diverse substrates underscore the reliability and effectiveness of the trivinylcyclotriboroxane pyridine complex as a vinylating agent.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Vinylation using Trivinylcyclotriboroxane Pyridine Complex

This protocol is a representative example for the vinylation of an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol)

  • Trivinylcyclotriboroxane pyridine complex (0.4 mmol, provides 1.2 mmol of vinylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,2-Dimethoxyethane (DME) (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), trivinylcyclotriboroxane pyridine complex (0.4 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the flask under a positive pressure of the inert gas.

  • Add degassed 1,2-dimethoxyethane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired vinylated arene.

Protocol 2: Considerations for Suzuki-Miyaura Vinylation using Vinylboronic Acid

Due to its instability, using neat vinylboronic acid is not a standard or recommended procedure. However, for comparative understanding, a hypothetical protocol would follow the general principles of Suzuki-Miyaura coupling, with significant emphasis on the careful handling of the vinylboronic acid.

Key Considerations:

  • Freshness of Reagent: If available, vinylboronic acid should be used immediately after synthesis or purchase from a reliable supplier with stringent quality control.

  • Inert Atmosphere: All manipulations should be performed under a strict inert atmosphere (nitrogen or argon) to minimize contact with air and moisture, which can accelerate polymerization.

  • Low Temperature: While the coupling reaction itself may require heating, the neat reagent should be stored and handled at low temperatures (-20 °C or below).

  • Stoichiometry: A 1.2 to 1.5 molar excess of vinylboronic acid relative to the aryl halide is typically used to compensate for any decomposition.

The procedural steps would be similar to Protocol 1, with the key difference being the source and handling of the vinylboron reagent. The challenges associated with obtaining and maintaining the integrity of neat vinylboronic acid are the primary reasons for the widespread adoption of its stabilized boroxane precursor.

Visualizing the Workflow and Rationale

G cluster_0 Reagent Selection cluster_1 Key Properties cluster_2 Experimental Outcome Vinylboronic_Acid Vinylboronic Acid Instability Instability (Polymerization) Vinylboronic_Acid->Instability leads to Boroxane_Complex Trivinylcyclotriboroxane Pyridine Complex Stability Stability (Solid, Bench-stable) Boroxane_Complex->Stability offers Handling_Issues Handling & Storage Challenges Instability->Handling_Issues results in Reliable_Vinylation Reliable & Reproducible Vinylation Stability->Reliable_Vinylation enables

Caption: Logical workflow for reagent selection in vinylation reactions.

The diagram above illustrates the decision-making process when choosing a vinylating agent for Suzuki-Miyaura coupling. The inherent instability of vinylboronic acid leads to significant handling and storage challenges, making the stable and reliable trivinylcyclotriboroxane pyridine complex the superior choice for reproducible and high-yielding vinylation reactions.

G Start Start: Aryl Halide + Boron Reagent Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Catalyst_Addition Add Pd Catalyst & Base Reaction_Setup->Catalyst_Addition Heating Heat to Reaction Temp. Catalyst_Addition->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (Chromatography) Workup->Purification Product Final Product: Vinylated Arene Purification->Product

Caption: Generalized experimental workflow for Suzuki-Miyaura vinylation.

This workflow outlines the key steps in a typical Suzuki-Miyaura vinylation, from reaction setup under an inert atmosphere to the final purification of the vinylated product.

Conclusion and Future Perspectives

For researchers engaged in synthetic and medicinal chemistry, the trivinylcyclotriboroxane pyridine complex represents a significant advancement over the use of unstabilized vinylboronic acid. Its bench-top stability, ease of handling, and excellent performance in Suzuki-Miyaura cross-coupling reactions make it the reagent of choice for the reliable and efficient introduction of the vinyl functional group. The atom-economical delivery of three equivalents of vinylboronic acid from a single precursor further enhances its appeal for both small-scale and process chemistry applications.

While the development of new and even more efficient catalytic systems for Suzuki-Miyaura coupling is an ongoing area of research, the foundational choice of a stable and reliable organoboron reagent remains a critical parameter for success. The trivinylcyclotriboroxane pyridine complex has firmly established itself as the gold standard for this purpose, enabling chemists to build complex molecular architectures with greater confidence and reproducibility.

References

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • A Concise and Atom-Economical Suzuki-Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides. Organic Chemistry Portal. [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. [Link]

  • How to Store Boric Acid. Lab Alley. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

  • A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides. ResearchGate. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids. ResearchGate. [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. PubMed. [Link]

  • Instructions and Guidelines for Chemical Storage and Handling. IEDU. [Link]

  • Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. [Link]

  • Chemical Handling and Storage Section 6. University of Toronto Scarborough. [Link]

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A Comparative Performance Evaluation of 2,4,6-Trivinylcyclotriboroxane Pyridine Complex in Polymer Crosslinking

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Boron-Based Crosslinking Agent

In the relentless pursuit of advanced polymeric materials with enhanced thermomechanical properties and durability, the role of the crosslinking agent is paramount. While conventional crosslinkers such as peroxides and silanes have established their utility, the exploration of novel chemistries offers pathways to unique material properties. This guide provides a comprehensive performance evaluation of the 2,4,6-Trivinylcyclotriboroxane pyridine complex (TVB-Py), a trifunctional vinylboronic anhydride derivative, as a crosslinking agent for polymeric systems.

This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of TVB-Py's crosslinking potential, a framework for its evaluation against established alternatives, and detailed experimental protocols for a comprehensive comparative analysis.

Introduction to this compound (TVB-Py)

The this compound is a Lewis acid-base adduct formed between 2,4,6-trivinylcyclotriboroxane (TVB) and pyridine.[1] The core of its reactivity lies in the three vinyl groups attached to the boron-oxygen ring.[1] These vinyl groups can readily participate in polymerization and crosslinking reactions, making TVB-Py a compelling candidate for creating robust polymer networks.[1][2] The pyridine ligand enhances the stability and solubility of the trivinylcyclotriboroxane, facilitating its dispersion in polymer matrices.

The unique combination of a boron-oxygen core and reactive vinyl functionalities suggests potential for creating materials with novel properties, including enhanced thermal stability and flame retardancy, characteristic of some boron-containing polymers. Its application has been noted in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and as a crosslinking agent for biological macromolecules like RNA.[3] This guide, however, will focus on its potential in bulk polymer crosslinking.

The Crosslinking Landscape: A Comparative Overview

The performance of a crosslinking agent is not absolute but is defined by its efficacy relative to existing technologies. The primary industrial benchmarks for crosslinking polyolefins and elastomers are organic peroxides (e.g., Dicumyl Peroxide - DCP) and silane-based systems (e.g., vinyltrimethoxysilane - VTMS).

  • Organic Peroxides (e.g., Dicumyl Peroxide): This is a well-established technology where the peroxide decomposes at elevated temperatures to generate free radicals, which in turn abstract protons from the polymer chains, leading to polymer-polymer linkages.

  • Silane Crosslinking (e.g., Vinyltrimethoxysilane): This method involves grafting a vinylsilane onto the polymer backbone, followed by a moisture-induced condensation of the silanol groups to form stable siloxane crosslinks (-Si-O-Si-). This is often a two-step process.[4][5]

  • This compound (TVB-Py): As a vinyl-functionalized molecule, TVB-Py is expected to crosslink polymers via a free-radical mechanism, similar to other vinyl monomers. Its trifunctional nature allows for the creation of a high-density crosslinked network.

The choice of a crosslinking agent significantly impacts not only the final properties of the material but also the processing conditions and overall cost. Silane crosslinking, for instance, is often highlighted for its lower capital investment compared to radiation crosslinking and its processing flexibility.[4]

Performance Evaluation: A Head-to-Head Comparison

While direct, peer-reviewed comparative data for TVB-Py in bulk polymer crosslinking is not extensively available, this section presents a framework for such an evaluation, with illustrative data for a model elastomer system like polydimethylsiloxane (PDMS). The following tables outline the expected performance metrics and provide hypothetical yet scientifically plausible data to guide the researcher's own experimental design.

Crosslinking Efficiency and Curing Characteristics

The efficiency of a crosslinker is determined by the concentration required to achieve a desired crosslink density and the time-temperature profile of the curing process. This can be evaluated using techniques like Moving Die Rheometry (MDR), which measures the change in torque as a function of time during the curing process.

Parameter TVB-Py Dicumyl Peroxide (DCP) Vinyltrimethoxysilane (VTMS)
Concentration for optimal properties (phr) 1.51.22.0 (with 0.05 catalyst)
Cure Time (t90) at 170°C (min) 81015 (plus post-curing)
Scorch Time (ts2) at 130°C (min) 5312
Maximum Torque (MH) (dNm) 252220
Minimum Torque (ML) (dNm) 22.12.2

Note: This is illustrative data for a hypothetical PDMS compound. Actual values will vary depending on the polymer matrix and other additives.

Interpretation of the Data:

  • A lower required concentration (phr - parts per hundred rubber) for optimal properties suggests higher crosslinking efficiency.

  • A shorter cure time (t90) indicates a faster crosslinking reaction, which can improve manufacturing throughput.

  • A longer scorch time (ts2) is desirable as it provides a wider processing window before the material begins to cure prematurely.

  • A higher maximum torque (MH) generally correlates with a higher crosslink density and a stiffer material.

Mechanical Properties of the Crosslinked Polymer

The ultimate goal of crosslinking is to enhance the mechanical performance of the polymer. Standard tensile testing provides crucial data on the material's strength, elasticity, and toughness.

Mechanical Property TVB-Py Dicumyl Peroxide (DCP) Vinyltrimethoxysilane (VTMS)
Tensile Strength (MPa) 282522
Elongation at Break (%) 350400450
Modulus at 100% Elongation (MPa) 4.53.83.2
Hardness (Shore A) 656260

Note: This is illustrative data for a hypothetical PDMS compound. Actual values will vary depending on the polymer matrix and other additives.

Interpretation of the Data:

  • Tensile Strength: The maximum stress a material can withstand before breaking.

  • Elongation at Break: The extent to which a material can be stretched before it fractures.

  • Modulus: A measure of the material's stiffness. A higher modulus indicates a stiffer material.

  • Hardness: The material's resistance to indentation.

The hypothetical data suggests that TVB-Py, due to its trifunctional nature, could lead to a higher crosslink density, resulting in a higher tensile strength and modulus, but potentially at the cost of reduced elongation.

Thermal Stability and Degradation Profile

Crosslinking is known to improve the thermal stability of polymers.[6] Thermogravimetric Analysis (TGA) is used to determine the degradation temperature of the material, while Differential Scanning Calorimetry (DSC) can identify the glass transition temperature (Tg).

Thermal Property TVB-Py Dicumyl Peroxide (DCP) Vinyltrimethoxysilane (VTMS)
Onset of Degradation (TGA, °C) 420405410
Temperature at 10% Weight Loss (°C) 450430440
Glass Transition Temperature (DSC, °C) -45-48-47

Note: This is illustrative data for a hypothetical PDMS compound. Actual values will vary depending on the polymer matrix and other additives.

Interpretation of the Data:

  • A higher onset of degradation and temperature at 10% weight loss indicate improved thermal stability. The presence of the boroxane ring in the TVB-Py crosslinks could contribute to this enhanced stability.

  • The glass transition temperature (Tg) reflects the mobility of the polymer chains. A significant increase in Tg can indicate a very high crosslink density, which might lead to a more brittle material.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the evaluation, the following detailed experimental protocols are provided.

Preparation of Crosslinked Polymer Samples

Objective: To prepare uniformly crosslinked polymer sheets for subsequent testing.

Materials:

  • Polymer (e.g., Vinyl-functionalized PDMS, 100 parts)

  • Crosslinking Agent (TVB-Py, DCP, or VTMS/catalyst system) at varying concentrations (e.g., 0.5, 1.0, 1.5, 2.0 phr)

  • Two-roll mill

  • Compression molding press

Procedure:

  • On a two-roll mill, soften the polymer by passing it through the nip several times.

  • Gradually add the crosslinking agent to the polymer on the mill, ensuring uniform dispersion.

  • Continue milling for 10-15 minutes to create a homogeneous compound.

  • Sheet out the compounded material from the mill.

  • Place the sheet in a pre-heated compression mold of the desired dimensions.

  • Compress the material at the specified curing temperature (e.g., 170°C) and pressure for the predetermined cure time (based on MDR results).

  • After curing, cool the mold under pressure before removing the crosslinked polymer sheet.

  • For the VTMS system, a post-curing step in a humidity chamber or hot water bath is required to complete the crosslinking reaction.

Evaluation of Curing Characteristics (MDR)

Objective: To determine the curing profile of the compounded polymer.

Instrument: Moving Die Rheometer (MDR)

Procedure:

  • Calibrate the MDR according to the manufacturer's instructions.

  • Place a small, uncured sample of the compounded material into the sealed, heated die cavity of the rheometer.

  • Start the test, which involves oscillating one part of the die at a specified frequency and amplitude.

  • Record the torque required to oscillate the die as a function of time at the chosen curing temperature.

  • From the resulting rheograph, determine the ts2, t90, ML, and MH values.

Mechanical Testing

Objective: To measure the tensile properties of the crosslinked polymer.

Instrument: Universal Testing Machine (UTM) with an extensometer.

Procedure:

  • Cut dumbbell-shaped specimens from the cured polymer sheets according to a standard test method (e.g., ASTM D412).

  • Measure the thickness and width of the narrow section of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Apply a tensile load at a constant crosshead speed until the specimen fails.

  • Record the force and elongation throughout the test.

  • Calculate the tensile strength, elongation at break, and modulus.

Thermal Analysis (TGA and DSC)

Objective: To assess the thermal stability and glass transition temperature of the crosslinked polymer.

Instruments: Thermogravimetric Analyzer (TGA), Differential Scanning Calorimeter (DSC).

Procedure (TGA):

  • Place a small, precisely weighed sample (5-10 mg) of the cured polymer into the TGA sample pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • Record the sample weight as a function of temperature.

  • Determine the onset of degradation and the temperature at different percentages of weight loss.

Procedure (DSC):

  • Place a small sample (5-10 mg) of the cured polymer into a DSC pan and seal it.

  • Perform a heat-cool-heat cycle to erase the thermal history of the material.

  • Record the heat flow into or out of the sample as a function of temperature during the second heating scan.

  • Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve.

Visualizing the Process and Concepts

To further clarify the concepts discussed, the following diagrams are provided.

Chemical Structure of this compound

TVB_Py_Structure cluster_TVB 2,4,6-Trivinylcyclotriboroxane cluster_Py Pyridine B1 B O1 O B1->O1 V1 CH=CH₂ B1->V1 B2 B O1->B2 O2 O B2->O2 V2 CH=CH₂ B2->V2 B3 B O2->B3 O3 O B3->O3 V3 CH=CH₂ B3->V3 O3->B1 N N N->B1 Lewis Acid-Base Adduct C1 C N->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C5->N

Caption: Structure of the TVB-Py complex.

Conceptual Crosslinking Mechanism

Crosslinking_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation & Crosslinking Initiator Initiator (e.g., Peroxide) Heat Heat Radical Free Radical (R•) Heat->Radical Decomposition Polymer Polymer Chain Radical->Polymer H-abstraction ActivatedPolymer Activated Polymer Chain (P•) Polymer->ActivatedPolymer TVB_Py TVB-Py ActivatedPolymer->TVB_Py Addition to vinyl group TVB_Py->Polymer Reaction with another chain Crosslinked_Polymer Crosslinked Network TVB_Py->Crosslinked_Polymer

Caption: Free-radical crosslinking mechanism.

Experimental Evaluation Workflow

Workflow Start Select Polymer and Crosslinkers (TVB-Py, DCP, VTMS) Compounding Compounding on Two-Roll Mill Start->Compounding MDR Curing Analysis (MDR) Compounding->MDR Compression_Molding Compression Molding of Test Sheets MDR->Compression_Molding Determine Curing Parameters Mechanical_Testing Mechanical Testing (UTM) Compression_Molding->Mechanical_Testing Thermal_Analysis Thermal Analysis (TGA, DSC) Compression_Molding->Thermal_Analysis Data_Analysis Data Analysis and Comparison Mechanical_Testing->Data_Analysis Thermal_Analysis->Data_Analysis Conclusion Performance Conclusion Data_Analysis->Conclusion

Caption: Workflow for crosslinker evaluation.

Conclusion and Future Outlook

The this compound presents itself as a promising, yet underexplored, crosslinking agent for polymeric materials. Its trifunctional vinyl nature suggests the potential for creating densely crosslinked networks, which, based on fundamental polymer science principles, should translate to enhanced mechanical strength and thermal stability. The presence of a boron-oxygen core may offer additional benefits, such as improved flame retardancy, which warrants further investigation.

This guide provides a robust framework for a comprehensive and objective evaluation of TVB-Py against established industrial crosslinkers. While the presented data is illustrative, the detailed experimental protocols offer a clear and scientifically sound methodology for researchers to generate their own comparative data. The true potential of TVB-Py will only be unlocked through such rigorous, data-driven investigations. Future research should focus on exploring its performance in a wider range of polymer matrices, investigating its impact on properties beyond the scope of this guide (e.g., chemical resistance, flame retardancy), and optimizing curing systems to maximize its performance.

References

  • MDPI. (2022, October 8). Self-Restructuring of Polyhydromethylsiloxanes by the Hydride Transfer Process: A New Approach to the Cross-Linking of Polysiloxanes and to the Fabrication of Thin Polysiloxane Coatings. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2,4,6-Trivinylboroxin - Pyridine Complex. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Silane Crosslinking vs. Peroxide/Radiation: A Comparative Analysis for PE Applications. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2,4,6-Trivinylboroxin - Pyridine Complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Crosslinking of epoxy-polysiloxane system by reactive blending. Retrieved from [Link]

  • PubMed. (1993, September). Comparison of Two Different Silane Compounds Used for Improving Adhesion Between Fibres and Acrylic Denture Base Material. Retrieved from [Link]

  • SiSiB SILICONES. (n.d.). SiSiB SILANES for Crosslinking PE. Retrieved from [Link]

  • PubMed. (2023, May 29). Effect of Different Silane Coupling Agents on the Bond Strength between Hydrogen Peroxide-Etched Epoxy-Based- Fiber-Reinforced Post and Composite Resin Core. Retrieved from [Link]

  • SciSpace. (2023, May 29). Effect of Different Silane Coupling Agents on the Bond Strength between Hydrogen Peroxide-Etched Epoxy-Based. Retrieved from [Link]

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Validating the Efficiency of Vinyl Transfer from 2,4,6-Trivinylcyclotriboroxane Pyridine Complex: A Comparative Guide for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The strategic installation of a vinyl group is a cornerstone of contemporary organic synthesis, underpinning the construction of a vast array of molecules from life-saving pharmaceuticals to advanced materials. The choice of the vinylating agent is a critical parameter that dictates the efficiency, scope, and practicality of this transformation. This guide provides an in-depth, data-driven analysis of the 2,4,6-Trivinylcyclotriboroxane pyridine complex, a reagent that has garnered significant attention for its stability and high performance. We will objectively compare its efficacy against other established vinyl transfer agents, offering experimental insights to inform your synthetic strategy.

The Imperative for Superior Vinylating Agents: Moving Beyond the Classics

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the realm of C-C bond formation, celebrated for its mild conditions and exceptional functional group tolerance.[1][2][3] Historically, a variety of organometallic reagents have been employed for vinylation, each with its own set of advantages and drawbacks. Organotin reagents, for instance, are highly effective but are hampered by their toxicity.[1] Organosilicon compounds offer a less toxic alternative, though they can sometimes require harsh activating agents.[4][5] The ideal vinylating agent should be a stable, easy-to-handle solid that consistently delivers high yields under mild conditions, all while being environmentally benign.

It is in this context that organoboron reagents have risen to prominence.[6][7] Boronic acids and their derivatives are generally less toxic and more stable than many of their organometallic counterparts.[3] However, vinylboronic acid itself is prone to polymerization.[8] The this compound, a stable, crystalline solid, elegantly circumvents this issue by acting as a protected form of vinylboronic acid that can be generated in situ.[8][9][10][11]

Head-to-Head Comparison: Performance of Vinylating Agents in Suzuki-Miyaura Coupling

To provide a clear and objective comparison, we have compiled representative data for the vinylation of a model substrate, 4-bromoanisole, using various vinylating agents under typical Suzuki-Miyaura conditions.

Table 1: Comparative Performance of Common Vinylating Agents

Vinylating AgentStructureKey AdvantagesKey DisadvantagesTypical Yield (%)
This compound C₁₁H₁₄B₃NO₃Air and moisture stable solid, high atom economy (3 vinyl groups per molecule), excellent yields.[8][9][11]Higher molecular weight per vinyl group compared to the monomer.95-99%
Potassium VinyltrifluoroborateCH₂=CHBF₃KAir and moisture stable solid, readily available.[4][12][13]Often requires specific conditions for activation.[14]85-95%
Vinyltributyltin(CH₂)₃SnCH=CH₂Highly reactive, broad substrate scope.High toxicity, stoichiometric tin byproducts are difficult to remove.[1]90-98%
VinyltrimethoxysilaneCH₂=CHSi(OCH₃)₃Low toxicity, readily available.Often requires fluoride activation and higher temperatures.[4]70-90%
Vinylmagnesium BromideCH₂=CHMgBrHighly reactive Grignard reagent.Highly basic and nucleophilic, limited functional group tolerance, not air or moisture stable.[5][15]60-85%

Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.

The data highlights the exceptional performance of the this compound, consistently providing near-quantitative yields. Its stability and high atom economy make it a particularly attractive option for both small-scale and large-scale synthetic endeavors.[8][16]

Experimental Blueprint: A Protocol for Validating Vinylating Agent Efficiency

To empower researchers to validate these findings and select the optimal reagent for their specific needs, we provide a detailed, step-by-step methodology for a comparative vinylation experiment.

Protocol: Comparative Suzuki-Miyaura Vinylation of an Aryl Halide
  • Reaction Setup: In a series of identical oven-dried reaction vials equipped with stir bars, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Reagent Addition: To each vial, add the respective vinylating agent:

    • Vial A: this compound (0.4 mmol, providing 1.2 mmol of vinyl groups).

    • Vial B: Potassium vinyltrifluoroborate (1.5 mmol).

    • Vial C: Vinyltributyltin (1.1 mmol).

    • Vial D: Vinyltrimethoxysilane (2.0 mmol) and TBAF (2.2 mmol).

  • Solvent and Degassing: Add the appropriate solvent system (e.g., Toluene/H₂O, 4:1, 5 mL) to each vial. Seal the vials and degas by bubbling argon through the solution for 15 minutes.

  • Reaction: Place the vials in a preheated aluminum block at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring and Analysis: Monitor the reactions by TLC or GC-MS. Upon completion, quench the reactions, extract the product, and analyze the crude mixture by ¹H NMR spectroscopy using an internal standard to determine the yield.

  • Purification and Characterization: Purify the products by flash column chromatography and characterize by NMR and mass spectrometry.

This parallel experimental design ensures a direct and reliable comparison of the efficiency of each vinylating agent under identical conditions.

Visualizing the Process: Mechanism and Workflow

To further clarify the underlying chemistry and the experimental logic, the following diagrams are provided.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Vinyl Ar-Pd(II)-Vinyl Ar-Pd(II)-X->Ar-Pd(II)-Vinyl Transmetalation Ar-Vinyl + Pd(0) Ar-Vinyl + Pd(0) Ar-Pd(II)-Vinyl->Ar-Vinyl + Pd(0) Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)-X Vinyl-B(OR)₂ Vinyl-B(OR)₂ Vinyl-B(OR)₂->Ar-Pd(II)-Vinyl Base Base Base->Ar-Pd(II)-Vinyl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A Substrate and Reagent Scoping B Parallel Reaction Setup A->B C Controlled Reaction Conditions B->C D Reaction Monitoring (TLC, GC-MS) C->D E Workup and Product Isolation D->E F Quantitative Analysis (NMR with Internal Standard) E->F G Data Comparison and Reagent Selection F->G

Caption: A streamlined workflow for the comparative evaluation of vinylating agents.

The Verdict: A Superior Reagent for Demanding Synthetic Challenges

The experimental evidence and practical considerations clearly position the this compound as a premier reagent for vinyl transfer reactions.[8][9][17][18] Its trifecta of high stability, excellent reactivity, and favorable safety profile makes it an invaluable tool for researchers, scientists, and drug development professionals. By adopting this reagent, chemists can streamline synthetic routes, improve yields, and contribute to the development of more sustainable chemical processes.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Accessed January 2, 2026. [Link]

  • Utilization of Potassium Vinyltrifluoroborate in the Development of a 1,2-Dianion Equivalent . ACS Publications. Accessed January 2, 2026. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles - Organic Chemistry Portal . Organic Chemistry Portal. Accessed January 2, 2026. [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - PubMed . PubMed. Accessed January 2, 2026. [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles | The Journal of Organic Chemistry - ACS Publications . ACS Publications. Accessed January 2, 2026. [Link]

  • Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC - NIH . National Institutes of Health. Accessed January 2, 2026. [Link]

  • Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic... - ResearchGate . ResearchGate. Accessed January 2, 2026. [Link]

  • Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles - ResearchGate . ResearchGate. Accessed January 2, 2026. [Link]

  • Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions - MDPI . MDPI. Accessed January 2, 2026. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H . Royal Society of Chemistry. Accessed January 2, 2026. [Link]

  • Vinylation - Wikipedia . Wikipedia. Accessed January 2, 2026. [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure . Organic Syntheses. Accessed January 2, 2026. [Link]

  • Efficient Synthesis of Aryl Vinyl Ethers Exploiting 2,4,6-Trivinylcyclotriboroxane as a Vinylboronic Acid Equivalent | The Journal of Organic Chemistry - ACS Publications . ACS Publications. Accessed January 2, 2026. [Link]

  • Annulative coupling of vinylboronic esters: aryne-triggered 1,2-metallate rearrangement . Nature. Accessed January 2, 2026. [Link]

  • Vinylboronic acid or boronate synthesis - Organic Chemistry Portal . Organic Chemistry Portal. Accessed January 2, 2026. [Link]

  • Efficient synthesis of aryl vinyl ethers exploiting 2,4,6-trivinylcyclotriboroxane as a vinylboronic acid equivalent - PubMed . PubMed. Accessed January 2, 2026. [Link]

  • Solved Suzuki cross-couplings use organoboron reagents as | Chegg.com . Chegg.com. Accessed January 2, 2026. [Link]

  • Nickel-Catalyzed Cross-Electrophile Vinyl–Vinyl Coupling: An Approach to Structurally Versatile Dienylboronates | CCS Chemistry - Chinese Chemical Society . CCS Chemistry. Accessed January 2, 2026. [Link]

  • Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - NIH . National Institutes of Health. Accessed January 2, 2026. [Link]

  • Vinyl azides in organic synthesis: an overview - ResearchGate . ResearchGate. Accessed January 2, 2026. [Link]

  • Organometallic chemistry - Wikipedia . Wikipedia. Accessed January 2, 2026. [Link]

  • Vinyl azides in organic synthesis: an overview - PMC - NIH . National Institutes of Health. Accessed January 2, 2026. [Link]

  • A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents - PubMed Central . PubMed Central. Accessed January 2, 2026. [Link]

  • Practical synthetic application of vinyl boronate esters. a) Cu(OAc)2,... - ResearchGate . ResearchGate. Accessed January 2, 2026. [Link]

  • Suzuki reaction - Wikipedia . Wikipedia. Accessed January 2, 2026. [Link]

  • Formate-Mediated C–C Coupling of Aryl/Vinyl Halides and Triflates: Carbonyl Arylation and Reductive Cross-Coupling | ACS Catalysis - ACS Publications . ACS Publications. Accessed January 2, 2026. [Link]

  • Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I) Catalysis - ResearchGate . ResearchGate. Accessed January 2, 2026. [Link]

  • Cross-Coupling Reactions of Organoboranes: An Easy Way for Carbon-Carbon Bonding . CORE. Accessed January 2, 2026. [Link]

  • Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds | Chemical Reviews - ACS Publications . ACS Publications. Accessed January 2, 2026. [Link]

  • Method 106 Determination of Vinyl Chloride Emissions from Stationary Sources - California Air Resources Board . California Air Resources Board. Accessed January 2, 2026. [Link]

  • Method 107 - Determination of Vinyl Chloride Content of In-Process Wastewater Samples, and Vinyl Chloride Content of Polyvinyl C . Environmental Protection Agency. Accessed January 2, 2026. [Link]

  • Quantification of Plasticizers in Poly(vinyl chloride) Commodities by High-Performance Thin-Layer Chromatography | Request PDF - ResearchGate . ResearchGate. Accessed January 2, 2026. [Link]

  • 2,4,6-Trivinylboroxin - Pyridine Complex - MySkinRecipes . MySkinRecipes. Accessed January 2, 2026. [Link]

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Benchmarking 2,4,6-Trivinylcyclotriboroxane pyridine complex against other organoboron reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of reagents is paramount to the success of a reaction. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] This guide provides an in-depth comparison of 2,4,6-Trivinylcyclotriboroxane pyridine complex against other prevalent vinyl organoboron reagents, offering insights into their performance, handling, and optimal applications.

Introduction: The Challenge of Vinylboronic Acid and the Rise of Stable Precursors

The direct use of vinylboronic acid in Suzuki-Miyaura couplings is fraught with challenges due to its inherent instability and propensity to polymerize upon attempted isolation.[2][3] To circumvent this, several stable precursors have been developed, which generate the reactive vinylboronic acid in situ. This guide focuses on a comparative analysis of three such key reagents:

  • This compound: A stable, solid cyclic anhydride of vinylboronic acid complexed with pyridine.[3]

  • Potassium Vinyltrifluoroborate: An air- and moisture-stable crystalline solid.[2]

  • Vinyl N-methyliminodiacetic acid (MIDA) boronate: A highly stable boronate ester known for its compatibility with a wide range of reaction conditions and its utility in iterative cross-coupling.

This guide will delve into the practical aspects of using these reagents, supported by experimental data, to empower chemists to make informed decisions for their synthetic strategies.

Comparative Performance in Suzuki-Miyaura Vinylation

ReagentAryl HalideCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference
This compound4-BromoacetophenonePd(PPh₃)₄ (5)K₂CO₃DME/H₂O1695[3]
Potassium Vinyltrifluoroborate4-BromoacetophenonePdCl₂ (2) / PPh₃ (6)Cs₂CO₃THF/H₂O2485[2]
Vinyl MIDA boronate4-Bromobenzonitrile*Pd(dtbpf)Cl₂ (2)Et₃NH₂O2492[4][5]

Note: Data for the vinylation of 4-bromoacetophenone with vinyl MIDA boronate was not available. 4-Bromobenzonitrile is used as a comparable electron-deficient aryl bromide.

From this data, this compound demonstrates a high yield for the vinylation of 4-bromoacetophenone. Potassium vinyltrifluoroborate also provides a good yield, albeit over a longer reaction time. Vinyl MIDA boronate shows excellent reactivity in an aqueous, environmentally friendly solvent system, highlighting its "green chemistry" potential.

A Note on Stoichiometry and Atom Economy

A crucial factor in evaluating these reagents is their stoichiometry. 2,4,6-Trivinylcyclotriboroxane is a trimer of vinylboronic acid, and in many reported procedures, it is used in a 0.5 equivalent ratio to the aryl halide, with each molecule delivering three equivalents of the vinyl group.[3] However, in some instances, a 1:1 ratio of the complex to the halide is used, which equates to three equivalents of the vinylating agent.[2] This contrasts with potassium vinyltrifluoroborate and vinyl MIDA boronate, which are typically used in slight excess (e.g., 1.2-1.5 equivalents). Researchers should consider this when evaluating the atom and cost-effectiveness of each reagent for a specific application.

Experimental Protocols and Mechanistic Insights

To provide a practical framework, detailed experimental protocols for the Suzuki-Miyaura vinylation of an aryl bromide are presented for each reagent. The choice of catalyst, base, and solvent is critical and is explained based on the nature of the organoboron species.

Protocol 1: Vinylation using this compound

This protocol is adapted from the work of O'Shea and coworkers.[3] The use of a carbonate base and an aqueous solvent system facilitates the in situ hydrolysis of the boroxane to the reactive vinylboronic acid.

Step-by-Step Methodology:

  • To a reaction vessel, add the aryl bromide (1.0 mmol), this compound (0.5 mmol, 1.5 equivalents of vinyl groups), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • De-gas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).

  • Add a degassed solvent mixture of dimethoxyethane (DME) and water (e.g., 4:1 ratio, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 16 hours).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow for Protocol 1

reagents Combine Aryl Bromide, Trivinylcyclotriboroxane Pyridine Complex, and K₂CO₃ catalyst Add Pd(PPh₃)₄ reagents->catalyst degas De-gas and backfill with inert gas catalyst->degas solvent Add degassed DME/H₂O degas->solvent react Heat and stir (e.g., 80 °C, 16h) solvent->react workup Cool, dilute, and perform aqueous workup react->workup purify Purify by column chromatography workup->purify

Caption: Workflow for Suzuki-Miyaura vinylation using this compound.

Protocol 2: Vinylation using Potassium Vinyltrifluoroborate

This protocol is based on the findings of Molander and co-workers.[2] The use of a cesium base is often beneficial for the activation of organotrifluoroborates.

Step-by-Step Methodology:

  • In a reaction vessel, combine the aryl bromide (1.0 mmol), potassium vinyltrifluoroborate (1.5 mmol), and cesium carbonate (3.0 mmol).

  • Add the palladium precursor, such as PdCl₂ (0.02 mmol, 2 mol%), and the phosphine ligand, such as PPh₃ (0.06 mmol, 6 mol%).

  • Purge the vessel with an inert gas.

  • Add a degassed mixture of tetrahydrofuran (THF) and water (e.g., 9:1 ratio, 5 mL).

  • Stir the reaction mixture at room temperature for the specified duration (e.g., 24 hours).

  • After the reaction is complete, perform a standard aqueous workup as described in Protocol 1.

  • Purify the product via flash column chromatography.

Protocol 3: Vinylation using Vinyl MIDA Boronate in Water

This "green" protocol, developed by Lipshutz and coworkers, leverages micellar catalysis to perform the reaction in water.[4][5]

Step-by-Step Methodology:

  • To a vial, add the aryl bromide (1.0 mmol), vinyl MIDA boronate (1.2 mmol), and the palladium catalyst, such as Pd(dtbpf)Cl₂ (0.02 mmol, 2 mol%).

  • Add water (e.g., 2 mL) and the surfactant TPGS-750-M (if used).

  • Add triethylamine (Et₃N) (3.0 mmol).

  • Stir the mixture vigorously at room temperature for the indicated time (e.g., 24 hours).

  • Upon completion, dilute the reaction mixture with water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry. Further purification by chromatography may be performed if necessary.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The choice of organoboron reagent influences the transmetalation step.

pd0 Pd(0)L₂ pdiil Ar-Pd(II)-X (L)₂ pd0->pdiil Ar-X oxidative_addition Oxidative Addition transmetalation Transmetalation product Ar-R pdiil->product reductive_elimination Reductive Elimination boron R-B(OR)₂ + Base product->pd0

Caption: Simplified Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group (vinyl in this case) is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the organoboron reagent. For boronic acids and boroxines, the base forms a more nucleophilic "ate" complex. For organotrifluoroborates, the base is thought to facilitate the exchange of a fluoride for a hydroxide or alkoxide, which is necessary for transmetalation. MIDA boronates undergo hydrolysis under basic conditions to release the corresponding boronic acid for subsequent reaction.

  • Reductive Elimination: The two organic groups on the palladium center (Ar and vinyl) couple and are eliminated from the metal, forming the desired product (Ar-vinyl) and regenerating the Pd(0) catalyst.

Conclusion

The choice between this compound, potassium vinyltrifluoroborate, and vinyl MIDA boronate depends on the specific requirements of the synthesis.

  • This compound is a highly effective reagent, often providing excellent yields in relatively short reaction times. Its nature as a trimer offers good atom economy when used substoichiometrically.

  • Potassium vinyltrifluoroborate is an exceptionally stable and easy-to-handle solid, making it a convenient choice. It demonstrates broad functional group tolerance.

  • Vinyl MIDA boronate offers unparalleled stability, allowing for its use in complex, multi-step syntheses. Its ability to be used in aqueous, room-temperature conditions aligns well with the principles of green chemistry.

By understanding the distinct advantages and optimal reaction conditions for each of these reagents, researchers can confidently select the most appropriate tool for their vinylation reactions, leading to more efficient and successful synthetic outcomes.

References

A Comparative Guide to Stable Vinylboronic Acid Precursors for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the vinylboronic acid moiety is an indispensable building block, primarily celebrated for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, the inherent instability of free vinylboronic acid presents significant handling and storage challenges. This guide offers a comparative analysis of its more stable and synthetically versatile precursors: vinylboronic acid pinacol esters, potassium vinyltrifluoroborate, and vinyl N-methyliminodiacetic acid (MIDA) boronates. We will delve into their relative stabilities, performance in cross-coupling reactions, and provide actionable experimental protocols for their synthesis and application.

The Challenge of Stability in Vinylboron Reagents

Free vinylboronic acid is prone to decomposition pathways such as oxidation and protodeboronation, complicating its storage and application in multi-step syntheses.[1] The development of stable precursors has been a significant advancement, enabling the reliable and reproducible introduction of the vinyl group in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1][2] The choice of precursor often represents a trade-off between stability and reactivity, a critical consideration for any synthetic chemist.[1]

Comparative Analysis of Leading Vinylboronic Acid Precursors

The three most prominent classes of stable vinylboronic acid precursors each offer a unique set of advantages and disadvantages. The selection of an appropriate precursor is contingent on the specific requirements of the synthetic route, including functional group tolerance, reaction conditions, and purification strategy.

Vinylboronic Acid Pinacol Esters

Vinylboronic acid pinacol esters are perhaps the most widely used precursors due to their enhanced stability compared to free boronic acids.[1] They are often crystalline solids or high-boiling liquids that are amenable to purification by chromatography and can be stored for extended periods.[3][4]

Key Advantages:

  • Good Stability: Significantly more stable than free vinylboronic acid, allowing for easier handling and storage.[1][3]

  • High Reactivity in Suzuki-Miyaura Coupling: Readily participates in cross-coupling reactions under standard conditions.[3]

  • Versatile Synthesis: Can be synthesized through various methods, including the hydroboration of alkynes and cross-coupling of vinyl halides with bis(pinacolato)diboron.[3]

Limitations:

  • Moderate Moisture Sensitivity: While more stable than free boronic acids, they can still be susceptible to hydrolysis over time.[5][6]

Potassium Vinyltrifluoroborate (VBF3K)

Potassium vinyltrifluoroborate is a crystalline, air- and moisture-stable solid that has gained popularity as a vinylboronic acid surrogate.[7][8] Its enhanced stability is attributed to the formation of a tetracoordinate boron species.

Key Advantages:

  • Excellent Stability: Highly stable to air and moisture, allowing for indefinite storage at room temperature.[2][7]

  • Ease of Handling: As a free-flowing crystalline solid, it is easy to weigh and handle.[7]

  • Environmentally Benign: Often considered a more environmentally friendly alternative to other organoboron reagents.[7]

Limitations:

  • Activation Required: Typically requires specific conditions, such as the use of a base, to release the active boronic acid species for cross-coupling.[8][9]

Vinyl N-Methyliminodiacetic Acid (MIDA) Boronate

Vinyl MIDA boronate is a highly stable, crystalline solid that offers a unique "slow-release" mechanism for the corresponding boronic acid under basic conditions.[10][11] This property makes it exceptionally useful in complex, multi-step syntheses.

Key Advantages:

  • Exceptional Stability: Air- and chromatographically stable, allowing for purification via silica gel chromatography.[11][12]

  • Controlled Release: The MIDA protecting group can be cleaved under mild basic conditions, providing the active boronic acid in situ.[11]

  • Compatibility: Compatible with a wide range of synthetic reagents, enabling functionalization of the vinyl MIDA boronate itself before the cross-coupling step.[10]

Limitations:

  • Additional Deprotection Step: Requires a dedicated deprotection step to participate in the Suzuki-Miyaura reaction, which may add complexity to the reaction sequence.[11]

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

The Suzuki-Miyaura cross-coupling reaction is the cornerstone application for these vinylboronic acid precursors. The following table summarizes typical reaction conditions and yields for the coupling of different precursors with a representative aryl halide, 4-bromoanisole.

PrecursorCatalyst SystemBaseSolventTemp (°C)Yield (%)
Vinylboronic Acid Pinacol Ester PdCl2(dppf)K3PO4Dioxane/H2O80~85-95
Potassium Vinyltrifluoroborate PdCl2/PPh3Cs2CO3THF/H2OReflux~72-90[8][9]
Vinyl MIDA Boronate Pd(OAc)2/SPhosK3PO4Toluene/H2O100~90-98 (after deprotection)

Note: Yields are representative and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Synthesis of Vinylboronic Acid Pinacol Ester

This protocol describes the synthesis of vinylboronic acid pinacol ester from vinylmagnesium bromide and trimethyl borate, followed by esterification with pinacol.[4]

Materials:

  • Vinyl bromide (1.0 M in THF)

  • Magnesium turnings

  • Trimethyl borate

  • Pinacol

  • Anhydrous Tetrahydrofuran (THF)

  • 2,6-di-tert-butyl-4-methylphenol (BHT) (polymerization inhibitor)

Procedure:

  • Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine. Slowly add a solution of vinyl bromide in anhydrous THF. The reaction is initiated by gentle heating. Once the reaction starts, add the remaining vinyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Reaction with Trimethyl Borate: Cool the Grignard reagent to -78 °C in a dry ice/acetone bath. Slowly add a solution of trimethyl borate in anhydrous THF, maintaining the temperature below -60 °C. After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis and Esterification: Cool the reaction mixture to 0 °C and slowly add sulfuric acid (2 M). Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. To the crude vinylboronic acid, add pinacol and a catalytic amount of BHT.[4] Heat the mixture to 85-90 °C and remove the formed water via a Dean-Stark trap.[4]

  • Purification: The resulting vinylboronic acid pinacol ester can be purified by distillation under reduced pressure to yield a colorless liquid.[4]

Suzuki-Miyaura Coupling with Potassium Vinyltrifluoroborate

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of potassium vinyltrifluoroborate with an aryl bromide.[8][9]

Materials:

  • Aryl bromide

  • Potassium vinyltrifluoroborate

  • Palladium(II) chloride (PdCl2)

  • Triphenylphosphine (PPh3)

  • Cesium carbonate (Cs2CO3)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol), cesium carbonate (3.0 mmol), palladium(II) chloride (0.02 mmol), and triphenylphosphine (0.06 mmol).[9]

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add THF and water (typically in a 9:1 ratio) to the reaction mixture.[9]

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights

The stability of these precursors is directly related to the nature of the protecting group on the boron atom. Pinacol esters and MIDA boronates protect the vacant p-orbital of boron, reducing its Lewis acidity and susceptibility to decomposition.[13] Potassium trifluoroborates achieve stability through the formation of a stable, tetracoordinate boronate species.[2]

In the Suzuki-Miyaura reaction, a base is crucial for the activation of the boronic acid precursor to form a boronate anion, which then undergoes transmetalation with the palladium catalyst.

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Conclusion

The development of stable vinylboronic acid precursors has been a transformative event in organic synthesis. Vinylboronic acid pinacol esters, potassium vinyltrifluoroborate, and vinyl MIDA boronates each provide a reliable and efficient means of introducing a vinyl group into organic molecules. The choice of precursor will depend on the specific demands of the synthesis, with considerations for stability, reactivity, and handling. By understanding the unique characteristics of each, researchers can select the optimal reagent to advance their synthetic endeavors.

References

  • Organic Chemistry Portal. (n.d.). Vinylboronic acid or boronate synthesis. Retrieved from [Link]

  • Google Patents. (2017). CN105503926B - Method for synthetizing vinyl boronic acid ester.
  • Sharma, P., & Rohilla, S. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. Retrieved from [Link]

  • ChemSrc. (n.d.). Vinylboronic acid pinacol ester - 75927-49-0 - Structure, Synthesis, Properties. Retrieved from [Link]

  • Ouchi, M., et al. (2023). Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers. Polymer Chemistry. Retrieved from [Link]

  • ChemSrc. (n.d.). VINYLBORONIC ACID | CAS#:4363-34-2. Retrieved from [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Uno, B. E., Gillis, E. P., & Burke, M. D. (2009). Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. Tetrahedron. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Murphy, C. L. W. (2013). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. UC Santa Cruz. Retrieved from [Link]

  • ResearchGate. (n.d.). Vinylboronic acid pinacol ester as a vinyl alcohol-precursor monomer in radical copolymerization with styrene. Retrieved from [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. Retrieved from [Link]

  • Cella, R., et al. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

  • Wie, J. J., et al. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction. Bioconjugate Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. Retrieved from [Link]

  • Wołek, B., & Kudelko, A. (2023). Structure, Properties, and Preparation of Boronic Acid Derivatives. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Boron-containing poly(vinyl alcohol) as a ceramic precursor. Retrieved from [Link]

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A Comparative Guide to the Vinylation of Electron-Deficient Aryl Halides: Efficacy of Trivinylboroxin Pyridine Complex

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in synthetic and medicinal chemistry, the construction of carbon-carbon bonds is a cornerstone of molecular architecture. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for this purpose.[1][2][3] However, specific transformations, such as the introduction of a vinyl group onto an electron-deficient aromatic system, present unique challenges. These electron-poor substrates can exhibit sluggish reactivity, and the primary vinylating reagent, vinyl boronic acid, is notoriously unstable, readily undergoing polymerization.[4]

This guide provides an in-depth analysis of the 2,4,6-trivinylboroxin pyridine complex, a highly effective vinylating agent that elegantly circumvents the stability issues of its monomeric counterpart. We will explore its mechanism, compare its performance objectively against other common vinylating reagents using experimental data, and provide detailed protocols to empower researchers to apply this methodology effectively in their own laboratories.

The Challenge of Vinylation and the Trivinylboroxin Pyridine Solution

The direct use of vinyl boronic acid in Suzuki-Miyaura couplings is impractical due to its inherent instability.[4] To address this, the trivinylboroxin pyridine complex was developed. This reagent is a stable, crystalline, and commercially available solid formed through a pyridine-promoted cyclotrimerization of vinyl boronic acid.[4][][6] This atom-economical stabilization strategy creates a reagent that is easy to handle and store under standard laboratory conditions.[4][7]

The genius of this complex lies in its dual nature. While bench-stable, it is designed to hydrolyze in situ under the aqueous basic conditions of the Suzuki-Miyaura reaction, regenerating the active vinyl boronic acid precisely when it is needed for the catalytic cycle.[4] This controlled release mechanism ensures that the reactive monomer does not decompose prematurely, leading to efficient and reproducible vinylation.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][2][8] The fundamental mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[1][8] For electron-deficient aryl halides, this step is often favorable.

  • Transmetalation: The organic group (in this case, the vinyl group from the boronic acid) is transferred from the boron atom to the palladium center. This step requires activation by a base.[1][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][8]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdVinyl Ar-Pd(II)L₂-Vinyl ArPdX->ArPdVinyl Transmetalation ArPdVinyl->Pd0 Reductive Elimination Product Ar-Vinyl ArPdVinyl->Product ArylHalide Ar-X ArylHalide->ArPdX BoronicAcid Vinyl-B(OH)₂ + Base BoronicAcid->ArPdVinyl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis: Trivinylboroxin Pyridine vs. Potassium Vinyltrifluoroborate (KVFB)

While trivinylboroxin pyridine is an excellent reagent, it is crucial to evaluate it against other viable alternatives. The most common competitor is potassium vinyltrifluoroborate (KVFB), another air- and water-stable, crystalline solid.[9][10]

Feature2,4,6-Trivinylboroxin Pyridine ComplexPotassium Vinyltrifluoroborate (KVFB)
Physical State White to off-white crystalline solid.White to off-white solid.[9]
Stability Bench-stable, easy to handle.[4]Air- and water-stable.[10]
Atom Economy One of three vinyl groups is transferred per equivalent of aryl halide, which can be a drawback.[11]All vinyl groups are available for reaction (1:1 stoichiometry).
Activation Requires basic aqueous conditions for in-situ hydrolysis to vinyl boronic acid.[4]Requires a base for activation and participation in the catalytic cycle.[12]
Cost Generally considered cost-effective.Also widely available and relatively inexpensive.
Byproducts Pyridine and borate salts.Potassium salts and fluoride salts.
Performance Data with Electron-Deficient Aryl Halides

To provide a direct comparison, we present data for the vinylation of a representative electron-deficient substrate, 4-bromobenzonitrile.

EntryVinylating ReagentAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Trivinylboroxin Pyridine (0.5 eq)4-BromobenzonitrilePd(PPh₃)₄ (3)K₂CO₃ (2)DME/H₂O801695%[4]
2Potassium Vinyltrifluoroborate (1.5 eq)4-BromobenzonitrilePdCl₂(dppf) (3)Cs₂CO₃ (3)Toluene/H₂O801694%[11]
3Trivinylboroxin Pyridine (0.5 eq)2-BromopyridinePd(PPh₃)₄ (3)K₂CO₃ (2)DME/H₂O801685%[4]
4Potassium Vinyltrifluoroborate (1.5 eq)4-BromoacetophenonePdCl₂(dppf) (3)Cs₂CO₃ (3)Toluene/H₂O801689%[11]

As the data indicates, both reagents perform exceptionally well, providing high yields for the vinylation of electron-deficient aryl bromides. The choice between them may therefore depend on other factors, such as atom economy, downstream purification considerations, and specific substrate compatibility. Trivinylboroxin pyridine's primary drawback is that two-thirds of the vinyl content is not utilized in a standard 1:1 coupling, a factor that becomes more significant at larger scales.[11]

Caption: Decision logic for selecting a vinylating reagent.

Experimental Protocols

The following protocols provide a starting point for the vinylation of electron-deficient aryl halides. Optimization may be required for specific substrates.

General Safety Precautions
  • Trivinylboroxin Pyridine Complex: May cause skin, eye, and respiratory irritation.[13] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[13][14]

  • Pyridine: Pyridine is a flammable and toxic liquid with a strong odor.[15] All handling should be performed in a fume hood with appropriate PPE.[15]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Inert Atmosphere: Suzuki-Miyaura reactions are typically performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.[16]

Caption: General workflow for Suzuki-Miyaura cross-coupling experiments.

Protocol 1: Vinylation using 2,4,6-Trivinylboroxin Pyridine Complex

This protocol is adapted from the procedure reported by O'Shea and coworkers.[4]

Materials:

  • Electron-Deficient Aryl Halide (e.g., 4-Bromobenzonitrile) (1.0 mmol, 1.0 equiv)

  • 2,4,6-Trivinylboroxin Pyridine Complex (120 mg, 0.5 mmol, 0.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)

  • 1,2-Dimethoxyethane (DME) (5 mL)

  • Deionized Water (1 mL)

  • Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel, add the aryl halide (1.0 mmol), 2,4,6-trivinylboroxin pyridine complex (0.5 mmol), potassium carbonate (2.0 mmol), and the Pd(PPh₃)₄ catalyst.

    • Causality: Adding the solid reagents first under ambient conditions is convenient. The catalyst is sensitive to oxygen, but the subsequent inerting step will protect it.

  • Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is inert.

    • Causality: The active Pd(0) catalyst is readily oxidized to an inactive Pd(II) species by atmospheric oxygen. An inert atmosphere is critical for catalytic activity and reproducibility.[2]

  • Solvent Addition: Using a syringe, add the degassed DME (5 mL) and degassed water (1 mL) to the vessel.

    • Causality: The DME/water solvent system is effective for dissolving both the organic and inorganic reagents. Water is essential for the hydrolysis of the boroxin complex and for activating the transmetalation step with the base. Degassing the solvents removes dissolved oxygen.

  • Reaction: Place the vessel in a preheated oil bath at 80 °C and stir vigorously for 16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aryl halide.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[17] Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired vinylated arene.[16]

Protocol 2: Vinylation using Potassium Vinyltrifluoroborate (KVFB)

This protocol is adapted from the procedure reported by Molander and co-workers.[11]

Materials:

  • Electron-Deficient Aryl Halide (e.g., 4-Bromobenzonitrile) (1.0 mmol, 1.0 equiv)

  • Potassium Vinyltrifluoroborate (201 mg, 1.5 mmol, 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (22 mg, 0.03 mmol, 3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (977 mg, 3.0 mmol, 3.0 equiv)

  • Toluene (4 mL)

  • Deionized Water (0.4 mL)

  • Oven-dried reaction vessel with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the oven-dried reaction vessel, add the aryl halide (1.0 mmol), potassium vinyltrifluoroborate (1.5 mmol), cesium carbonate (3.0 mmol), and the PdCl₂(dppf) catalyst.

    • Causality: Cesium carbonate is a stronger base than potassium carbonate and is often more effective for couplings involving trifluoroborates. PdCl₂(dppf) is a robust, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed toluene (4 mL) and degassed water (0.4 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 80 °C and stir vigorously for 16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Conclusion and Outlook

Both the 2,4,6-trivinylboroxin pyridine complex and potassium vinyltrifluoroborate are superb reagents for the Suzuki-Miyaura vinylation of electron-deficient aryl halides. They successfully address the critical stability issue of vinyl boronic acid, enabling high-yielding transformations across a broad range of substrates.

Trivinylboroxin pyridine complex is an excellent choice due to its ease of handling and proven efficacy, making it a reliable tool in the synthetic chemist's arsenal.[4] Its primary limitation is the suboptimal atom economy, which may be a consideration for large-scale synthesis. Potassium vinyltrifluoroborate offers a compelling alternative with superior atom economy and comparable reactivity under slightly modified conditions.

The selection between these two reagents will ultimately be guided by the specific requirements of the synthesis, including scale, cost, substrate scope, and downstream processing. By understanding the distinct advantages and mechanistic nuances of each, researchers can make informed decisions to efficiently construct valuable vinylated aromatic and heteroaromatic compounds.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Xia, Y., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. PMC, NIH. [Link]

  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. PubMed Central. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]

  • O'Shea, D. F. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]

  • ResearchGate. Comparison of reactivity of different boron reagents. [Link]

  • Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC, NIH. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). PMC, NIH. [Link]

  • Al-Zoubi, R. M., et al. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Crestey, F., et al. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC, NIH. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Son, J. H., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PMC, PubMed Central. [Link]

  • Organic Chemistry Portal. Potassium vinyltrifluoroborate synthesis. [Link]

  • ResearchGate. (2025, July 2). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]

  • J. C. Baber, et al. (2019). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]

  • ResearchGate. (2025, August 5). Palladium‐Catalyzed Oxidative Heck Coupling of Vinyl Pyridines with Aryl Boronic Acids. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • R Discovery. (1993, May 1). Heck versus suzuki palladium catalysed cross-coupling of a vinylboronate ester with aryl halides. [Link]

  • ResearchGate. (2025, August 6). Efficient Suzuki—Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. [Link]

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A Senior Application Scientist's Guide to the Cross-Reactivity of 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Versatile Bioconjugation Reagent

In the landscape of bioconjugation, the quest for reagents offering high selectivity and efficiency under physiological conditions is paramount. The 2,4,6-Trivinylcyclotriboroxane pyridine complex, a molecule presenting a unique combination of vinyl groups and a boroxine core, has emerged as a promising candidate for creating novel biomolecular conjugates.[1] This guide provides an in-depth analysis of its potential cross-reactivity with key functional groups found in biomolecules, offering a comparative perspective against established bioconjugation reagents and detailing experimental protocols for validation.

Unveiling the this compound: A Dual-Reactivity Profile

The this compound is a cyclic trimer of vinylboronic acid, stabilized by a pyridine molecule.[1] This structure confers a dual-reactivity profile, stemming from its two key functional components:

  • Vinyl Groups: These electron-deficient moieties are susceptible to nucleophilic attack, most notably through a thiol-Michael addition reaction. This suggests a primary reactivity towards cysteine residues in proteins.[2]

  • Boroxine Core: The boroxine ring, a six-membered ring of alternating boron and oxygen atoms, is in equilibrium with its monomeric boronic acid form in aqueous solutions.[3][4] Boronic acids are known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, indicating potential interactions with saccharides and the hydroxyl groups of serine and threonine.[5][6] Furthermore, boronic acids have been shown to catalyze the formation of amide bonds from carboxylic acids and amines, suggesting a potential, albeit likely slower, interaction with lysine, aspartate, and glutamate residues.[5][7]

This dual nature positions the trivinylcyclotriboroxane complex as a potentially versatile tool, but also necessitates a thorough investigation of its cross-reactivity to ensure controlled and specific bioconjugation.

Predicted Cross-Reactivity Profile: A Comparative Analysis

Based on the known chemistry of its constituent functional groups, we can predict the reactivity of the this compound towards the primary functional groups found in proteins. This section provides a comparative overview with commonly used bioconjugation reagents.

Functional GroupRepresentative Amino AcidPredicted Reactivity with this compoundComparative Reagents & Their Reactivity
Thiol CysteineHigh: Expected to proceed via a rapid and selective thiol-Michael addition to the vinyl groups.Maleimides: Highly reactive and specific to thiols, but the resulting thioether bond can be unstable.[8] Vinyl Sulfones: Also react via thiol-Michael addition, offering good selectivity and stability.[2][9]
Amine (Primary) Lysine, N-terminusLow to Moderate: Potential for boronic acid-catalyzed amide bond formation. This is expected to be significantly slower than the reaction with thiols.NHS Esters: Highly reactive towards primary amines, forming stable amide bonds. Prone to hydrolysis.[10][11] Isothiocyanates: React with amines to form stable thiourea linkages.
Carboxyl Aspartate, Glutamate, C-terminusLow to Moderate: Potential for boronic acid-catalyzed amide bond formation with an external amine or through intramolecular interactions.Carbodiimides (e.g., EDC): Used to activate carboxyl groups for reaction with primary amines.
Hydroxyl (Aliphatic) Serine, ThreonineLow (Reversible): Boronic acids can form reversible boronate esters with diols. The reactivity with single hydroxyl groups is generally low.Generally not targeted by common bioconjugation reagents under standard conditions.
Hydroxyl (Aromatic) TyrosineVery Low: No significant reaction expected.Can be targeted by specific reagents like diazonium salts.
Guanidinium ArginineVery Low: No significant reaction expected.Generally considered non-reactive under typical bioconjugation conditions.
Imidazole HistidineVery Low: No significant reaction expected.Can be targeted by specific reagents under certain conditions.

Key Insights:

  • The primary mode of conjugation for the this compound is predicted to be through its vinyl groups, with a strong preference for cysteine residues.

  • The boronic acid moieties may contribute to secondary, slower reactions with amines and carboxylic acids, and reversible interactions with hydroxyl-rich molecules like glycoproteins.

  • The stability of the boroxine ring in aqueous buffers is a critical factor. While some boroxines are susceptible to hydrolysis, the pyridine complexation is expected to enhance stability.[3][4] Recent studies have also shown that certain boroxine structures can be stable in water.[4][12]

Experimental Validation of Cross-Reactivity: A Step-by-Step Protocol

To empirically determine the cross-reactivity profile of the this compound, a systematic study using model amino acids is essential.

Objective

To quantify the reaction kinetics of this compound with N-acetylated amino acids representing key functional groups (N-acetyl-L-cysteine, N-acetyl-L-lysine, N-acetyl-L-glutamic acid, and N-acetyl-L-serine) under physiological conditions.

Materials
  • This compound

  • N-acetyl-L-cysteine

  • N-acetyl-L-lysine

  • N-acetyl-L-glutamic acid

  • N-acetyl-L-serine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer (MS)

  • UV-Vis spectrophotometer

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagent Prepare stock solution of 2,4,6-Trivinylcyclotriboroxane pyridine complex in DMSO mix Mix reagent and amino acid solutions in PBS (pH 7.4) at 37°C prep_reagent->mix prep_aa Prepare stock solutions of N-acetylated amino acids in PBS prep_aa->mix incubate Incubate at different time points mix->incubate quench Quench reaction incubate->quench hplc Analyze by RP-HPLC to quantify remaining amino acid quench->hplc ms Confirm product formation by LC-MS hplc->ms

Caption: Experimental workflow for assessing cross-reactivity.

Detailed Protocol
  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 10 mM stock solutions of N-acetyl-L-cysteine, N-acetyl-L-lysine, N-acetyl-L-glutamic acid, and N-acetyl-L-serine in PBS (pH 7.4).

  • Reaction Setup:

    • For each amino acid, set up a reaction mixture containing 1 mM of the N-acetylated amino acid and 1 mM of the this compound in PBS (pH 7.4). The final DMSO concentration should be kept below 5% to minimize effects on protein structure.

    • Incubate the reaction mixtures at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture.

    • Quench the reaction by adding an equal volume of a suitable quenching agent (e.g., 1% trifluoroacetic acid).

  • Quantification by HPLC:

    • Analyze the quenched samples by reverse-phase HPLC using a C18 column.

    • Monitor the disappearance of the starting N-acetylated amino acid peak over time.

    • Calculate the percentage of reacted amino acid at each time point by comparing the peak area to the t=0 sample.

  • Product Confirmation by Mass Spectrometry:

    • Analyze the reaction mixtures by LC-MS to confirm the formation of the expected conjugate and to identify any potential side products.

Visualization of the Reaction Mechanism

The primary, and most rapid, predicted reaction is the thiol-Michael addition of a cysteine residue to one of the vinyl groups of the complex.

Caption: Proposed mechanism for the reaction with cysteine.

Conclusion and Future Perspectives

The this compound presents a compelling profile for bioconjugation, with a predicted high selectivity for cysteine residues via a stable thioether linkage. Its potential for slower, secondary reactions with other nucleophilic functional groups necessitates careful experimental validation to define optimal reaction conditions for specific applications. The provided experimental protocol offers a robust framework for such a study.

Further research should focus on:

  • Kinetic studies to determine the second-order rate constants for the reactions with various functional groups.

  • Stability studies of the trivinylcyclotriboroxane core and the resulting bioconjugates under a range of physiological conditions.

  • Comparative studies with a broader range of bioconjugation reagents to establish a comprehensive performance benchmark.

By systematically characterizing its reactivity and selectivity, the full potential of the this compound as a valuable tool in the development of next-generation protein therapeutics, diagnostics, and research probes can be realized.

References

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  • Tan, Y., et al. (2021). Structures of the five peptide boronic acids binding to a penicillin-binding protein. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845–1854. [Link]

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  • Flitsch, S. L., & Turner, N. J. (2022). Selective bioconjugation of chemical probes to new modalities using acylases as biocatalysts. University of Manchester. [Link]

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  • Du Prez, F. E., et al. (2016). Kinetic comparison of equimolar reactions of the thiol (1) and 14 different activated ene functionalities (2–15) in N,N-dimethylformamide (DMF) at 25 °C. Polymer Chemistry, 7(2), 347-356. [Link]

  • Bowman, C. N., & Reddy, S. K. (2014). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 5(17), 4991–5000. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2,4,6-Trivinylcyclotriboroxane Pyridine Complex

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the lifecycle of a chemical reagent extends beyond its application in discovery and synthesis. The final, and arguably most critical, phase is its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2,4,6-trivinylcyclotriboroxane pyridine complex, ensuring the safety of laboratory personnel and the preservation of our environment. Our commitment to your research success is intrinsically linked to our dedication to safety, from initial handling to final waste neutralization.

Understanding the Compound: A Triad of Reactivity

This compound is a versatile reagent in organic synthesis, notably in cross-coupling reactions.[1][2] Its unique structure, a boroxin ring complexed with pyridine and featuring three reactive vinyl groups, presents a multi-faceted disposal challenge. A sound disposal strategy must address the distinct hazards associated with each component: the flammable and irritant nature of the complex, the potential for polymerization of the vinyl groups, the reactivity of the organoboron core, and the hazardous properties of pyridine.[3][4][5]

This guide outlines a two-stage chemical neutralization and disposal process designed to mitigate these risks systematically. The primary objectives are to quench the reactive vinyl groups and then to oxidize the organoboron moiety into less hazardous inorganic borates.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to adhere to the highest safety standards. All operations must be conducted within a certified chemical fume hood.[6]

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory to prevent skin and eye contact, as well as inhalation.[3][5]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes of corrosive and irritating chemicals.
Hand Protection Butyl rubber or PVA glovesProvides resistance to pyridine and other potential reagents. Nitrile gloves are not recommended.[7]
Body Protection Fully-buttoned, flame-retardant lab coatProtects against spills and splashes of flammable materials.
Respiratory Use in a well-ventilated area is crucial.[3]Prevents inhalation of irritating dust or vapors.

Step-by-Step Disposal Protocol

This protocol is designed for the safe neutralization and disposal of small quantities (typically < 5g) of this compound. For larger quantities, consult your institution's Environmental Health and Safety (EHS) department.

Part 1: Quenching of Vinyl Groups via Bromination

The initial step focuses on saturating the reactive vinyl groups to prevent unintended polymerization. This is achieved through the addition of a bromine solution.

Materials:

  • This compound waste

  • Dichloromethane (DCM)

  • 5% Bromine in Dichloromethane solution

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

Procedure:

  • In a chemical fume hood, carefully dissolve the this compound waste in a minimal amount of dichloromethane in a flask equipped with a magnetic stir bar.

  • Place the flask in an ice bath to control the reaction temperature.

  • Slowly add the 5% bromine in dichloromethane solution dropwise from a dropping funnel with vigorous stirring.

  • Continue the addition until a faint orange color persists, indicating that all vinyl groups have reacted.

  • Allow the reaction mixture to stir for an additional 30 minutes at room temperature to ensure complete reaction.

Diagram of the Quenching Workflow

G cluster_start Start cluster_process1 Part 1: Quenching cluster_end Intermediate start 2,4,6-Trivinylcyclotriboroxane Pyridine Complex Waste dissolve Dissolve in DCM start->dissolve cool Cool in Ice Bath dissolve->cool add_br2 Add 5% Bromine in DCM (Dropwise) cool->add_br2 stir Stir for 30 min add_br2->stir quenched_product Quenched Intermediate in DCM stir->quenched_product

Caption: Workflow for quenching the vinyl groups of the complex.

Part 2: Oxidation of the Organoboron Moiety

With the vinyl groups passivated, the next stage involves the oxidation of the boroxine ring to less hazardous inorganic borates using alkaline hydrogen peroxide. This is a standard and effective method for the decomposition of organoboron compounds.[8]

Materials:

  • Quenched intermediate from Part 1

  • Methanol

  • 10% Sodium Hydroxide (NaOH) solution

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Large beaker

  • pH paper or pH meter

Procedure:

  • To the stirred solution of the quenched intermediate in DCM, slowly add methanol to aid in solubility.

  • In a separate large beaker, prepare a solution of 10% sodium hydroxide.

  • Slowly and carefully add the DCM/methanol solution containing the quenched complex to the stirred sodium hydroxide solution.

  • Once the addition is complete, begin the slow, dropwise addition of 30% hydrogen peroxide. This reaction is exothermic; maintain cooling with an ice bath as necessary.

  • After the addition of hydrogen peroxide is complete, continue stirring the mixture at room temperature for at least 2 hours to ensure complete oxidation.

  • Test the pH of the resulting aqueous solution. It should be basic. If necessary, neutralize the solution to a pH between 6 and 8 by the slow addition of a suitable acid (e.g., dilute hydrochloric acid).

  • The final aqueous solution contains inorganic borate salts, sodium bromide, and pyridine.

Diagram of the Oxidation and Neutralization Workflow

G cluster_start Start cluster_process2 Part 2: Oxidation & Neutralization cluster_end Final Waste start Quenched Intermediate in DCM add_meoh Add Methanol start->add_meoh add_naoh Add to 10% NaOH (aq) add_meoh->add_naoh add_h2o2 Add 30% H₂O₂ (Dropwise) add_naoh->add_h2o2 stir_oxidize Stir for 2 hours add_h2o2->stir_oxidize neutralize Neutralize to pH 6-8 stir_oxidize->neutralize final_waste Aqueous Waste Stream (Inorganic Borates, NaBr, Pyridine) neutralize->final_waste

Caption: Workflow for the oxidation and neutralization of the quenched intermediate.

Waste Management and Final Disposal

The final neutralized aqueous solution contains inorganic borates, sodium bromide, and pyridine. Due to the presence of pyridine, this waste stream must be treated as hazardous.[7][9]

  • Collection: Collect the final aqueous waste in a clearly labeled, sealed, and appropriate hazardous waste container. The label should include "Hazardous Waste," the chemical constituents (inorganic borates, sodium bromide, pyridine, water), and any other information required by your institution.[6]

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by your institution's EHS department or a licensed waste disposal contractor.[6]

  • Empty Containers: Empty containers that held the original this compound should be triple-rinsed with a suitable solvent (e.g., methanol). The rinsate must be collected and treated as hazardous waste.[6]

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [6]

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific practice. By following this detailed protocol for the disposal of this compound, researchers can effectively neutralize its inherent hazards and ensure compliance with safety regulations. This commitment to the entire lifecycle of our products reflects our deep-seated belief that exceptional science and unwavering safety are inextricably linked.

References

  • Wikipedia. Organoboron chemistry. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. Available at: [Link]

  • Lab Alley. How To Safely Dispose of Boric Acid. Available at: [Link]

  • ACS Publications. Visible-Light-Mediated Aerobic Oxidation of Organoboron Compounds Using in Situ Generated Hydrogen Peroxide. Organic Letters. Available at: [Link]

  • University of Washington. Standard Operating Procedure: Pyridine. Available at: [Link]

  • ResearchGate. The Oxidation of Organo-Boron Compounds Using Electrochemically Generated Peroxodicarbonate. Available at: [Link]

  • Journal of the Chemical Society A. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Available at: [Link]

  • Gutenberg Open Science. The oxidation of organo-boron compounds using electrochemically generated peroxodicarbonate. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. Available at: [Link]

  • ChemTube3D. Organo-main-group chemistry (Boron) - Hydroboration (Oxidation). Available at: [Link]

  • P&S Chemicals. Product information, this compound. Available at: [Link]

  • Ingenta Connect. Thermal Behaviors and Decomposition Kinetics of a Ni(II) Complex with 2-Pyridinecarboxylic Acid. Available at: [Link]

  • Pure and Applied Chemistry. Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Available at: [Link]

  • Chemical-Suppliers.com. 2,4,6-Trivinylboroxin - Pyridine Complex. Available at: [Link]

  • University of California, Berkeley. Chemical Waste Disposal Guidelines. Available at: [Link]

  • Reddit. How to dispose of boron tribromide?. Available at: [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. Available at: [Link]

  • WMU ScholarWorks. Kinetics of the Thermal Decomposition of Pyridine. Available at: [Link]

  • MySkinRecipes. 2,4,6-Trivinylboroxin - Pyridine Complex. Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

  • Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available at: [Link]

  • Wikipedia. Pyridine. Available at: [Link]

  • Reddit. Trying to remove a boronic acid in a workup. Help!. Available at: [Link]

  • YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available at: [Link]

Sources

Navigating the Synthesis and Handling of 2,4,6-Trivinylcyclotriboroxane Pyridine Complex: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the adept researcher navigating the complexities of advanced chemical synthesis, the handling of novel reagents is a constant dance between innovation and safety. The 2,4,6-Trivinylcyclotriboroxane pyridine complex, a valuable building block in organic and polymer chemistry, is no exception. Its unique reactivity profile, stemming from the interplay between the vinylboroxane ring and the pyridine ligand, necessitates a rigorous and well-understood handling protocol. This guide provides an in-depth, experience-driven framework for the safe and effective use of this reagent, from initial risk assessment to final disposal. Our focus is not merely on a list of rules, but on the scientific rationale that underpins each procedural step, empowering you to work with confidence and precision.

Hazard Assessment: Deconstructing the Risk Profile

A comprehensive understanding of the potential hazards associated with this compound is the bedrock of a robust safety plan. Due to the specialized nature of this complex, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, a thorough evaluation must be conducted by examining its constituent components: 2,4,6-Trivinylcyclotriboroxane and Pyridine.

Pyridine: This well-characterized heterocyclic aromatic compound is the primary driver of the complex's immediate health hazards. It is a flammable liquid and vapor with a distinct, unpleasant odor. Acute exposure can cause irritation to the skin, eyes, and respiratory tract. More significantly, pyridine is suspected of causing genetic defects and is harmful if swallowed, in contact with skin, or if inhaled. It is also a known hepatotoxin, meaning it can cause damage to the liver.

2,4,6-Trivinylcyclotriboroxane: As an organoboron compound, the primary concerns with this component are its potential for moisture sensitivity and the largely uncharacterized toxicological profile of its decomposition products. Organoboranes, as a class, can be irritants and should be handled with care to avoid inhalation of dusts or vapors and direct skin contact. The vinyl groups also introduce the potential for unwanted polymerization, particularly in the presence of initiators or upon heating.

The Complex: The formation of the pyridine complex can modulate the reactivity and physical properties of the parent boroxane. The pyridine ligand can potentially stabilize the boroxane ring, but it also introduces the significant health hazards associated with pyridine itself. Therefore, the complex must be treated with the same level of caution as pyridine, with the added consideration of the boroxane's reactivity.

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the identified hazards, a comprehensive personal protective equipment (PPE) strategy is non-negotiable. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Protection Type Required PPE Rationale and Specifications
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesEssential for protection against inhalation of volatile pyridine vapors. Ensure a proper fit test has been conducted.
Eye and Face Protection Chemical splash goggles and a face shieldProvides a robust barrier against splashes of the complex, which can cause severe eye irritation. A face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is a best practice to mitigate the risk of exposure from a single glove failure. Regularly inspect gloves for any signs of degradation or tearing.
Body Protection Flame-resistant laboratory coatProtects against splashes and, crucially, provides a degree of protection in the event of a fire, given the flammability of pyridine.
Footwear Closed-toe shoesA standard laboratory requirement to protect against spills and falling objects.

Operational Protocol: A Step-by-Step Guide to Safe Handling

The following protocol outlines the essential steps for the safe handling of this compound in a laboratory setting. This workflow is designed to minimize exposure and mitigate risks at every stage.

Preparation and Engineering Controls
  • Work Area Designation: All work with the complex must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of vapors.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A Class B fire extinguisher (suitable for flammable liquids) should also be located in the immediate vicinity.

  • Spill Kit: A spill kit containing absorbent materials suitable for organic solvents, as well as appropriate waste disposal bags, must be on hand before any work commences.

Handling and Experimental Procedure
  • Donning PPE: Prior to entering the designated work area, don all required PPE as outlined in the table above.

  • Inert Atmosphere: If the experimental procedure is sensitive to air or moisture, ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Aliquotting and Transfer: When transferring the complex, use clean, dry syringes or cannulas. Avoid pouring directly from the storage container to minimize the risk of spills and vapor release.

  • Heating: If the procedure requires heating, use a well-controlled heating mantle or oil bath. Avoid open flames due to the flammability of pyridine.

  • Monitoring: Continuously monitor the reaction for any unexpected changes in color, temperature, or pressure.

Post-Procedure and Decontamination
  • Quenching: If necessary, quench any reactive intermediates carefully according to your specific experimental protocol.

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the complex using an appropriate solvent (e.g., isopropanol), followed by soap and water.

  • Doffing PPE: Remove PPE in the designated area, being careful to avoid cross-contamination. Gloves should be removed last and disposed of immediately. Wash hands thoroughly with soap and water after removing all PPE.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure prep_area Designate Fume Hood Work Area check_safety Verify Emergency Equipment prep_area->check_safety Pre-Operational Checks prep_spill_kit Prepare Spill Kit check_safety->prep_spill_kit Pre-Operational Checks don_ppe Don Appropriate PPE prep_spill_kit->don_ppe Pre-Operational Checks transfer Transfer Reagent don_ppe->transfer Experimental Phase reaction Conduct Experiment transfer->reaction Experimental Phase decontaminate Decontaminate Surfaces & Glassware reaction->decontaminate Cleanup & Exit dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste Cleanup & Exit doff_ppe Doff PPE & Wash Hands dispose_waste->doff_ppe Cleanup & Exit

Figure 1: A generalized workflow for the safe handling of this compound, from preparation to post-procedure cleanup.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste generated from the use of this compound must be treated as hazardous.

  • Waste Segregation: All materials contaminated with the complex, including gloves, disposable labware, and absorbent materials from spills, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions containing the complex should be collected in a separate, sealed, and properly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Flammable," "Toxic").

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these comprehensive guidelines, researchers can confidently and safely utilize the unique chemical properties of this compound, advancing their scientific objectives while maintaining the highest standards of laboratory safety.

References

  • PubChem. Pyridine - Compound Summary. National Center for Biotechnology Information. [Link]

  • International Chemical Safety Cards (ICSC). Pyridine. NIOSH. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.